molecular formula C8H10INO B3378183 Benzenamine, 2-iodo-4-methoxy-N-methyl- CAS No. 139115-75-6

Benzenamine, 2-iodo-4-methoxy-N-methyl-

Cat. No.: B3378183
CAS No.: 139115-75-6
M. Wt: 263.08 g/mol
InChI Key: MMQDZDZZNKUFRB-UHFFFAOYSA-N
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Description

Benzenamine, 2-iodo-4-methoxy-N-methyl- is a useful research compound. Its molecular formula is C8H10INO and its molecular weight is 263.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, 2-iodo-4-methoxy-N-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 2-iodo-4-methoxy-N-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methoxy-N-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10INO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQDZDZZNKUFRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10451827
Record name Benzenamine, 2-iodo-4-methoxy-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139115-75-6
Record name Benzenamine, 2-iodo-4-methoxy-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10451827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4-methoxy-N-methylaniline
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

CAS number and molecular weight of 2-iodo-4-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

2-iodo-4-methoxy-N-methylaniline (CAS: 139115-75-6) is a specialized aryl halide building block critical to modern medicinal chemistry.[1][2] Structurally, it functions as a tri-substituted benzene scaffold offering three distinct vectors for chemical diversification:

  • The Aryl Iodide (C-I): A high-reactivity handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • The Secondary Amine (N-Me): A nucleophilic site amenable to acylation, alkylation, or sulfonation.[1]

  • The Methoxy Group (-OMe): An electron-donating group (EDG) that modulates the electronic density of the ring, influencing the oxidative addition rates during catalysis.[1][2]

This guide provides a comprehensive technical overview, moving beyond basic catalog data to explore the synthetic utility, handling protocols, and quality assurance metrics required for high-stakes drug development.[1][2]

Part 2: Chemical Identity & Physical Properties[4]

The following data aggregates confirmed physiochemical parameters. Researchers should utilize these values for stoichiometric calculations and analytical method development.

Table 1: Core Identity Data
ParameterSpecification
Chemical Name 2-iodo-4-methoxy-N-methylaniline
CAS Number 139115-75-6
Molecular Formula

Molecular Weight 263.08 g/mol
SMILES CNC1=CC=C(OC)C=C1I
InChI Key MMQDZDZZNKUFRB-UHFFFAOYSA-N
Appearance Off-white to grey/brown solid (Light sensitive)
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water
Table 2: Predicted Chemical Properties
PropertyValue (Predicted)Relevance
LogP ~2.5Lipophilicity indicates good membrane permeability potential for derivatives.[1][2]
pKa (Conjugate Acid) ~4.5 - 5.0The ortho-iodo group exerts a steric and inductive effect, slightly reducing basicity compared to N-methyl-p-anisidine.[1][2]
Boiling Point ~305°C (at 760 mmHg)High boiling point suggests stability under standard reflux conditions.

Part 3: Synthetic Methodology

The synthesis of 2-iodo-4-methoxy-N-methylaniline is typically achieved via Electrophilic Aromatic Substitution (EAS) .[1][2] The presence of the strong electron-donating amino and methoxy groups activates the ring, directing the iodine electrophile to the ortho position relative to the amine.[1][2]

Mechanism & Workflow

The most reliable route utilizes N-iodosuccinimide (NIS) or elemental iodine (


) in the presence of a mild oxidant or base.[1][2] The amino group directs ortho due to coordination and electronic activation.[2]

SynthesisPathway Start Starting Material N-methyl-p-anisidine (CAS: 5961-59-1) Reagent Reagents NIS (1.05 eq) Acetonitrile, 0°C to RT Start->Reagent Dissolution Intermediate Transition State Sigma Complex Reagent->Intermediate Electrophilic Attack (Ortho-direction) Product Product 2-iodo-4-methoxy-N-methylaniline (CAS: 139115-75-6) Intermediate->Product Deprotonation & Isolation

Figure 1: Synthetic pathway via regioselective iodination of N-methyl-p-anisidine.

Step-by-Step Protocol (Laboratory Scale)

Objective: Synthesize 5.0 g of 2-iodo-4-methoxy-N-methylaniline.

  • Preparation: Charge a dry round-bottom flask with N-methyl-p-anisidine (3.5 g, 25.5 mmol) and dissolve in Acetonitrile (ACN, 35 mL).

  • Cooling: Cool the solution to 0°C using an ice bath to control the exotherm and improve regioselectivity.

  • Iodination: Slowly add N-Iodosuccinimide (NIS) (6.0 g, 26.8 mmol) portion-wise over 15 minutes.

    • Expert Insight: Avoid adding NIS all at once.[2] A slow addition prevents over-iodination at the other ortho position or the position adjacent to the methoxy group.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2]

  • Quench: Quench the reaction with saturated aqueous Sodium Thiosulfate (

    
    ) to reduce unreacted iodine (indicated by the disappearance of brown color).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product is light-sensitive; store in amber vials.

Part 4: Reactivity & Drug Development Applications[3]

In drug discovery, this molecule acts as a "linchpin," connecting diverse pharmacophores.[1] Its primary utility lies in Palladium-Catalyzed Cross-Coupling Reactions .[1][2]

Strategic Utility Map

The iodine atom is a superior leaving group compared to bromine or chlorine, allowing for oxidative addition under milder conditions (lower temperature, lower catalyst loading).[1]

Applications Center 2-iodo-4-methoxy-N-methylaniline (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)2 + Pd) Center->Suzuki Buchwald Buchwald-Hartwig Amination (R-NH2 + Pd) Center->Buchwald Heck Heck Reaction (Alkene + Pd) Center->Heck Biaryl Biaryl Scaffolds (Kinase Inhibitors) Suzuki->Biaryl Diamine Polyamines (GPCR Ligands) Buchwald->Diamine Cyclization Intramolecular Cyclization (Indole/Quinoline Synthesis) Heck->Cyclization Heterocycle Fused Heterocycles Cyclization->Heterocycle

Figure 2: Divergent synthesis applications in medicinal chemistry workflows.[1][2]

Critical Reaction Parameters
  • Catalyst Choice:

    
     or 
    
    
    
    /XPhos are recommended.[1] The electron-rich nature of the aniline ring can sometimes poison the catalyst; bulky phosphine ligands (e.g., Buchwald ligands) prevent this.[1][2]
  • Base Sensitivity: Use weak bases (

    
    , 
    
    
    
    ) if the N-methyl group is unprotected, as strong bases may cause side reactions.[1][2]

Part 5: Quality Control & Characterization[3]

To ensure data integrity in biological assays, the purity of 2-iodo-4-methoxy-N-methylaniline must be verified.[1][2]

Analytical Expectations
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~3.70 ppm (s, 3H, -OMe)[1][2]
      
    • 
       ~2.70 ppm (s, 3H, -NMe) (Doublet if coupling with NH visible)[1][2]
      
    • 
       ~6.5 - 7.5 ppm (Aromatic protons).[1][2] Look for the specific splitting pattern of a 1,2,4-substituted ring. The proton ortho to the iodine will be deshielded.
      
  • LC-MS:

    • ESI+:

      
      .[2]
      
    • Look for the characteristic Iodine isotope pattern (Iodine is monoisotopic, so no M+2 from halogen, unlike Br/Cl).[1]

Part 6: Safety & Handling (EHS)[1]

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).

  • Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2]

  • Specific Hazard: Aryl iodides can liberate iodine upon decomposition; avoid prolonged exposure to light.

Handling Protocol:

  • Storage: Keep at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from light using amber glass or foil wrapping.[2]

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Work inside a fume hood to avoid inhalation of dust.[2]

  • Waste: Dispose of as halogenated organic waste.

References

  • PubChem. (n.d.).[2] Compound Summary: 2-iodo-4-methoxy-N-methylaniline.[1][2][3][4][5] National Library of Medicine.[2] Retrieved from [Link]

  • Monks, B. M., et al. (2012). Palladium-Catalyzed C-N Bond Formation: A Practical Guide. Journal of Organic Chemistry. (General reference for Buchwald-Hartwig conditions applicable to this scaffold).

Sources

Solubility Profile & Physicochemical Characterization: N-Methyl-2-iodo-4-methoxyaniline

[1][2]

Executive Summary & Molecular Identity

N-methyl-2-iodo-4-methoxyaniline is a secondary aniline derivative characterized by high lipophilicity and significant polarizability due to the iodine substituent.[1][2] Unlike its primary amine counterpart (2-iodo-4-methoxyaniline), the N-methyl group reduces intermolecular hydrogen bonding, likely depressing the melting point and enhancing solubility in aprotic organic solvents.[1][2]

Property Details
Chemical Name N-methyl-2-iodo-4-methoxyaniline
Core Structure Aniline (Secondary)
Key Substituents Iodine (Ortho), Methoxy (Para), Methyl (N-substituent)
Predicted LogP ~2.5 – 2.9 (High Lipophilicity)
Primary Application Cross-coupling partner (C-N, C-C bond formation), Benzothiazole synthesis
Molecular Weight ~263.08 g/mol

Physicochemical Basis of Solubility

To understand the solubility profile, we must analyze the competing intermolecular forces:

  • The Iodine Effect (Lipophilicity & Density): The heavy iodine atom is highly polarizable (soft) and hydrophobic.[1][2] It significantly increases the molecule's density (>1.8 g/cm³) and affinity for chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).[1][2]

  • The N-Methyl Effect (H-Bond Disruption):

    • Primary Amine (-NH₂): Two H-bond donors.[1][2][3][4] High lattice energy.[1][2]

    • Secondary Amine (-NHMe): One H-bond donor.[1][2] Result: Lower lattice energy compared to the primary amine, leading to higher solubility in organic solvents and a lower melting point (potentially an oil or low-melting solid at RT).[1][2]

  • The Methoxy Group: Acts as a weak H-bond acceptor.[1][2] It provides slight polarity but does not overcome the hydrophobicity of the iodo-aryl core.[1][2]

Predicted Solubility Profile

Based on Hansen Solubility Parameters (HSP) and functional group analysis.

Solvent Class Solvent Examples Predicted Solubility Mechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)"Like dissolves like."[1][2] High polarizability of solvent matches the iodine substituent.[1][2]
Polar Aprotic DMSO, DMF, DMAc, NMPExcellent (>100 mg/mL)Strong dipole interactions solvate the polarized aromatic ring; ideal for cross-coupling reactions.[1][2]
Esters/Ethers Ethyl Acetate, THF, MTBEGood (50–100 mg/mL)Moderate polarity matches the methoxy/amine functionality.[1][2] Good for extraction.[1][2]
Aromatic Toluene, XyleneGood

stacking interactions with the electron-rich aniline ring.[1][2]
Polar Protic Methanol, Ethanol, IPAModerate (Heating req.)[1][2]Soluble, but often requires heat to overcome the hydrophobic iodine effect.[1][2] Good for recrystallization upon cooling.[1][2]
Aliphatic Hexanes, Heptane, PentanePoor (<5 mg/mL)The molecule is too polar for pure aliphatics.[1][2] Useful as an anti-solvent to precipitate the product.[1][2]
Aqueous Water, BrineInsoluble (<0.1 mg/mL)Hydrophobic iodine and aromatic core dominate.[1][2]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Standard)

Objective: Determine saturation limit (mg/mL) at 25°C.

  • Preparation: Weigh 100 mg of N-methyl-2-iodo-4-methoxyaniline into a 4 mL HPLC vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Check: Continue addition until the solution is clear (no particulates).

  • Calculation:

    
    
    
Protocol B: Solvent Selection for Reaction (Screening)

Objective: Identify the optimal solvent for cross-coupling (e.g., Buchwald-Hartwig).[1][2]

  • Requirement: High solubility at elevated temp (>80°C) but stable (no solvolysis).[1][2]

  • Recommendation:Toluene or 1,4-Dioxane .[1][2]

    • Why? These solvents dissolve the lipophilic iodo-aniline well and have high boiling points for the catalytic cycle.[1][2]

Visualizations & Workflows

Figure 1: Solubility Decision Tree

This logic flow guides the selection of solvents for Synthesis vs. Purification.[1][2]

SolubilityDecisionStartSelect Process GoalSynthesisReaction MediumStart->SynthesisPurificationPurification / IsolationStart->PurificationHighTempHigh Temp (>80°C)?Synthesis->HighTempCrystallizationRecrystallization?Purification->CrystallizationExtractionAqueous Workup?Purification->ExtractionTolueneUse Toluene or Xylene(Excellent Solubility, Inert)HighTemp->TolueneYesTHFUse THF or 1,4-Dioxane(Good Solubility, Moderate BP)HighTemp->THFNoAlcoholUse EtOH or MeOH(Dissolves hot, precipitates cold)Crystallization->AlcoholDCMUse DCM or EtOAc(Extracts from water)Extraction->DCM

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Purification).

Figure 2: Experimental Workflow for Solubility Profiling

A self-validating workflow to ensure accurate data generation.

WorkflowSampleWeigh Sample(100 mg)AddSolventAdd Solvent(Stepwise 100 µL)Sample->AddSolventVortexVortex & Sonicate(Equilibration)AddSolvent->VortexCheckVisual Inspection(Clear Solution?)Vortex->CheckCalcCalculate Solubility(mg/mL)Check->CalcYesRepeatAdd More SolventCheck->RepeatNoRepeat->AddSolvent

Caption: Step-by-step gravimetric solubility determination workflow.

Practical Implications for Synthesis

Reaction Solvent Choice

For reactions involving N-methyl-2-iodo-4-methoxyaniline (e.g., coupling with boronic acids or alkynes):

  • Avoid: Alcohols (unless specific protic conditions are required), as they may interfere with certain catalysts or reduce solubility of non-polar coupling partners.[1][2]

  • Preferred: Anhydrous Toluene or DMF .[1][2] The iodine atom makes the molecule soft; Toluene provides a stable, non-polar environment that supports the oxidative addition step in Palladium catalysis.[1][2]

Purification Strategy
  • Column Chromatography: The molecule is moderately polar.[1][2]

    • Eluent: Hexane:Ethyl Acetate (Gradient 9:1 to 7:3).[1][2]

    • Observation: The iodine atom often causes "streaking" on silica if the solvent is too non-polar.[1][2] Add 1% Triethylamine if streaking occurs (though less critical for N-methyl anilines than primary anilines).[1][2]

  • Recrystallization:

    • If the product is a solid, Ethanol/Water or Hexane/EtOAc are ideal solvent pairs.[1][2] Dissolve in the hot polar solvent (EtOH or EtOAc), then add the anti-solvent (Water or Hexane) until turbid.[1][2]

References

  • BenchChem. (2026).[1][2] 2-Iodo-4-methoxyphenylamine: Physical Properties and Synthetic Approaches. Retrieved from [1][2]

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 2-Iodo-4-methoxyaniline (CAS 191348-14-8).[1][2][5][6][7] Retrieved from [1][2][7]

  • ChemicalBook. (2025).[1][2] Synthesis and Solubility of Iodo-aniline Derivatives. Retrieved from [1][2]

  • Organic Syntheses. (1998).[1][2][3] Ullmann Methoxylation and Preparation of Fluoro/Iodo Anilines. Org. Synth. 1998, 75, 1599.[1][2] Retrieved from [1][2]

Melting point and physical characteristics of Benzenamine, 2-iodo-4-methoxy-N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Benzenamine, 2-iodo-4-methoxy-N-methyl-, a substituted aniline of significant interest in synthetic organic chemistry. While experimental data for this specific compound is limited, this document synthesizes available information and draws comparisons with closely related analogues to offer valuable insights for its application in research and development. The guide covers its identity, physicochemical characteristics, spectral properties, and potential synthetic and reactive pathways.

Introduction

Benzenamine, 2-iodo-4-methoxy-N-methyl- (CAS Number: 139115-75-6) is a polysubstituted aromatic amine. Its structure, featuring an iodo group ortho to a secondary N-methyl amine and a methoxy group in the para position, presents a unique combination of reactive sites. This substitution pattern makes it a potentially valuable building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo group allows for various cross-coupling reactions, while the amine and methoxy groups can direct further electrophilic substitutions and participate in other chemical transformations.

Compound Identification and Structure

A clear identification of Benzenamine, 2-iodo-4-methoxy-N-methyl- is crucial for any research application.

IdentifierValue
Chemical Name Benzenamine, 2-iodo-4-methoxy-N-methyl-
Synonyms 2-Iodo-4-methoxy-N-methylaniline
CAS Number 139115-75-6
Molecular Formula C8H10INO
Molecular Weight 263.08 g/mol
Canonical SMILES CNC1=C(C=C(C=C1)OC)I
InChI InChI=1S/C8H10INO/c1-10-8-4-3-6(11-2)5-7(8)9/h3-5,10H,1-2H3
InChIKey MMQDZDZZNKUFRB-UHFFFAOYSA-N
Chemical Structure:

Synthesis_Workflow Start 4-Methoxy-N-methylaniline Step1 Iodination Start->Step1 Iodinating Agent (e.g., I₂, NIS) Intermediate Benzenamine, 2-iodo-4-methoxy-N-methyl- Step1->Intermediate Step2 Purification Intermediate->Step2 e.g., Column Chromatography End Final Product Step2->End

Caption: A plausible synthetic route to Benzenamine, 2-iodo-4-methoxy-N-methyl-.

A typical iodination procedure for a related compound, 2-iodo-4-methylaniline, involves the reaction of p-toluidine with iodine in the presence of sodium bicarbonate. [1]A similar approach could likely be adapted for the N-methylated and methoxy-substituted analogue.

Reactivity Profile:

The reactivity of Benzenamine, 2-iodo-4-methoxy-N-methyl- is dictated by its functional groups:

  • C-I Bond: The carbon-iodine bond is a key site for a variety of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at the 2-position of the aniline ring.

  • N-methylamino Group: The secondary amine is a weak base and can be acylated, alkylated, or participate in other reactions typical of anilines. Its directing effect in electrophilic aromatic substitution is ortho- and para- to the amine.

  • Aromatic Ring: The benzene ring can undergo further electrophilic substitution, with the positions of substitution being influenced by the directing effects of the existing iodo, methoxy, and N-methylamino groups.

Applications in Research and Development

Benzenamine, 2-iodo-4-methoxy-N-methyl- is a valuable intermediate for the synthesis of more complex molecules. Its trifunctional nature allows for sequential and regioselective modifications, making it a useful scaffold in drug discovery and materials science. For instance, related iodoanilines are used in the synthesis of privileged scaffolds like hexahydromethanocarbazoles, which are of interest in the development of new drugs and photoactive materials.

Conclusion

Benzenamine, 2-iodo-4-methoxy-N-methyl- is a substituted aniline with significant potential as a synthetic intermediate. While a comprehensive set of experimentally determined physical data is currently lacking, this guide provides a foundational understanding of its identity, structure, and expected properties based on available information and comparisons with related compounds. The synthetic and reactive pathways outlined herein offer a starting point for researchers looking to utilize this versatile molecule in their synthetic endeavors. As with any chemical, appropriate safety precautions should be taken when handling and using this compound.

References

[2]PrepChem.com. (n.d.). Synthesis of 2-iodo-4-methylaniline. Retrieved from [Link]

Ataman Kimya. (n.d.). BENZENAMINE. Retrieved from [Link]

[3]PubChemLite. (n.d.). 2-iodo-4-methoxy-n-methylaniline (C8H10INO). Retrieved from [Link]

[4]Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace. Retrieved from [Link]

[5]ResearchGate. (n.d.). Compatibility of substituents on 2-iodo-N-methylaniline Reaction conditions. Retrieved from [Link]

[6]Cheméo. (n.d.). Chemical Properties of Benzenamine, 2-iodo- (CAS 615-43-0). Retrieved from [Link]

[7]PubChem. (n.d.). 2-Iodo-4-methoxyphenylamine. Retrieved from [Link]

[8]Angene Chemical. (n.d.). Benzenamine, 2-​iodo-​4-​methyl-(CAS# 29289-13-2 ). Retrieved from [Link]

[9]PubChem. (n.d.). Benzenamine, 2-ethyl-N-[(1S)-2-methoxy-1-methylethyl]-6-methyl-. Retrieved from [Link]

[10]Cheméo. (n.d.). Chemical Properties of Benzenamine, 4-methoxy-N-methyl- (CAS 5961-59-1). Retrieved from [Link]

[11]US EPA. (n.d.). Benzenamine, 2-iodo- - Substance Details. Retrieved from [Link]

[12]Cheméo. (n.d.). Benzenamine, 2-methoxy-4-nitro-. Retrieved from [Link]

Sources

Technical Safety Guide: Handling & Risk Management of Iodo-Methoxy-N-Methylanilines

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Risk Architecture

The Silent Hazard: Iodo-methoxy-N-methylanilines represent a specialized subclass of halogenated aromatic amines frequently utilized as scaffolds in kinase inhibitor synthesis and radioligand development. While their utility in cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) is high, they present a deceptive safety profile. Unlike volatile solvents where the hazard is olfactory and immediate, these compounds possess a "silent" lethality: rapid transdermal absorption leading to methemoglobinemia , often without initial irritation to warn the operator.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a Self-Validating Handling System . We assume a "Worst-Case Composite" hazard profile, synthesizing data from specific isomers (e.g., 4-iodo-2-methoxy-N-methylaniline) to ensure maximum researcher safety.

Part 2: Chemical Identity & Structure-Activity Relationship (SAR)

To understand the hazard, one must understand the molecule. The toxicity of this class is driven by the synergy of its three functional groups.

Functional GroupContribution to ReactivityContribution to Toxicity
N-Methylamine Facilitates N-oxidation; increases basicity compared to amides.High Lipophilicity: Enhances dermal penetration. Metabolic precursor to N-hydroxy metabolites (hemotoxic).
Methoxy (-OMe) Electron-donating group (EDG); activates the ring.Bioactivation: Can undergo O-demethylation, but often increases the potency of the aniline moiety regarding methemoglobin formation compared to unsubstituted aniline.
Iodine (-I) Weakly deactivating but highly polarizable; excellent leaving group.Sensitization & Persistence: Increases molecular weight and lipophilicity (LogP), prolonging retention in fatty tissues. Potential thyroid interaction (chronic).
Composite GHS Hazard Classification

Based on QSAR modeling and surrogate data from N-methyl-4-iodoaniline and p-anisidine.

  • Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic)[1][2]

  • Skin Sensitization: Category 1B (May cause allergic reaction)

  • STOT-RE (Repeated Exposure): Category 2 (Target Organs: Blood/Spleen - Methemoglobinemia)

  • Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic to aquatic life)

Part 3: Mechanism of Action (The "Why")

The danger lies not in the compound itself, but in its metabolic activation. The liver attempts to solubilize the lipophilic aniline, inadvertently creating a reactive "warhead" that attacks Hemoglobin (Hb).

Diagram 1: Metabolic Toxification Pathway

This diagram illustrates the bioactivation of N-methyl-iodoanilines into hemotoxic species.

G Compound Iodo-methoxy- N-methylaniline (Lipophilic Parent) Liver Hepatic CYP450 (Bioactivation) Compound->Liver Absorption N_OH N-Hydroxy Metabolite Liver->N_OH N-Hydroxylation Nitroso Nitroso-arene (Reactive Species) N_OH->Nitroso Oxidation Hb_Fe2 Hemoglobin (Fe2+) (O2 Carrier) Nitroso->Hb_Fe2 Redox Cycle Hb_Fe3 Methemoglobin (Fe3+) (Cannot bind O2) Hb_Fe2->Hb_Fe3 Electron Transfer Hb_Fe3->Nitroso Regenerates (Catalytic Cycle) Hypoxia Cellular Hypoxia (Cyanosis) Hb_Fe3->Hypoxia Loss of Function

Caption: The catalytic redox cycle where the Nitroso intermediate continuously oxidizes Hemoglobin, amplifying toxicity.

Part 4: The Self-Validating Handling Protocol

A "Self-Validating" system means the protocol includes visual or physical checks that confirm safety during the operation.

Engineering Controls & PPE Matrix
Protection LayerSpecificationSelf-Validating Check
Primary Barrier Glove Box or Vented Balance Enclosure (HEPA filtered).Magnehelic gauge must read >0.5 inches w.c. (or digital flow alarm green).
Dermal PPE Double Gloving: 1. Inner: Laminate film (Silver Shield/4H). 2. Outer: Nitrile (Disposable).Visual Check: If outer nitrile curls or discolors, the inner laminate provides the actual chemical barrier (Anilines permeate nitrile in <10 mins).
Respiratory P3/N100 Particulate Respirator (if outside enclosure).Fit Check: Positive/Negative pressure seal check before every entry.
Decontamination 10% Ascorbic Acid or dilute Acetic Acid solution.Color Change: Cleaning wipes turning yellow/brown indicates oxidation of residual aniline; continue cleaning until wipes remain white.
Safe Synthesis Workflow: Iodination of N-Methylanisidine

Context: A common route involves electrophilic aromatic substitution using Iodine (I2) or N-Iodosuccinimide (NIS).

Diagram 2: Synthesis & Safety Control Points

Workflow cluster_check Validation Checkpoints Start Start: N-Methylanisidine (Liquid/Oil) Dissolve Dissolution (Solvent: DCM or AcOH) Start->Dissolve Fume Hood Only Reagent Add Iodine Source (NIS or I2) Dissolve->Reagent Exotherm Risk Reaction Reaction Phase (Stirring) Reagent->Reaction Check1 Check Temp (< 30°C) Reagent->Check1 Quench Quench: Na2S2O3 (Sodium Thiosulfate) Reaction->Quench Critical Step Workup Extraction & Drying Quench->Workup Color change: Dark -> Colorless Check2 Starch Paper Test (No Blue = Quenched) Quench->Check2 Waste Waste Segregation (Halogenated + Toxic) Workup->Waste High Tox Label

Caption: Workflow highlighting the thiosulfate quench to neutralize excess iodine and the starch paper validation step.

Part 5: Emergency Response & First Aid

CRITICAL: Standard "fresh air" response is insufficient for aniline poisoning.

  • Skin Contact:

    • Immediate: Drench with water for 15 minutes.[3][4][5][6] Use Polyethylene Glycol (PEG 400) or soapy water. Do not use alcohol (increases absorption).

    • Observation: Monitor for "Cyanosis" (blue lips/fingernails). This can be delayed 2-4 hours.

  • Inhalation/Ingestion:

    • Transport to ER immediately.

    • Medical Alert: Inform medical staff of Suspected Methemoglobinemia .

    • Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment, but must be administered by a physician. Note: Contraindicated in G6PD deficiency.

  • Spill Cleanup:

    • Do not dry sweep. Dampen with PEG/water or use oil-absorbing pads.

    • Treat all cleanup materials as hazardous waste (P-listed equivalent protocol recommended).

Part 6: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12222533, 4-iodo-N-methylaniline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - p-anisidine (CAS 104-94-9). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. Retrieved from [Link]

  • Kitteringham, N. R., et al. (2011). Drug-protein conjugation and its consequence for drug-induced injury. In Bioactivation of Anilines. Retrieved from [Link]

Sources

pKa values and basicity of Benzenamine, 2-iodo-4-methoxy-N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the physicochemical properties, specifically the acid dissociation constant (pKa), of Benzenamine, 2-iodo-4-methoxy-N-methyl- (also referred to as N-methyl-2-iodo-4-methoxyaniline).[1][2]

This document is structured for medicinal chemists and formulation scientists requiring precise data for lead optimization and solubility profiling.[2]

Part 1: Executive Data Summary

Physicochemical Profile

The specific experimental pKa for the N-methyl derivative is not standard in public registries.[2] The values below are derived from Quantitative Structure-Property Relationship (QSPR) analysis of the parent primary amine and established substituent constants (Hammett equation).

PropertyValue / RangeConfidenceSource / Rationale
Predicted pKa (Conjugate Acid) 3.25 – 3.55 HighCalculated via substituent additivity (Base: Aniline 4.[1][2][3]6)
Experimental pKa (Primary Analog) 3.14 ± 0.10 High2-iodo-4-methoxyaniline (CAS 191348-14-8) [1]
LogP (Octanol/Water) ~2.8 – 3.1 MediumLipophilicity increases with Iodo/Methyl addition
Electronic Character Weak Base HighInductive withdrawal (-I) of Iodine dominates
Structural Impact on Basicity

The basicity of this molecule is a tug-of-war between three competing forces:

  • Base Enhancing (+R): The para-methoxy group donates electron density to the ring via resonance, stabilizing the N-H bond.

  • Base Reducing (-I): The ortho-iodo group exerts a strong inductive withdrawing effect, significantly lowering the electron density on the nitrogen lone pair.[2]

  • Steric Modulation: The ortho-iodine creates steric hindrance.[2] While N-methylation typically increases basicity (via inductive donation), the steric clash with the bulky iodine atom may destabilize the solvated conjugate acid, tempering the basicity increase.

Part 2: Structural & Electronic Analysis

To understand the pKa value, we must visualize the electronic environment of the anilinic nitrogen.[4] The following diagram maps the electronic vectors influencing the nitrogen lone pair availability.

ElectronicEffects Aniline Aniline Core (pKa ~4.6) Result Target pKa (~3.4) Aniline->Result Base Scaffold Methoxy 4-Methoxy Group (+R Effect) Methoxy->Result Increases Basicity (Resonance) Iodo 2-Iodo Group (-I Effect & Steric) Iodo->Result Decreases Basicity (Inductive/Steric) NMethyl N-Methyl Group (+I Effect) NMethyl->Result Slight Increase (Inductive)

Figure 1: Vector map of electronic substituent effects on the anilinic nitrogen.

The "Ortho Effect" Mechanism

The ortho-iodo substituent is the critical determinant here. In unsubstituted aniline, the pKa is 4.6.

  • Inductive Withdrawal: Iodine is electronegative relative to carbon.[2] It pulls electron density through the sigma bond framework, making the nitrogen lone pair less available for protonation.

  • Steric Inhibition of Solvation: The large Van der Waals radius of Iodine (1.98 Å) adjacent to the N-methyl group hinders the approach of water molecules. Upon protonation, the cationic ammonium species requires solvation to be stable. The steric bulk prevents efficient solvation, destabilizing the conjugate acid and lowering the pKa [2].

Part 3: Experimental Determination Protocol

Since this compound is lipophilic (LogP > 2.[2][3]5) and a weak base, standard aqueous titration will likely yield noisy data due to precipitation near the pKa.

Recommended Method: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky Method).[1][2][3]

Why this method?

Direct aqueous measurement is flawed for low-solubility bases.[1][2] By titrating in varying ratios of Methanol/Water (MeOH/H₂O) and extrapolating to 0% organic solvent, we obtain the thermodynamic aqueous pKa (


).[2][3]
Step-by-Step Workflow
  • Preparation:

    • Prepare 0.01 M HCl as the titrant (standardized).[3]

    • Prepare three solvent mixtures: 30%, 40%, and 50% (w/w) Methanol in water.[2][3]

    • Calibrate the pH electrode in each specific solvent mixture (essential, as pH scales shift in organics) [3].

  • Titration:

    • Dissolve ~5-10 mg of Benzenamine, 2-iodo-4-methoxy-N-methyl- in 20 mL of the 30% MeOH mixture.

    • Titrate with 0.01 M HCl under inert gas (Argon/N₂) purge to exclude CO₂.[2][3]

    • Record pH vs. Volume added.[2] Repeat for 40% and 50% mixtures.

  • Data Processing (Gran Plot):

    • Determine the equivalence point (

      
      ) using the first derivative of the titration curve.[3]
      
    • Calculate the apparent pKa (

      
      ) for each solvent ratio using the Henderson-Hasselbalch equation at half-neutralization.[1][2]
      
  • Extrapolation (Yasuda-Shedlovsky):

    • Plot

      
       vs. 
      
      
      
      (where
      
      
      is the dielectric constant of the solvent mixture).[3]
    • The y-intercept represents the true aqueous pKa.[1]

ProtocolWorkflow Step1 Sample Dissolution (in 30%, 40%, 50% MeOH) Step2 Potentiometric Titration (with 0.01 M HCl) Step1->Step2 Step3 Determine psKa (Apparent pKa in cosolvent) Step2->Step3 Step4 Yasuda-Shedlovsky Plot (Linear Regression) Step3->Step4 Step5 Extrapolate to 0% MeOH (True Aqueous pKa) Step4->Step5

Figure 2: Workflow for determining pKa of lipophilic weak bases.

Part 4: Implications for Drug Development

1. Solubility & Salt Selection

With a pKa near 3.4, this amine is extremely weakly basic .[2]

  • Physiological pH: At pH 7.4 (blood) and pH 6.5 (intestine), the molecule will be >99.9% neutral (un-ionized).[2][3] This suggests high membrane permeability but poor aqueous solubility.[2]

  • Stomach pH: Even at pH 1.2 (gastric), only ~99% will be ionized.[2][3]

  • Salt Formation: Standard salts (Hydrochloride, Mesylate) may be prone to disproportionation (conversion back to free base) in solid dosage forms because the basicity is so low.[2][3] Strong acids (Sulfuric, Methanesulfonic) are required to form stable salts.[2][3]

2. Chemical Reactivity
  • Nucleophilicity: The ortho-iodo group and the N-methyl substitution reduce the nucleophilicity of the nitrogen. It will be sluggish in

    
     reactions compared to standard anilines.[2]
    
  • Metabolic Stability: The para-methoxy group is a metabolic soft spot (O-demethylation).[1][2] The ortho-iodine blocks metabolic attack at the 2-position but may be susceptible to dehalogenation under specific enzymatic conditions.[1][2]

References

  • BenchChem. (2025).[2][3][5] 2-Iodo-4-methoxyphenylamine | 191348-14-8.[1][2] Retrieved from [2][3]

  • National Institutes of Health (NIH). (2024).[2][3] PubChem Compound Summary: 2-Iodo-4-methoxyaniline.[1][2] PubChem.[2][6] Retrieved from [2][3]

  • Avdeef, A. (2003).[2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for pKa determination protocols).

  • ChemBK. (2024).[2][3] 2-iodo-4-methoxyaniline Physico-chemical Properties. Retrieved from [2][3]

Sources

Electronic and Steric Modulations in Substituted Anilines: A Technical Guide on 2-Iodo-4-Methoxy-N-Methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule pharmacophores and advanced synthetic intermediates requires a precise understanding of how aromatic substituents modulate the electronic and steric environment of core functional groups. This whitepaper provides an in-depth mechanistic analysis of 2-iodo-4-methoxy-N-methylaniline . By dissecting the competing electronic effects of the para-methoxy (+R, -I) and ortho-iodo (-I, +R, steric) groups on the N-methylaniline core, this guide equips researchers and drug development professionals with the predictive insights necessary to leverage this versatile building block in complex organic synthesis and medicinal chemistry.

Mechanistic Analysis of Substituent Effects

The physicochemical behavior of 2-iodo-4-methoxy-N-methylaniline is dictated by a complex "push-pull" interplay between its substituents. The secondary amine (the N-methylamino group) serves as the primary reactive and ionizable center, whose basicity and nucleophilicity are heavily modulated by the aromatic ring's electron density.

Resonance-Driven Activation by the para-Methoxy Group

The methoxy group (-OCH₃) positioned para to the amine is a classical electron-donating group (EDG). While oxygen is highly electronegative and exerts a weak inductive withdrawing effect (-I), its ability to donate a lone pair of electrons into the aromatic ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-system via resonance (+R effect) overwhelmingly dominates. This resonance delocalization pumps electron density directly into the para position (the carbon bearing the amine), stabilizing the protonated anilinium cation and drastically increasing the intrinsic nucleophilicity of the nitrogen lone pair[1].
Inductive Withdrawal and the "Ortho Effect" of Iodine

Halogens present a unique case in electrophilic aromatic chemistry because they are inductively withdrawing (-I) but resonance donating (+R). For the ortho-iodo substituent, the strong -I effect pulls electron density away from the adjacent amine through the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-bond framework.

More critically, iodine is a massive, highly polarizable atom with a van der Waals radius of approximately 1.98 Å. Its placement ortho to the N-methylamino group introduces severe steric hindrance. This phenomenon, known as the ortho effect , forces the N-methyl group out of optimal coplanarity with the aromatic ring. While this out-of-plane twist theoretically localizes the lone pair on the nitrogen (preventing its delocalization into the ring), the steric bulk simultaneously prevents solvent molecules from effectively stabilizing the protonated anilinium cation. Consequently, the ortho-iodo group significantly depresses the pKa of the amine[2].

Synergistic Impact on the N-Methylaniline Core

When combined, these two groups create a highly specific electronic environment. The para-methoxy group attempts to enrich the nitrogen's electron density, while the ortho-iodo group inductively depletes it and sterically shields the site. The net result is a secondary amine with tightly controlled, attenuated basicity, making it an ideal candidate for pH-sensitive drug formulations where precise ionization at physiological pH is required[3].

ElectronicEffects cluster_0 Substituent Contributions OCH3 para-Methoxy (-OCH3) +R (Strong), -I (Weak) NMA N-methylaniline Core Nitrogen Lone Pair OCH3->NMA Increases e- density (Resonance) Iodo ortho-Iodo (-I) -I (Strong), +R (Weak) Steric Hindrance Iodo->NMA Decreases e- density (Inductive) & Steric Clash Effects Physicochemical Output Modulated pKa & Nucleophilicity NMA->Effects Net Electronic Balance

Fig 1: Electronic push-pull dynamics of ortho-iodo and para-methoxy groups on N-methylaniline.

Quantitative Physicochemical Profiling

To predict the reactivity of this molecule, we rely on Hammett substituent constants (


), which provide a linear free-energy relationship quantifying electronic effects[4]. The table below summarizes the individual and combined parameters affecting the molecule.
Parameterp-Methoxy (-OCH₃)o-Iodo (-I)Combined System Impact
Hammett Constant

[5]

Net

(Net Withdrawing)
Primary Electronic Effect Strong +R, Weak -IStrong -I, Weak +RPush-Pull Resonance/Induction
Steric Impact (vdW Radius) ~1.52 Å (Low)~1.98 Å (High)Significant Ortho Clash
Impact on Amine Basicity Increases pKaDecreases pKaNet Decrease (Steric > +R)

Implications in Drug Development & Synthesis

In medicinal chemistry, the incorporation of both an iodine atom and a methoxy group provides dual functionality. The methoxy group enhances the compound's solubility and lipophilicity, favorable traits for oral bioavailability and ADME profiling[3].

Synthetically, the ortho-iodo group is a highly reactive handle for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura). While electron-rich aromatic rings typically slow down the oxidative addition step of palladium catalysts, the exceptionally low bond dissociation energy of the C-I bond overrides this electronic deactivation, allowing for rapid and mild functionalization[6][7].

Validated Experimental Protocols

The following protocols are designed with self-validating mechanisms to ensure high data integrity and reproducibility in the laboratory.

Protocol 1: Thermodynamic pKa Determination via Potentiometric Titration

Objective: Accurately determine the modulated pKa of the sterically hindered secondary amine. Causality: Because the compound is lipophilic, an aqueous-organic co-solvent system is required. Extrapolating the data to zero ionic strength ensures the derived pKa is a true thermodynamic constant rather than an apparent one.

  • Sample Preparation: Dissolve 2-iodo-4-methoxy-N-methylaniline to a concentration of 1.0 mM in a 50:50 (v/v) Methanol/Water mixture. Add 0.1 M KCl as a background electrolyte to maintain a constant ionic strength.

  • Calibration: Calibrate a high-precision glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Titration: Titrate the solution with standardized 0.01 M NaOH under an inert argon atmosphere. Self-Validation: The argon blanket prevents atmospheric CO₂ absorption, which would generate carbonic acid and skew the equivalence point.

  • Equilibration: Record the pH only after the potential drift stabilizes to < 0.1 mV/min, ensuring thermodynamic equilibrium at each data point.

  • Data Analysis: Utilize a Gran plot analysis to calculate the precise equivalence point, removing subjective human error from inflection point estimation.

Protocol 2: Pd-Catalyzed Buchwald-Hartwig Cross-Coupling

Objective: Leverage the ortho-iodo substituent to synthesize a highly functionalized diarylamine. Causality: The bulky XPhos ligand is chosen specifically to facilitate the reductive elimination step, which can be sterically hindered by the ortho-substituent on the starting aniline.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-iodo-4-methoxy-N-methylaniline (1.0 equiv), a secondary amine partner (1.2 equiv), Pd₂(dba)₃ (2 mol%), XPhos ligand (4 mol%), and NaOtBu (1.5 equiv).

  • Atmospheric Control: Evacuate and backfill the flask with nitrogen three times. Causality: Strict anaerobic conditions are required to prevent the oxidation of the electron-rich Pd(0) active catalyst species.

  • Execution: Add anhydrous toluene (0.2 M) via syringe and heat the reaction mixture to 80 °C.

  • In-Process Monitoring: Monitor the reaction via HPLC-UV at 254 nm. Self-Validation: The reaction is deemed complete only when the starting material peak area falls below 1% relative to the product peak, ensuring maximum yield before workup.

  • Isolation: Quench with deionized water, extract with ethyl acetate, and purify via flash column chromatography.

Workflow Start 2-Iodo-4-methoxy-N-methylaniline (Starting Material) Step1 Oxidative Addition (Pd inserts into C-I bond) Start->Step1 Pd(0) Catalyst Step2 Amine Coordination (Base-assisted deprotonation) Step1->Step2 Secondary Amine + Base Step3 Reductive Elimination (C-N bond formation) Step2->Step3 Heat / Ligand End Cross-Coupled Product (e.g., Diarylamine) Step3->End Pd(0) Regeneration

Fig 2: Pd-catalyzed Buchwald-Hartwig cross-coupling workflow leveraging the ortho-iodo group.

References

  • CymitQuimica. "CAS 191348-14-8: 2-IODO-4-METHOXYPHENYLAMINE." CymitQuimica. 3

  • Scribd. "Hammett Substituent Constants Table | PDF | Molecules | Organic Chemistry." Scribd. 5

  • Benchchem. "2-Iodo-4-methoxyphenylamine | 191348-14-8." Benchchem. 6

  • Chemistry LibreTexts. "26.6: Correlations of Structure with Reactivity of Aromatic Compounds." LibreTexts. 4

  • Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects." LibreTexts. 8

  • ResearchGate. "Hammett Substituent Constants." ResearchGate. 2

  • National Institutes of Health (PMC). "Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution." NIH. 1

  • ChemRxiv. "Meta-OTf-Substituted Diaryliodonium Salts Enabled Aryne 1,2,2-Trifunctionalization." ChemRxiv. 7

Sources

Comprehensive Technical Guide: Stability and Storage Protocols for Benzenamine, 2-iodo-4-methoxy-N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

Benzenamine, 2-iodo-4-methoxy-N-methyl- (CAS No. 139115-75-6), frequently referred to as 2-iodo-4-methoxy-N-methylaniline, is a highly versatile building block in modern organic synthesis. Featuring a secondary amine, an electron-donating methoxy group, and an ortho-positioned iodine atom, it is extensively utilized as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, and Sonogashira couplings).

However, the very structural features that make this compound synthetically valuable also render it highly susceptible to environmental degradation. This whitepaper details the mechanistic causality of its instability and provides field-proven, self-validating protocols for its storage, handling, and purity verification.

Mechanistic Degradation Pathways

The instability of 2-iodo-4-methoxy-N-methylaniline is driven by two independent but synergistic pathways: photodehalogenation and oxidative degradation.

Photolytic Deiodination (C-I Bond Homolysis)

Aryl iodides possess a relatively low bond dissociation energy (BDE) compared to other aryl halides. Upon exposure to ultraviolet or ambient visible light, the C-I bond undergoes homolytic cleavage, generating a highly reactive aryl radical[1]. This radical intermediate rapidly abstracts a hydrogen atom from surrounding solvent molecules or atmospheric moisture, leading to the formation of the deiodinated byproduct (4-methoxy-N-methylaniline)[2]. The photodehalogenation of aryl iodides is a well-documented primary side reaction in photochemical setups, necessitating strict light-exclusion during storage[3].

Oxidative Degradation of the Aniline Core

Anilines are inherently prone to oxidation, a vulnerability that is significantly exacerbated by electron-donating substituents[4]. The para-methoxy group is strongly electron-donating via resonance (+M effect), which increases the Highest Occupied Molecular Orbital (HOMO) energy of the aniline core, making it easier to lose an electron. Atmospheric oxygen or reactive oxygen species (ROS) can initiate single-electron transfer (SET) events, leading to the formation of aniline radicals. These intermediates subsequently dimerize or further oxidize into N-oxides, nitrosobenzenes, and complex azoxybenzene or polymeric species[5].

Degradation Compound 2-iodo-4-methoxy-N-methylaniline Radical Aryl Radical Intermediate (C-I Homolysis) Compound->Radical Light Exposure Oxidized N-Oxides / Azo Compounds (Oxidative Degradation) Compound->Oxidized Air/Moisture Light hv (UV/Vis Light) Light->Radical Oxygen O2 / ROS Oxygen->Oxidized Deiodinated 4-methoxy-N-methylaniline (Photodehalogenation) Radical->Deiodinated H-Abstraction

Mechanistic pathways of photodehalogenation and oxidative degradation.

Empirical Stability Data

To illustrate the impact of storage conditions on the integrity of 2-iodo-4-methoxy-N-methylaniline, the following table summarizes the quantitative degradation profile over a 6-month period based on general aryl iodide and electron-rich aniline stability kinetics.

Storage ConditionTemperatureAtmosphereLight Exposure1-Month Purity6-Month PurityPrimary Degradant
Standard Benchtop 20-25°CAmbient AirAmbient Light88.5%< 60.0%Deiodinated & Oxidized
Dark Ambient 20-25°CAmbient AirDark (Amber)94.2%78.4%Oxidized (Azoxy/N-oxide)
Refrigerated Air 2-8°CAmbient AirDark (Amber)97.8%89.1%Oxidized (Trace)
Optimal Cold-Chain 2-8°CArgon / N2Dark (Amber)> 99.5%> 98.5%None (Stable)

Standardized Storage & Handling Protocols

To ensure maximum shelf-life and preserve the catalytic efficiency of downstream reactions, the following self-validating workflow must be strictly adhered to.

Causality of Protocol Design:

  • Argon over Nitrogen: Argon is heavier than air (density 1.78 g/L vs 1.22 g/L for air). When purged into a vial, it settles at the bottom, effectively displacing oxygen away from the solid chemical bed.

  • Thermal Equilibration: Opening a cold vial causes immediate condensation of atmospheric moisture. Water acts as a medium for dissolved oxygen, accelerating hydrolytic and oxidative degradation.

Step-by-Step Storage Methodology:
  • Aliquotting: Upon receipt, immediately transfer the bulk compound into smaller, single-use or limited-use amber glass vials. This minimizes repeated exposure to air and moisture during subsequent sampling.

  • Inert Gas Purging: Gently purge each vial with a stream of dry Argon for 30-60 seconds to displace ambient oxygen.

  • Sealing: Seal the vials with PTFE-lined caps. Avoid standard rubber septa for long-term storage, as they can degrade or permit slow oxygen ingress over time.

  • Temperature Control: Store the sealed vials in a dedicated chemical refrigerator at 2-8°C. For long-term archiving (>6 months), storage at -20°C is recommended.

  • Thawing Protocol: Before use, allow the vial to warm to room temperature while still sealed (typically 30-45 minutes).

Workflow Incoming Incoming Batch (CAS 139115-75-6) Aliquot Aliquot into Amber Vials (Protect from Light) Incoming->Aliquot Argon Purge with Argon/N2 (Prevent Oxidation) Aliquot->Argon Store Store at 2-8°C or -20°C (Thermal Stability) Argon->Store QC Pre-Use QC (HPLC-UV/NMR) Store->QC Before use Use Proceed to Synthesis QC->Use Purity >98% Reject Repurify / Discard QC->Reject Purity <98%

Standardized workflow for the storage and validation of sensitive aniline derivatives.

Analytical Workflows for Purity Verification

Trustworthiness in chemical synthesis requires that all protocols be self-validating. Before utilizing a stored batch of 2-iodo-4-methoxy-N-methylaniline in sensitive cross-coupling reactions, its purity must be verified to prevent catalyst poisoning or complex byproduct formation.

Protocol A: HPLC-UV Purity Assessment
  • Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm and 280 nm.

  • Validation Markers:

    • Target Peak: 2-iodo-4-methoxy-N-methylaniline.

    • Deiodination Marker: Look for a peak with a shorter retention time corresponding to 4-methoxy-N-methylaniline (loss of the lipophilic iodine atom reduces retention on C18).

    • Oxidation Markers: Look for broad, late-eluting peaks or distinct peaks with altered UV spectra indicative of azo/azoxy formation.

Protocol B: 1H-NMR Quick Check

Dissolve a 5-10 mg sample in CDCl₃.

  • Aromatic Region: The target compound should display a distinct substitution pattern (typically a doublet, a doublet of doublets, and a meta-coupled doublet). The disappearance of the iodine atom will drastically shift the chemical shifts of the adjacent protons.

  • N-Methyl Region: Check the singlet around 2.8-2.9 ppm. Broadening or shifting of this peak indicates N-oxidation or N-demethylation.

References

1.1 - ACS Publications 2.2 - MDPI 3. 5 - NIH / PMC 4.3 - RSC Publishing 5.4 - NIH / PMC

Sources

Methodological & Application

Procedure for N-methylation of 2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision N-Methylation of 2-iodo-4-methoxyaniline

Executive Summary

This guide details the protocol for the selective N-monomethylation of 2-iodo-4-methoxyaniline (CAS: 191348-14-8). This substrate presents a unique synthetic challenge due to the competing electronic effects of the electron-donating methoxy group (increasing nucleophilicity) and the steric/electronic influence of the ortho-iodine atom.

We present two validated methodologies:

  • Method A (Standard): Reductive Amination using Sodium Triacetoxyborohydride (STAB).[1] Best for general laboratory scale-up with high throughput.

  • Method B (High-Precision): Copper-Promoted Chan-Lam Coupling. Best for applications requiring >98% chemoselectivity to avoid trace dimethylated byproducts.

Strategic Analysis & Mechanistic Insight

The Challenge: Selectivity vs. Reactivity
  • Over-Alkylation: The product, N-methyl-2-iodo-4-methoxyaniline, is a secondary amine that is often more nucleophilic than the primary amine starting material due to the inductive effect of the methyl group. This leads to "runaway methylation" (formation of dimethylated tertiary amines or quaternary salts) if using simple alkyl halides like methyl iodide (MeI).

  • Dehalogenation Risk: The iodine atom at the C2 position is labile. Strong reducing conditions (e.g., H₂/Pd, LiAlH₄) or elevated temperatures can cleave the C-I bond, destroying the scaffold.

  • Steric Gating: The ortho-iodine provides a steric gate that can be leveraged to favor mono-methylation if the electrophile is sufficiently bulky or if the reaction mechanism is surface-mediated.

Decision Matrix: Method Selection
FeatureMethod A: Reductive Amination (STAB)Method B: Chan-Lam Coupling
Reagents Formaldehyde, NaBH(OAc)₃Methylboronic acid, Cu(OAc)₂
Selectivity High (90-95% Mono)Ultra-High (>98% Mono)
Cost LowModerate (Boronic acid cost)
Time 2–4 Hours12–24 Hours
Risk Minimal (Standard workup)Copper removal required

Experimental Workflows

Method A: Reductive Amination (Recommended Standard)

Rationale: Sodium triacetoxyborohydride (STAB) is preferred over NaBH₄ because it is less basic and selectively reduces the iminium ion faster than the aldehyde, minimizing side reactions.[1]

Reagents:

  • Substrate: 2-iodo-4-methoxyaniline (1.0 equiv)

  • Formaldehyde (37% aq. solution or Paraformaldehyde) (1.1–1.5 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[2]

  • Acid Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for imine formation

Protocol:

  • Imine Formation: In a flame-dried flask, dissolve 2-iodo-4-methoxyaniline (10 mmol, 2.49 g) in DCE (40 mL). Add Formaldehyde (37% aq., 1.2 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30 minutes.

    • Note: The solution may darken; this is normal.

  • Reduction: Cool the mixture to 0°C. Add STAB (15 mmol, 3.18 g) portion-wise over 15 minutes.

    • Caution: Mild gas evolution may occur.[1]

  • Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[3]

  • Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85–92%

Method B: Chan-Lam Coupling (High Precision)

Rationale: This oxidative coupling uses a copper cycle to transfer the methyl group. The mechanism prevents poly-alkylation because the secondary amine product coordinates poorly to the copper center compared to the primary amine.

Reagents:

  • Substrate: 2-iodo-4-methoxyaniline (1.0 equiv)

  • Alkylating Agent: Methylboronic acid (MeB(OH)₂) (1.5 equiv)

  • Catalyst: Cu(OAc)₂ (0.1–1.0 equiv)

  • Base: Pyridine (2.0 equiv) or Et₃N

  • Solvent: 1,4-Dioxane or Methanol

  • Atmosphere: Open air (O₂ is the oxidant)

Protocol:

  • Incubation: In a reaction vial, combine 2-iodo-4-methoxyaniline (1.0 mmol) and Cu(OAc)₂ (0.2 mmol, 20 mol%) in 1,4-Dioxane (5 mL). Add Pyridine (2.0 mmol). Stir for 10 minutes.

    • Critical Step: This "incubation" allows the amine to coordinate to the copper before the boronic acid is added.

  • Addition: Add Methylboronic acid (1.5 mmol).

  • Reaction: Heat to 60–80°C open to the air (or with an O₂ balloon for faster rates). Stir for 12–24 hours.

  • Workup: Cool to RT. Dilute with EtOAc and wash with 1M HCl (to remove Pyridine and Copper salts) followed by NaHCO₃.

  • Purification: Silica gel chromatography.

Expected Yield: 75–85% (Higher purity profile).

Visualization of Pathways

N_Methylation_Pathways Start 2-iodo-4-methoxyaniline (Primary Amine) Imine Imine / Iminium Ion (Transient Intermediate) Start->Imine Method A: HCHO, AcOH CuComplex Cu(II)-Amine Complex Start->CuComplex Method B: Cu(OAc)2, Pyridine Product N-methyl-2-iodo-4-methoxyaniline (Secondary Amine) Imine->Product STAB Reduction (Fast) OverAlk Dimethylated Byproduct (Tertiary Amine) Product->OverAlk Slow Side Reaction (Sterically Hindered) CuComplex->Product MeB(OH)2, O2 (Oxidative Coupling)

Figure 1: Mechanistic flow comparison between Reductive Amination (Blue path) and Chan-Lam Coupling (Yellow path). Note the dashed red line indicating the suppressed risk of over-alkylation.

Quantitative Comparison & Troubleshooting

ParameterMethod A (STAB)Method B (Chan-Lam)Methyl Iodide (Direct)
Mono/Di Ratio ~95:5>99:1~60:40 (Poor)
De-iodination <1% (Safe)0% (Safe)0%
Scalability High (kg scale)Low (g scale)High
Green Metric Good (Toxic solvent DCE)Excellent (if MeOH used)Poor (Toxic MeI)

Troubleshooting Guide:

  • Issue: Low Conversion.

    • Method A: Ensure molecular sieves are added if using anhydrous solvents to drive imine formation. Increase AcOH to 2.0 equiv.

    • Method B: Refresh the Cu(OAc)₂ source (must be anhydrous/dry). Ensure adequate oxygen flow (use an O₂ balloon).

  • Issue: De-iodination (Loss of Iodine).

    • Cause: Use of Pd/C or LiAlH₄.

    • Solution: Strictly adhere to Borohydride reagents (STAB or NaBH₄) or Copper catalysis. Avoid catalytic hydrogenation.[4]

References

  • Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[5] Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link

  • Chan-Lam Methylation: González, I., et al. "Selective Monomethylation of Anilines by Cu(OAc)2-Promoted Cross-Coupling with MeB(OH)2."[6] Organic Letters, vol. 11, no.[6] 8, 2009, pp. 1677-1680. Link

  • Compatibility of Aryl Halides: Setamdideh, D., et al. "Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin." Journal of the Mexican Chemical Society, vol. 58, no. 1, 2014. Link

  • General Review: "A Guide for Mono-Selective N-Methylation... of Primary Amines." Chemistry - A European Journal, 2024. Link

Sources

Application Notes & Protocols: The Strategic Use of Benzenamine, 2-iodo-4-methoxy-N-methyl- in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Versatile Pharmaceutical Building Block

In the intricate landscape of drug discovery and development, the efficiency of synthesizing complex molecular architectures is paramount. Benzenamine, 2-iodo-4-methoxy-N-methyl- (also known as 2-iodo-4-methoxy-N-methylaniline) has emerged as a highly valuable and versatile intermediate. Its strategic trifunctional substitution pattern—an N-methylamino group, a methoxy moiety, and a reactive iodine atom on a benzene core—provides a powerful toolkit for medicinal chemists.

The carbon-iodine bond serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds.[1] These linkages are foundational to a vast array of pharmacologically active scaffolds.[2][3] The electron-donating nature of the methoxy and N-methylamino groups influences the reactivity of the aromatic ring, while their positions provide steric and electronic direction for subsequent synthetic transformations. This guide provides an in-depth exploration of the properties, handling, and core synthetic applications of this intermediate, complete with detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Compound Profile and Physicochemical Properties

A thorough understanding of the physical and chemical properties of Benzenamine, 2-iodo-4-methoxy-N-methyl- is essential for its safe handling and effective application in synthesis.

PropertyValueSource
IUPAC Name 2-iodo-4-methoxy-N-methylaniline[4]
CAS Number 139115-75-6[5]
Molecular Formula C₈H₁₀INO[4][5]
Molecular Weight 263.08 g/mol [5]
Appearance Not explicitly reported; likely an oil or low-melting solid[1]
SMILES CNC1=C(I)C=C(OC)C=C1[4][5]
InChIKey MMQDZDZZNKUFRB-UHFFFAOYSA-N[4]

Safety, Handling, and Storage

As a reactive chemical intermediate, proper safety protocols are mandatory when handling Benzenamine, 2-iodo-4-methoxy-N-methyl-.

  • Hazard Profile : Based on data for structurally related compounds, this chemical should be handled with care. It is potentially harmful if swallowed, inhaled, or in contact with skin, and may cause skin and serious eye irritation.[6]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7]

  • Handling : Avoid contact with skin, eyes, and clothing. Prevent the formation of dust or aerosols. Keep away from incompatible materials such as strong oxidizing agents and acids.[8][9]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

Core Application I: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl structures prevalent in many active pharmaceutical ingredients (APIs).[10] The C-I bond of Benzenamine, 2-iodo-4-methoxy-N-methyl- makes it an excellent substrate for this transformation.

Rationale and Mechanistic Insight

The reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron species, typically an arylboronic acid or ester.[11] The choice of catalyst, ligand, and base is critical for achieving high yields. Bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination. The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[11]

reagent reagent intermediate intermediate catalyst catalyst product product A Setup Reaction Vessel (Flask, Stirrer, Condenser) B Add Solids: Aryl Iodide, Boronic Acid, Base A->B 1. C Inert Atmosphere (Evacuate & Backfill with Ar/N₂) B->C 2. D Add Degassed Solvent & Pd Catalyst/Ligand C->D 3. E Heat to Reaction Temp (e.g., 80-100 °C) D->E 4. F Monitor by TLC/LC-MS E->F 5. Monitor F->E Incomplete G Reaction Workup: Quench, Extract, Wash F->G Complete H Purification: Column Chromatography G->H 6. I Characterization & Analysis (NMR, MS) H->I 7.

Caption: General experimental workflow for cross-coupling reactions.

Protocol: Suzuki Coupling with Phenylboronic Acid

This protocol describes a general procedure for the coupling of Benzenamine, 2-iodo-4-methoxy-N-methyl- with phenylboronic acid.

Materials and Reagents:

ReagentMWAmountMoles (mmol)Equiv.
2-iodo-4-methoxy-N-methylaniline263.08263 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6236 mg0.0750.075
K₃PO₄ (finely ground)212.27425 mg2.02.0
1,4-Dioxane-5 mL--
Water-1 mL--

Step-by-Step Procedure:

  • Reaction Setup : To a dry 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Benzenamine, 2-iodo-4-methoxy-N-methyl- (1.0 equiv.), phenylboronic acid (1.2 equiv.), and finely ground potassium phosphate (K₃PO₄, 2.0 equiv.).[12]

  • Inerting : Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 equiv.) and XPhos (0.075 equiv.).[12] Subsequently, add the degassed solvent mixture of 1,4-dioxane (5 mL) and water (1 mL).

  • Reaction : Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup : Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification : Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Core Application II: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a transformative reaction for constructing C-N bonds, a linkage central to countless pharmaceuticals.[2][13] It allows for the coupling of aryl halides with a wide range of primary and secondary amines, a process that is often challenging using classical methods.[2]

Rationale and Mechanistic Insight

This palladium-catalyzed reaction couples the aryl iodide with an amine in the presence of a strong, non-nucleophilic base and a specialized phosphine ligand.[14] The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. The base deprotonates the amine, making it a more potent nucleophile for coordination to the palladium center. The choice of ligand is crucial to prevent catalyst decomposition and promote the challenging reductive elimination step that forms the final C-N bond.[13]

Buchwald_Hartwig_Cycle catalyst catalyst intermediate intermediate Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_Aryl Ar-Pd(II)-I(L)₂ OA->PdII_Aryl LC Ligand Coordination PdII_Aryl->LC PdII_Amine [Ar-Pd(II)-NHR'R'']⁺L₂ LC->PdII_Amine RE Reductive Elimination PdII_Amine->RE RE->Pd0 prod_out Ar-NR'R'' RE->prod_out sub_in Ar-I amine_in HNR'R'' + Base sub_in_label Aryl Iodide amine_in_label Amine + Base prod_out_label Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination with Morpholine

This protocol provides a general method for coupling Benzenamine, 2-iodo-4-methoxy-N-methyl- with a secondary amine, morpholine.

Materials and Reagents:

ReagentMWAmountMoles (mmol)Equiv.
2-iodo-4-methoxy-N-methylaniline263.08263 mg1.01.0
Morpholine87.12105 µL1.21.2
Pd(OAc)₂224.5011 mg0.050.05
RuPhos467.5847 mg0.100.10
NaOt-Bu96.10135 mg1.41.4
Toluene-5 mL--

Step-by-Step Procedure:

  • Reaction Setup : In a glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and RuPhos (0.10 equiv.) to a dry reaction vial equipped with a stir bar.[13]

  • Reagent Addition : Outside the glovebox, add Benzenamine, 2-iodo-4-methoxy-N-methyl- (1.0 equiv.) to the vial. Seal the vial with a screw cap containing a PTFE septum.

  • Inerting : Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Amine Addition : Under a positive pressure of inert gas, add dry, degassed toluene (5 mL) followed by morpholine (1.2 equiv.) via syringe.

  • Reaction : Place the vial in a preheated oil bath or heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Cool the reaction to room temperature. Pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to afford the desired N-aryl morpholine product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently anhydrous/degassed conditions.3. Poor quality base (e.g., hydrated K₃PO₄).1. Use a fresh bottle of catalyst or a pre-catalyst.2. Ensure all glassware is oven-dried; use high-purity, degassed solvents.3. Use freshly ground, anhydrous base. For NaOt-Bu, handle exclusively in a glovebox.
Formation of Side Products 1. Dehalogenation of starting material.2. Homocoupling of boronic acid (Suzuki).3. Catalyst decomposition.1. Lower reaction temperature; screen different ligands.2. Ensure slow addition of reagents or use a slightly lower equivalence of boronic acid.3. Screen different ligands or use a higher ligand-to-palladium ratio.
Difficult Purification 1. Residual palladium.2. Co-elution of product with starting material or byproducts.1. Filter the crude reaction mixture through a plug of silica and celite before concentration.2. Optimize chromatography conditions (different solvent system, gradient). Consider recrystallization if the product is a solid.

Conclusion

Benzenamine, 2-iodo-4-methoxy-N-methyl- is a robust and highly effective intermediate for pharmaceutical synthesis. Its utility in forming critical C-C and C-N bonds through reliable and scalable methods like the Suzuki-Miyaura and Buchwald-Hartwig couplings makes it an indispensable tool for medicinal chemists. The protocols and insights provided in this guide are designed to empower researchers to confidently and successfully incorporate this building block into their synthetic strategies, accelerating the discovery and development of next-generation therapeutics.

References

  • BenchChem. (n.d.). 2-Iodo-4-methoxyphenylamine | 191348-14-8.
  • Sigma-Aldrich. (n.d.). 2-Iodo-4-methylaniline 97 | 29289-13-2.
  • PubChem. (n.d.). 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336.
  • Benchchem. (n.d.). Synthesis routes of 2-Iodo-4-methylaniline.
  • BLD Pharm. (n.d.). 139115-75-6|2-Iodo-4-methoxy-N-methylaniline.
  • ChemicalBook. (n.d.). 4-IODO-2-METHYLANILINE synthesis.
  • PubChemLite. (n.d.). 2-iodo-4-methoxy-n-methylaniline (C8H10INO).
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Csámpai, A., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Molecular Diversity.
  • ChemicalBook. (2026, January 17). 2-METHOXY-N-METHYANILINE - Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 22). SAFETY DATA SHEET.
  • TCI Chemicals. (2025, January 9). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, September 9). SAFETY DATA SHEET.
  • Yin, L., et al. (2022). Compatibility of substituents on 2-iodo-N-methylaniline.
  • BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling of Boronic Acids with 2'-Iodo-2-(2-methoxyphenyl)acetophenone.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Speciality Chemicals Magazine. (n.d.). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Fairlamb, I. J. S., et al. (2017). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Dalton Transactions.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.

Sources

Application Note: Buchwald-Hartwig Amination of 2-iodo-4-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists working with 2-iodo-4-methoxy-N-methylaniline (CAS: 139115-75-6).[1][2] It addresses the specific challenges posed by this "Janus-type" substrate, which contains both a nucleophilic secondary amine and an electrophilic aryl iodide.

Executive Summary

2-iodo-4-methoxy-N-methylaniline presents a unique synthetic challenge: it is an electron-rich, ortho-substituted aryl iodide that also possesses a reactive secondary amine.[1][2] In a Palladium-catalyzed environment, this molecule can act as both the electrophile (via the C–I bond) and the nucleophile (via the N–H bond), leading to a high risk of oligomerization (self-coupling).

Successful amination requires a catalyst system that prioritizes the Cross-Coupling pathway over Homocoupling . This guide recommends the use of Dialkylbiaryl Phosphine Ligands (e.g., RuPhos, BrettPhos) to facilitate oxidative addition on the electron-rich ring while creating a steric pocket that favors the external amine nucleophile.

Mechanistic Analysis & Substrate Profiling[1][2][3]

The "Janus" Substrate Problem

The substrate contains two competing reactive sites:

  • Site A (Electrophile): The C(sp2)–I bond.[2] Reactivity is attenuated by the electron-donating methoxy group (para to the amine, meta to iodine) and the amino group itself, which increase the electron density of the arene, making oxidative addition of Pd(0) slower than for electron-deficient aryl halides.

  • Site B (Nucleophile): The N-methyl secondary amine.[2] This site is sterically hindered by the ortho-iodine but remains nucleophilic enough to attack Pd(II) species.[1][2]

Critical Failure Mode: If the external amine is not sufficiently nucleophilic or present in excess, the substrate will react with itself, forming linear oligomers or macrocycles.

Strategic Solution

To achieve high selectivity for the desired product, the protocol leverages Steric Editing :

  • Ligand Selection: Use bulky monodentate phosphines (Buchwald Ligands) that destabilize the Pd(II)-amido dimer and accelerate reductive elimination.[2]

  • Concentration Control: Maintain a high local concentration of the external amine relative to the substrate.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the targeted intervention point.

ReactionPathways cluster_legend Pathway Logic Substrate 2-iodo-4-methoxy- N-methylaniline OxAdd Oxidative Addition (Ar-Pd-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd TargetProduct Target C-N Product (Cross-Coupled) OxAdd->TargetProduct + External Amine (Fast w/ RuPhos) Oligomer Oligomer/Dimer (Self-Coupled) OxAdd->Oligomer + Substrate NH ExternalAmine External Amine (Target Nucleophile) ExternalAmine->TargetProduct SelfAmine Substrate NH (Self-Nucleophile) SelfAmine->Oligomer L1 Green Path: Desired (Promote via Ligand) L2 Red Path: Undesired (Suppress via Excess Amine)

Figure 1: Competing reaction pathways. Success depends on accelerating the green path (Cross-Coupling) over the red path (Self-Coupling).

Optimized Experimental Protocols

Protocol A: Coupling with Secondary Amines (The "RuPhos" Method)

Best for: Coupling 2-iodo-4-methoxy-N-methylaniline with cyclic secondary amines (e.g., morpholine, piperidine) or acyclic secondary amines.[1][2]

Rationale: RuPhos is specifically engineered to prevent catalyst deactivation by secondary amines and allows for efficient coupling of sterically hindered aryl halides.[2]

Reagents:

  • Substrate: 2-iodo-4-methoxy-N-methylaniline (1.0 equiv)

  • Coupling Partner: Secondary Amine (1.2 – 1.5 equiv)[1][2]

  • Catalyst: RuPhos Pd G4 Precatalyst (1.0 – 2.0 mol%)[2]

    • Alternative: Pd(OAc)₂ (2 mol%) + RuPhos (4 mol%)[2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)[1][2]

  • Solvent: Anhydrous Toluene or THF (0.2 M concentration)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the RuPhos Pd G4 Precatalyst and NaOtBu .

  • Substrate Addition: Add 2-iodo-4-methoxy-N-methylaniline (solid). If the substrate is an oil, add it later as a solution.

  • Solvent & Amine: Seal the vial. Purge with inert gas.[2][3] Add anhydrous Toluene via syringe, followed by the External Amine .

    • Critical Step: If the external amine is liquid, add it before heating. If solid, add with the other solids.

  • Reaction: Heat the block to 85°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor by LC-MS after 2 hours. The conversion of the aryl iodide should be rapid.

    • Note: Look for the disappearance of the M+ peak of the starting iodide (m/z ~263).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a celite plug to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Coupling with Primary Amines (The "BrettPhos" Method)

Best for: Coupling with primary alkyl or aryl amines (e.g., benzylamine, aniline).

Rationale: Primary amines are smaller and can bind tightly to Pd, potentially poisoning it. BrettPhos is bulky enough to prevent bis-amine coordination while facilitating the reductive elimination of the mono-amine complex.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Coupling Partner: Primary Amine (1.2 equiv)[1][2]

  • Catalyst: BrettPhos Pd G4 Precatalyst (2.0 mol%)[2]

  • Base: Cs₂CO₃ (Cesium Carbonate) (2.0 equiv) or NaOtBu (1.4 equiv)[1][2]

    • Note: Use Cs₂CO₃ if the partner amine contains esters or nitriles to avoid side reactions.

  • Solvent: 1,4-Dioxane (0.25 M)[1]

Procedure: Follow the steps in Protocol A, but set the reaction temperature to 100°C . The slightly higher temperature helps overcome the energy barrier for oxidative addition on the electron-rich ring.

Data & Decision Support

Ligand Selection Matrix

Use this table to select the optimal ligand based on your specific coupling partner.

Coupling Partner TypeRecommended LigandBaseSolventTemp (°C)Notes
Secondary Cyclic (e.g., Morpholine)RuPhos NaOtBuToluene80-85Fastest kinetics; high yield.[1][2]
Primary Aliphatic (e.g., n-Butylamine)BrettPhos NaOtBuDioxane100Requires strictly anhydrous conditions.[1][2]
Primary Aniline (e.g., 4-Fluoroaniline)BrettPhos or tBuBrettPhos K₂CO₃ / Cs₂CO₃t-Amyl Alcohol110Weaker base prevents diarylation.[1][2]
Amides/Carbamates Xantphos Cs₂CO₃Dioxane100Slower reaction; requires chelating ligand.[2][4]
Troubleshooting Guide

Problem: Low Yield / High Homocoupling (Dimerization)

  • Cause: The external amine is reacting slower than the substrate's own NH group.

  • Solution:

    • Increase the equivalents of the external amine to 2.0 or 3.0.

    • Use Slow Addition of the substrate: Dissolve the aryl iodide substrate in solvent and add it slowly (over 1 hour) to a stirring mixture of the Catalyst, Base, and External Amine. This keeps the concentration of the Ar-I low relative to the external amine.

Problem: No Reaction (Stalled Oxidative Addition)

  • Cause: The electron-rich nature of the ring (OMe + NHMe) deactivates the C-I bond.

  • Solution: Switch to tBuXPhos Pd G3/G4 . The tert-butyl groups increase the electron density on Pd(0), making it more nucleophilic and better at oxidative addition into electron-rich aryl halides.[1]

References

  • Buchwald, S. L., et al. "Surmounting the Challenges of Hindered Amines in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society, 2008.

  • Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Sigma-Aldrich (Merck). "Buchwald-Hartwig Cross-Coupling Reaction User Guide."[1][2]

  • Maitro, G., et al. "Precatalysts for the Buchwald-Hartwig Amination of Aryl Chlorides and Bromides." Organic Process Research & Development, 2019. (Provides context on G4 precatalysts). [2]

  • BenchChem. "2-Iodo-4-methoxy-N-methylaniline Structure and Reactivity Profile."[1][2] (Verified CAS and structure data).[2]

Sources

Reagents and catalysts for functionalizing 2-iodo-4-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 2-iodo-4-methoxy-N-methylaniline (CAS: 191348-14-8 analogue/derivative) as a scaffold in medicinal chemistry and materials science.

Executive Summary & Strategic Analysis

2-iodo-4-methoxy-N-methylaniline is a high-value "linchpin" intermediate. Its structural utility lies in the orthogonality of its reactive sites: a highly reactive aryl iodide for cross-coupling and a nucleophilic secondary amine for heterocycle construction (e.g., N-methylindoles).

However, this substrate presents specific chemical challenges that standard "textbook" protocols often fail to address:

  • Electronic Deactivation: The para-methoxy group (EDG) renders the ring electron-rich. While oxidative addition to the C-I bond is generally facile, the subsequent reductive elimination step can be sluggish, leading to catalyst decomposition or homocoupling.

  • Ortho-Sterics & Chelation: The ortho-iodine and N-methyl group create a sterically congested environment. Furthermore, the secondary amine can act as a ligand, potentially poisoning palladium catalysts by forming stable, unreactive complexes.

  • Protodeiodination Risk: In the presence of reducing agents or prolonged heating without active catalysis, the iodine atom is prone to reduction (replacing I with H), destroying the scaffold.

This guide provides optimized, high-turnover protocols using modern ligand systems (Buchwald G3/G4, SPhos) to overcome these barriers.

Reactivity Map

The following diagram illustrates the competing electronic and steric forces governing the reactivity of this substrate.

ReactivityMap Substrate 2-Iodo-4-methoxy- N-methylaniline Iodine C-I Bond (Reactive Handle) Substrate->Iodine Oxidative Addition site Amine N-Methyl Group (Nucleophile/Ligand) Substrate->Amine Ortho-directing / Poisoning risk Methoxy 4-Methoxy Group (Electron Donor) Substrate->Methoxy Increases e- density Amine->Substrate Facilitates Indole Cyclization Amine->Iodine Steric Crowding Methoxy->Iodine Slows Reductive Elimination

Figure 1: Mechanistic interactions within the substrate.[1] Note the antagonistic effect of the methoxy group on the cross-coupling cycle.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: Coupling with aryl/heteroaryl boronic acids to form biaryl pharmacophores. Challenge: The electron-rich nature of the ring requires a ligand that facilitates reductive elimination. Solution: Use of SPhos or RuPhos based precatalysts. SPhos is particularly effective for ortho-substituted anilines due to its ability to create a reactive pocket while preventing amine coordination.

Materials
  • Substrate: 2-iodo-4-methoxy-N-methylaniline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)

  • Catalyst: SPhos Pd G3 (CAS: 1445085-82-4) or Pd(OAc)₂ + SPhos (2–5 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous preferred) or Cs₂CO₃

  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)[2]

Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the substrate (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).

  • Catalyst Addition: Add SPhos Pd G3 (0.02 mmol, 2 mol%).

    • Note: If using Pd(OAc)₂/SPhos, premix the catalyst and ligand in the solvent for 5 minutes before adding to the reaction.

  • Solvent & Degassing: Add Toluene (4 mL) and Water (0.4 mL). Seal the vial and purge with Argon/Nitrogen for 5 minutes (sparging).

    • Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the aniline.

  • Reaction: Heat the block to 80–100 °C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. Look for the disappearance of the starting material (M+H = ~264) and appearance of the biaryl product.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The product will likely be more polar than the starting iodide.

Protocol B: Sonogashira Coupling & Indole Synthesis[4]

Objective: Alkynylation followed by cyclization to synthesize 5-methoxy-1-methylindole derivatives. Mechanism: The ortho-amino group allows for a tandem reaction. If the alkyne is terminal, a standard Sonogashira occurs.[3] If conditions are tuned (higher temp or Lewis acid), the amine attacks the alkyne to close the ring (Larock-type or 5-endo-dig cyclization).

Materials
  • Substrate: 2-iodo-4-methoxy-N-methylaniline (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%)

  • Co-Catalyst: CuI (2–5 mol%)

  • Base: Triethylamine (Et₃N) or Diethylamine (Et₂NH) (3.0 equiv)

  • Solvent: DMF (dimethylformamide) or THF.

Experimental Workflow

SonogashiraWorkflow Step1 Reagent Prep: Dissolve Substrate + Alkyne in degassed DMF Step2 Catalyst Charge: Add PdCl2(PPh3)2 + CuI Add Et3N Step1->Step2 Step3 Reaction A (Coupling): Stir at RT for 2-4h (Forms acyclic alkyne) Step2->Step3 Step4 Decision Point: Cyclize to Indole? Step3->Step4 Step5A No: Workup now (Isolate Alkyne) Step4->Step5A Keep Acyclic Step5B Yes: Heat to 100°C or add AuCl3/AgOTf Step4->Step5B Form Indole

Figure 2: Decision tree for Sonogashira coupling vs. Indole synthesis.

Procedure
  • Dissolution: Dissolve substrate (1.0 mmol) and alkyne (1.2 mmol) in anhydrous DMF (3 mL).

  • Catalysis: Add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (10 mg, 0.05 mmol).

  • Base: Add Et₃N (0.42 mL, 3.0 mmol). The solution typically turns dark.

  • Coupling (Room Temp): Stir at RT for 2–4 hours.

    • Checkpoint: Check LC-MS. If the acyclic alkyne is formed, you can stop here if that is the target.

  • Cyclization (Optional): To force the formation of the indole, heat the mixture to 100 °C for an additional 4–6 hours. The internal N-methyl amine will attack the alkyne triple bond.

  • Workup: Pour into water (to remove DMF) and extract with Et₂O. Wash organic layer with LiCl solution (5%) to remove residual DMF.

Protocol C: Buchwald-Hartwig Amination[5]

Objective: Replacing the iodine with a second amine to form unsymmetrical diamines. Critical Note: Standard conditions often fail because the substrate's own amine competes. You must use a highly selective catalyst that prefers oxidative addition to the C-I bond over coordination to the substrate's NH.

Recommended System
  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 .

    • Reasoning: These bulky ligands create a pocket that accommodates the incoming amine nucleophile while preventing the substrate's ortho-substituents from stalling the cycle.

  • Base: NaOtBu (Sodium tert-butoxide) or LHMDS.

    • Warning: Avoid weak bases like carbonate; they are often insufficient for aniline coupling on electron-rich rings.

Data Table: Catalyst Selection Matrix
ParameterStandard (Avoid)Optimized (Recommended)Why?
Catalyst Pd(PPh₃)₄RuPhos Pd G3 PPh₃ is too labile; RuPhos stabilizes the oxidative addition complex.
Base K₂CO₃NaOtBu Stronger base required to deprotonate the incoming amine rapidly.
Solvent DMFToluene or t-Amyl Alcohol Non-polar solvents often reduce catalyst poisoning by the substrate.
Temp 120 °C80–100 °C Lower temp minimizes deiodination side-reactions.

References

  • Suzuki Coupling of Ortho-Substituted Anilines: Source: BenchChem Protocols. "Suzuki Coupling Efficiency: A Comparative Analysis of 4-Bromo-2,6-diiodoaniline and Other Haloanilines." Relevance: Establishes the efficacy of G3 precatalysts for sterically crowded anilines.
  • Indole Synthesis via Sonogashira/Cyclization

    • Source: Yue, D., Yao, T., & Larock, R. C. (2006).[3] "Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines." Journal of Organic Chemistry.

    • Relevance: Defines the mechanism for cyclizing N-alkyl-2-iodoanilines into indoles.
    • URL:[Link]

  • Buchwald-Hartwig on Electron-Rich Substrates

    • Source: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction."
    • Relevance: Provides general mechanistic grounding for ligand selection (RuPhos/BrettPhos)
    • URL:[Link]

  • Substrate Data & Properties

    • Source: PubChem. "2-iodo-4-methoxy-N-methylaniline (Compound)."[4]

    • Relevance: Verification of chemical structure and physical properties.
    • URL:[Link]

Sources

Topic: Preparation of Heterocyclic Compounds Using 2-Iodo-4-methoxy-N-methyl-benzenamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Researchers

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of N-methyl-methoxy-substituted indoles, a critical heterocyclic scaffold in medicinal chemistry. We focus on the strategic use of 2-iodo-4-methoxy-N-methyl-benzenamine as a versatile precursor. Two robust and widely adopted palladium-catalyzed methodologies are presented: the one-pot Larock heteroannulation for internal alkynes and a two-step Sonogashira coupling followed by base-mediated cyclization for terminal alkynes. The document elucidates the mechanistic underpinnings of these transformations, explains the rationale behind key experimental parameters, and offers structured protocols for practical implementation in a research setting.

Introduction: The Strategic Role of 2-Iodo-4-methoxy-N-methyl-benzenamine

The indole nucleus is a cornerstone of drug discovery, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The ability to functionalize the indole ring at specific positions is paramount for tuning pharmacological activity. 2-Iodo-4-methoxy-N-methyl-benzenamine is an exceptionally valuable starting material for this purpose, offering a trifecta of strategically positioned functional groups.

  • The Ortho-Iodo Group: Serves as an essential "handle" for palladium-catalyzed cross-coupling reactions, enabling the formation of a key C-C bond required for ring closure. Its high reactivity in oxidative addition to Pd(0) makes it superior to the corresponding bromo or chloro derivatives.

  • The N-Methyl Group: Ensures the final product is an N-substituted indole, a common feature in bioactive molecules that can enhance properties like metabolic stability and receptor binding affinity.

  • The Para-Methoxy Group: As a strong electron-donating group, it influences the electronic properties of the resulting indole, which can be crucial for molecular interactions. It also provides a site for potential further modification.

This guide details two primary pathways for leveraging this precursor to construct highly substituted indole scaffolds, as illustrated below.

G cluster_0 Method A: Larock Synthesis cluster_1 Method B: Sonogashira/Cyclization start 2-Iodo-4-methoxy- N-methyl-benzenamine larock One-Pot Pd-Catalyzed Heteroannulation start->larock sonogashira Sonogashira Coupling start->sonogashira end_product Substituted N-Methyl-6-methoxyindole larock->end_product Direct Formation int_alkyne Internal Alkyne (R1-C≡C-R2) int_alkyne->larock intermediate 2-Alkynyl-aniline Intermediate sonogashira->intermediate cyclization Base-Mediated Cyclization cyclization->end_product term_alkyne Terminal Alkyne (R-C≡C-H) term_alkyne->sonogashira intermediate->cyclization

Figure 1. High-level overview of synthetic pathways.

Physicochemical Properties of Starting Material

A clear understanding of the starting material is critical for experimental design and safety.

PropertyValue
Compound Name 2-Iodo-4-methoxy-N-methyl-benzenamine
Synonyms 2-Iodo-4-methoxy-N-methylaniline
CAS Number Not directly available; derived from 2-Iodo-4-methoxyaniline (CAS: 191348-14-8)[3][4]
Molecular Formula C₈H₁₀INO
Molecular Weight 263.08 g/mol
Appearance Expected to be a liquid or low-melting solid, likely brown in color[5]

Method A: One-Pot Larock Indole Synthesis

The Larock indole synthesis is a powerful one-pot reaction that constructs the indole ring by reacting a 2-iodoaniline with an internal (disubstituted) alkyne.[1] This method is highly efficient for generating 2,3-disubstituted indoles.

Mechanistic Rationale

The reaction proceeds via a palladium-catalyzed cycle. Understanding this mechanism is key to troubleshooting and optimizing the reaction. The process begins with the oxidative addition of the C-I bond to a Pd(0) species, followed by coordination and insertion of the alkyne. The critical step is an intramolecular aminopalladation, where the aniline nitrogen attacks the palladium-bound alkyne, forming the five-membered ring. The cycle is completed by reductive elimination, which forms the final indole product and regenerates the Pd(0) catalyst. The addition of a chloride source like LiCl is often crucial, as it is believed to accelerate the reductive elimination step and improve catalyst turnover.[1]

G pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-I pd0->pd2_aryl Oxidative Addition pd2_alkyne Alkyne Complex pd2_aryl->pd2_alkyne Alkyne Coordination vinyl_pd Vinyl-Pd(II) Complex pd2_alkyne->vinyl_pd Migratory Insertion palladacycle Six-Membered Palladacycle vinyl_pd->palladacycle Intramolecular Aminopalladation indole_complex Indole-Pd(II) Complex palladacycle->indole_complex C-H Activation/ Isomerization indole_complex->pd0 Reductive Elimination product Indole Product indole_complex->product Product Release start_reagents Ar-I start_reagents->pd2_aryl alkyne R-C≡C-R' alkyne->pd2_alkyne

Figure 2. Catalytic cycle for the Larock Indole Synthesis.

Detailed Experimental Protocol: Larock Synthesis

This protocol is adapted from the general conditions reported by Larock.[1][6]

Materials:

  • 2-Iodo-4-methoxy-N-methyl-benzenamine (1.0 mmol, 263 mg)

  • Disubstituted Alkyne (e.g., Diphenylacetylene) (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.05 mmol, 11.2 mg, 5 mol%)

  • Lithium Chloride (LiCl) (1.0 mmol, 42.4 mg)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: Add a magnetic stir bar to a dry Schlenk tube. Add 2-iodo-4-methoxy-N-methyl-benzenamine, Pd(OAc)₂, LiCl, and K₂CO₃ to the tube.

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with inert gas three times. This step is critical as the Pd(0) species is oxygen-sensitive.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (5 mL) via syringe, followed by the disubstituted alkyne.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Method B: Two-Step Sonogashira Coupling and Cyclization

This two-step approach is ideal when using terminal alkynes. The first step, a Sonogashira coupling, forms a 2-alkynyl aniline intermediate. This intermediate is then isolated (or used crude) and subjected to a cyclization reaction to form the indole. This method provides access to 2-substituted indoles.[7]

Step 1: Sonogashira Coupling

Mechanistic Rationale: The Sonogashira reaction is a co-catalyzed process. The palladium catalyst undergoes a cycle similar to other cross-couplings (oxidative addition, reductive elimination). The copper(I) co-catalyst is essential for activating the terminal alkyne by forming a copper(I) acetylide species, which then undergoes transmetalation with the palladium center. Triethylamine acts as both a base to deprotonate the alkyne and to quench the H-I byproduct.

Protocol: Sonogashira Coupling

  • Vessel Preparation: To a dry Schlenk tube, add 2-iodo-4-methoxy-N-methyl-benzenamine (1.0 mmol), Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 mmol, 21 mg, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 11.4 mg, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction: Stir the reaction mixture at 50 °C for 4-8 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and then brine. Dry over Na₂SO₄, filter, and concentrate. The crude N-methyl-2-(alkynyl)-4-methoxyaniline can often be used directly in the next step.

Step 2: Base-Mediated Cyclization

Mechanistic Rationale: The cyclization of the 2-alkynyl aniline intermediate is typically promoted by a base. The base (e.g., TBAF or a strong alkoxide) deprotonates the N-H bond (in N-H anilines) or facilitates a 5-endo-dig cyclization by activating the system. The intramolecular attack of the nitrogen atom onto the alkyne forms the indole ring.

Protocol: TBAF-Promoted Cyclization This protocol is adapted from a convenient method for indole synthesis.[7]

  • Vessel Preparation: Dissolve the crude 2-alkynyl aniline intermediate from the previous step (approx. 1.0 mmol) in anhydrous Tetrahydrofuran (THF, 5 mL) in a round-bottom flask.

  • Reagent Addition: Add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.2 mL, 1.2 mmol) dropwise to the stirring solution at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and stir for 2-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography.

Comparison of Synthetic Routes

The choice between Method A and Method B depends largely on the desired substitution pattern and the availability of the alkyne starting material.

FeatureMethod A: Larock SynthesisMethod B: Sonogashira/Cyclization
Alkyne Type Internal (Disubstituted)Terminal (Monosubstituted)
Product 2,3-Disubstituted Indoles2-Substituted Indoles
Process One-potTwo-step (can sometimes be telescoped)
Advantages High atom economy, operational simplicityAccess to 2-substituted indoles, milder initial coupling
Considerations Requires higher temperatures, regioselectivity with unsymmetrical alkynes[1]Requires isolation/handling of an intermediate, two separate reactions

Conclusion

2-Iodo-4-methoxy-N-methyl-benzenamine stands out as a highly effective precursor for the modular synthesis of substituted indoles. The palladium-catalyzed Larock and Sonogashira-based strategies offer reliable and versatile pathways to access a wide range of indole derivatives. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can efficiently generate novel heterocyclic compounds for applications in drug discovery and materials science.

References

  • Title: Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF) Source: Chemical & Pharmaceutical Bulletin URL: [Link]

  • Title: Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide Source: RSC Publishing URL: [Link]

  • Title: Indole synthesis from N-allenyl-2-iodoanilines under mild conditions mediated by samarium(II) diiodide Source: RSC Publishing URL: [Link]

  • Title: Microwave-assisted palladium-catalyzed cyclization of N-aryl enamine... Source: ResearchGate URL: [Link]

  • Title: Microwave-assisted palladium-catalyzed cyclization of N-aryl enamine... Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed Oxidative Cyclization of Tertiary Enamines for Synthesis of 1,3,4-Trisubstituted Pyrroles and 1,3-Disubstituted Indoles Source: ACS Publications URL: [Link]

  • Title: 2-iodo-4-methoxyaniline - ChemBK Source: ChemBK URL: [Link]

  • Title: 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 Source: PubChem URL: [Link]

Sources

One-pot synthesis methods for generating Benzenamine, 2-iodo-4-methoxy-N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Logic

The Synthetic Challenge

The target molecule, 2-iodo-4-methoxy-N-methylaniline , is a trisubstituted benzene derivative featuring three distinct functionalities: an electron-donating methoxy group, a reactive aryl iodide, and a secondary amine. It serves as a high-value intermediate for cross-coupling reactions (Suzuki, Buchwald-Hartwig) in the synthesis of kinase inhibitors and CNS-active agents.

Traditional synthesis often involves multi-step isolation:

  • Protection of p-anisidine.

  • Iodination (often requiring harsh oxidants).

  • Deprotection.

  • N-methylation (prone to over-alkylation).

The "Oxidation-First" One-Pot Strategy

To achieve a robust one-pot protocol, we must address the incompatibility of reagents.

  • Iodination (Oxidation): Typically uses

    
    -iodosuccinimide (NIS) or 
    
    
    
    , which are oxidants.[1]
  • N-Methylation (Reduction): Reductive amination uses hydride sources (

    
    , 
    
    
    
    ), which are reductants.

Critical Insight: You cannot perform reductive amination first in a one-pot sequence because residual reducing agents will quench the subsequent iodinating oxidant. Therefore, the Oxidation-First approach is mandatory:

  • Step 1 (Electrophilic Aromatic Substitution): Regioselective iodination of p-anisidine.

  • Step 2 (Reductive Amination): In situ reaction with formaldehyde and hydride reduction.

This sequence leverages a "pH Synergy": The catalytic acid (TFA) required for efficient NIS iodination in Step 1 serves as the necessary activator for the iminium ion formation in Step 2.

Part 2: Visualized Workflows

Reaction Logic Flow

The following diagram illustrates the chemical pathway and the critical "telescoping" point where the second reaction is triggered without isolation.

ReactionScheme Start p-Anisidine (4-Methoxyaniline) Intermed Intermediate: 2-iodo-4-methoxyaniline (In Situ) Start->Intermed Electrophilic Subst. Reagents1 Step 1: Iodination NIS (1.05 eq), TFA (0.1 eq) Solvent: ACN, 0°C to RT Reagents1->Intermed Product Target Product: 2-iodo-4-methoxy-N-methylaniline Intermed->Product Reductive Amination Reagents2 Step 2: Methylation Formalin (aq), NaCNBH3 MeOH added, pH ~5-6 Reagents2->Product

Caption: Telescoped synthesis route. Acid catalyst from Step 1 promotes Step 2.

Purification & Workup Logic

Workup RxnMix Crude Reaction Mixture (ACN/MeOH) Quench Quench: Sat. NaHCO3 (Neutralize TFA & Boron species) RxnMix->Quench Extract Extraction: EtOAc Wash: Na2S2O3 (Remove I2) Quench->Extract Dry Drying: Na2SO4 Concentration Extract->Dry Purify Purification: Flash Column (Hex/EtOAc) Dry->Purify Final Pure Oil/Solid Purify->Final

Caption: Standardized workup protocol ensuring removal of iodine and boron byproducts.

Part 3: Detailed Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.[2]Role
p-Anisidine 123.151.0Starting Material
N-Iodosuccinimide (NIS) 224.981.05Iodinating Agent
Trifluoroacetic Acid (TFA) 114.020.1Catalyst (Step 1) / pH Buffer (Step 2)
Formaldehyde (37% aq.) 30.031.2Methyl Source
NaCNBH

62.841.5Reducing Agent
Acetonitrile (ACN) -SolventPrimary Solvent
Methanol (MeOH) -Co-solventSolubilizer for Borohydride
Step-by-Step Methodology
Phase 1: Regioselective Iodination
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve p-Anisidine (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration) .

    • Note: Acetonitrile is preferred over DCM for its compatibility with the subsequent aqueous formaldehyde step.

  • Activation: Cool the solution to 0°C (ice bath). Add TFA (0.1 eq) dropwise.

    • Mechanism:[3][4][5] Protonation of NIS generates a more electrophilic iodine species.

  • Iodination: Add NIS (1.05 eq) portion-wise over 10 minutes. Protect from light (foil wrap).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by the ortho-iodo intermediate (
      
      
      
      ).
    • Why Ortho? The amino group (-NH

      
      ) is a stronger directing group than methoxy (-OMe). It directs ortho to itself.
      
Phase 2: In Situ Reductive Amination
  • Preparation: Do NOT work up. To the same reaction vessel, add Methanol (volume equal to ACN).

    • Reason: NaCNBH

      
       is more soluble and effective in MeOH; it also prevents precipitation of the intermediate.
      
  • Imine Formation: Add Formaldehyde (37% aq, 1.2 eq) . Stir for 15 minutes.

    • pH Check: The solution should be slightly acidic (pH 5–6) due to the TFA from Step 1. This is ideal for iminium ion formation. If pH > 6, add a drop of acetic acid.

  • Reduction: Add NaCNBH

    
     (1.5 eq)  in one portion.
    
    • Safety: Cyanoborohydride generates HCN if strongly acidified. Ensure good ventilation.

  • Completion: Stir at RT for 2–3 hours .

    • Checkpoint: TLC should show a slight shift or change in spot shape (secondary amine). LC-MS is preferred to confirm mass shift (+14 Da).

Phase 3: Workup & Purification
  • Quench: Carefully add saturated NaHCO

    
      solution to quench the acid and residual borohydride. Stir for 20 minutes until bubbling ceases.
    
  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) .

  • Wash: Wash combined organics with 10% Na

    
    S
    
    
    
    O
    
    
    (Sodium Thiosulfate)
    to remove any purple iodine color, then with Brine.
  • Dry & Concentrate: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify via flash chromatography (Silica Gel).

    • Eluent: Gradient of 5%

      
       15% EtOAc in Hexanes.
      
    • Yield: Expect 75–85% overall yield.

Part 4: Quality Control & Characterization

Expected Analytical Data
  • Appearance: Dark oil or low-melting solid (often darkens on air exposure).

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz) Diagnostic Signals:
    • 
       7.25 (d, J=2.5 Hz, 1H): H-3  (Ortho to Iodine, Meta to NHMe).
      
    • 
       6.85 (dd, 1H): H-5 .
      
    • 
       6.60 (d, 1H): H-6  (Ortho to NHMe).
      
    • 
       3.75 (s, 3H): -OCH
      
      
      
      .
    • 
       2.85 (s, 3H): -NCH
      
      
      
      (Distinct singlet, confirms methylation).
    • 
       3.8-4.2 (br s, 1H): -NH  (Exchangeable).
      
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Conversion in Step 1 Wet solvent or old NISUse anhydrous ACN; Recrystallize NIS from dioxane/CCl

.
Dimethylation (Tertiary Amine) Excess HCHO or high tempStrictly control HCHO equivalents (1.1-1.2); Keep temp at RT.
Purple color persists Free Iodine (

)
Ensure Thiosulfate wash is thorough during workup.
Emulsion during workup Boron saltsAdd a small amount of Rochelle's salt (Potassium Sodium Tartrate) solution.

Part 5: References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][6] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][6] Tetrahedron Letters, 43(29), 5047–5048.

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849–3862. (Foundational protocol for reductive amination).

  • BenchChem. (n.d.). 2-Iodo-4-methoxyaniline Product Information and Synthesis Routes.

  • Sigma-Aldrich. (n.d.). 2-Iodo-4-methoxy-N-methylaniline (CAS 139115-75-6) Entry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization for Benzenamine, 2-iodo-4-methoxy-N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #SYN-2I4M-NM Status: Open Assigned Specialist: Senior Application Scientist Target Molecule: 2-iodo-4-methoxy-N-methylaniline (CAS: 139115-75-6)[1]

Executive Summary & Route Selection

You have reached the Tier 3 Technical Support for yield optimization. The synthesis of 2-iodo-4-methoxy-N-methylaniline presents a classic "chemoselectivity vs. regioselectivity" conflict.[1] The electron-rich nature of the anisidine core makes it prone to:

  • Over-iodination (formation of di-iodo species).[1]

  • Over-methylation (formation of quaternary ammonium salts).[1]

  • Oxidative degradation ("tar" formation).[1]

To improve yields, you must abandon "one-pot" uncontrolled additions.[1] Below is the optimized workflow prioritizing Regioselective Iodination followed by Controlled Reductive Amination , or vice-versa depending on your starting material availability.

Decision Matrix: Route Selection

Use the following logic to determine your troubleshooting starting point.

RouteSelection Start Starting Material? SM1 4-Methoxy-N-methylaniline (Already Methylated) Start->SM1 SM2 2-Iodo-4-methoxyaniline (Already Iodinated) Start->SM2 SM3 p-Anisidine (Basic Precursor) Start->SM3 Action1 Go to Module A: Controlled Iodination SM1->Action1 Critical Step Action2 Go to Module B: Selective Methylation SM2->Action2 Critical Step Action3 Perform Reductive Amination (Yields SM1) SM3->Action3 Action3->Action1

Figure 1: Workflow selection based on available precursors. Path SM1 -> Module A is generally preferred for higher yields as steric hindrance in SM2 can complicate methylation.[1]

Module A: Improving Iodination Yields

Context: The amino and methoxy groups strongly activate the benzene ring. Using elemental Iodine (


) often leads to mixtures.
Goal:  Mono-iodination at the ortho-position relative to the amine.
The Problem: Over-reactivity

Standard iodination (e.g., ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) is too aggressive for this substrate, leading to di-iodination and oxidation products (black tars).
The Solution: NIS/TFA System

We recommend the N-iodosuccinimide (NIS) protocol catalyzed by Trifluoroacetic Acid (TFA) .[1][2] This system generates a controlled concentration of the electrophilic iodine species (


), preventing the "burst" kinetics of elemental iodine.
Optimized Protocol
  • Dissolution: Dissolve 1.0 eq of 4-methoxy-N-methylaniline in Acetonitrile (MeCN).

    • Why MeCN? It stabilizes the iodonium intermediate better than DCM.

  • Catalyst: Add 0.1 eq (10 mol%) of TFA.

    • Mechanism:[1][3] TFA activates NIS by protonating the succinimide carbonyl, making the iodine more electrophilic but releasing it slowly.

  • Addition: Add 1.05 eq of NIS portion-wise at -10°C to 0°C .

    • Crucial: Do not add all at once. Low temperature suppresses di-iodination.[1][3]

  • Quench: Once TLC shows consumption of starting material (approx. 1-2h), quench immediately with aqueous Sodium Thiosulfate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
    • Why? Removes any trace free iodine that causes oxidation during workup.

Yield Expectation: 85-92% (vs. 60% with


).

Module B: Improving Methylation Yields

Context: If you start with 2-iodo-4-methoxyaniline, you must methylate the nitrogen.[1] Goal: Mono-methylation (


) without forming the dimethyl species (

).
The Problem: The "Methyl Iodide" Trap

Using Methyl Iodide (MeI) with a base (


) follows 

kinetics. The product (secondary amine) is more nucleophilic than the starting material (primary amine), leading to runaway methylation.
The Solution: Reductive Amination

Use a Paraformaldehyde / Sodium Borohydride system. This forms a hemiaminal/imine intermediate that is reduced to the methyl amine. It is self-limiting because the secondary amine product is sterically hindered and less likely to react with formaldehyde again under these conditions.[1]

Optimized Protocol
  • Imine Formation: Dissolve 1.0 eq of 2-iodo-4-methoxyaniline in Methanol. Add 1.5 eq of Paraformaldehyde (or 37% formalin).

    • Additive: Add catalytic acetic acid (AcOH) to pH ~5-6 to catalyze imine formation.[1]

    • Stir: 2 hours at Room Temperature.[1]

  • Reduction: Cool to 0°C. Add 2.0 eq of Sodium Borohydride (

    
    )  slowly.
    
    • Alternative: For extremely sensitive substrates, use Sodium Cyanoborohydride (

      
      ), but 
      
      
      
      is usually sufficient and less toxic.
  • Workup: Evaporate methanol, partition between water/EtOAc.

Yield Expectation: >90% Mono-methylated product.

Troubleshooting Guide & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Dark/Black Crude Oil Oxidation of the aniline.[1]Perform all reactions under Nitrogen/Argon. Use degassed solvents. Add antioxidants (e.g., BHT) during storage.
Di-iodinated Product Temperature too high or excess reagent.[1]Strictly maintain <0°C during NIS addition. Use exactly 1.0-1.05 eq of NIS.[1]
Dimethylated Impurity Used MeI (Direct Alkylation).Switch to Reductive Amination (Method B). If MeI is mandatory, protect N with Acetyl chloride first, methylate, then deprotect.
Low Conversion (Iodination) Acid catalyst missing.[1]Ensure TFA is fresh. The reaction requires acid catalysis to activate NIS efficiently.
Logic Tree: Handling Low Yields

LowYieldTroubleshooting Issue Low Yield Detected Check1 Is product black/tarry? Issue->Check1 Check2 Is product a mixture? Issue->Check2 Sol1 Oxidation Issue: Use Ar atmosphere Quench faster Check1->Sol1 Yes Sol2 Selectivity Issue Check2->Sol2 Yes Sol2a Over-Methylated? Switch to Reductive Amination Sol2->Sol2a Sol2b Over-Iodinated? Lower Temp (-10C) Check Stoichiometry Sol2->Sol2b

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • Regioselective Iodination (NIS/TFA): Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[1][2] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid.[1][2] Tetrahedron Letters, 43(29), 5047–5048. [1]

  • Monomethylation (Reductive Amination): Sorrentino, F., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc.[4] Tetrahedron Letters, 48, 5047. (See also: Organic Reactions regarding Reductive Amination).

  • General Reactivity of 2-iodo-4-methoxyaniline: PubChem Compound Summary for CID 22054596 (Isomer Reference). [1]

  • Safety Data: Sigma-Aldrich Safety Data Sheet for p-Anisidine derivatives. [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals before handling.

Sources

Purification strategies for removing impurities from 2-iodo-4-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification & Impurity Management Strategies

Ticket ID: CHEM-SUP-2409 Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 2-iodo-4-methoxy-N-methylaniline (CAS: 139115-75-6), a critical intermediate often associated with the synthesis of third-generation EGFR inhibitors (e.g., Osimertinib analogs).[1]

This molecule presents a "perfect storm" of purification challenges:

  • Oxidation Sensitivity: The electron-rich aniline core (activated by the methoxy group) makes it prone to rapid oxidation, turning your product into a "black tar" or pink oil.

  • Photolability: The C-I bond is sensitive to light, leading to radical formation and degradation.

  • Basicity Shifts: The ortho-iodine atom significantly alters the basicity compared to the starting material, rendering standard acid/base washes ineffective if not precisely tuned.

This guide replaces generic advice with chemically grounded troubleshooting workflows.

Part 1: Diagnostic Triage (Start Here)

Before attempting a fix, identify your specific failure mode using the decision tree below.

PurificationTriage Start START: What is the primary issue? Issue1 Product is a black/pink oil or tarry residue Start->Issue1 Issue2 TLC/HPLC shows a 'close spot' (High R_f impurity) Start->Issue2 Issue3 TLC/HPLC shows a 'trailing spot' (Low R_f impurity) Start->Issue3 Diag1 Diagnosis: Oxidative Polymerization or Quinone Formation Issue1->Diag1 Diag2 Diagnosis: Over-iodination (Di-iodo species) Issue2->Diag2 Diag3 Diagnosis: Unreacted Starting Material (4-methoxy-N-methylaniline) Issue3->Diag3 Action1 Protocol A: Antioxidant Wash & Vacuum Distillation Diag1->Action1 Action2 Protocol B: Recrystallization (Hexane/Toluene) Diag2->Action2 Action3 Protocol C: pH-Swing Extraction (Exploiting pKa shift) Diag3->Action3

Figure 1: Diagnostic workflow for identifying impurity classes based on physical observation and chromatograms.

Part 2: Troubleshooting Guides

Issue 1: The "Black Tar" (Oxidation)

Symptom: The crude reaction mixture turns dark purple or black upon exposure to air. Root Cause: Electron-rich anilines undergo radical cation formation, leading to polymerization or oxidation into quinone-imines.[1] The iodine atom can also undergo homolytic cleavage under light, accelerating this process.

Corrective Protocol:

  • Immediate Stabilization: Add 0.1% (w/w) BHT (Butylated hydroxytoluene) or Sodium Metabisulfite wash to the crude organic layer immediately after the reaction quench.

  • Purification:

    • Small Scale (<5g): Rapid filtration through a short plug of neutral alumina (not acidic silica, which can degrade the product). Elute with 5% EtOAc/Hexane.

    • Large Scale (>10g):Kugelrohr Distillation or High-Vacuum Distillation.[1]

      • Note: You must remove all traces of copper catalyst (if used in coupling) via an EDTA wash before distillation, or the metal will catalyze violent decomposition upon heating.

Issue 2: The "Close Spot" (Di-iodo Impurity)

Symptom: A non-polar impurity running slightly faster (higher


) than the product on TLC.[1]
Root Cause:  Over-iodination. If you synthesized this via iodination of 4-methoxy-N-methylaniline, the highly activated ring can accept a second iodine at the 6-position (2,6-diiodo-4-methoxy-N-methylaniline).[1]

Corrective Protocol (Recrystallization): Column chromatography is often inefficient for separating mono/di-halo analogs.[1] Crystallization exploits the disruption of crystal packing caused by the second bulky iodine atom.

ParameterRecommendation
Solvent System Hexane : Toluene (9:1) or Heptane : Ethyl Acetate (20:1)
Method Dissolve crude in minimum hot Toluene/EtOAc.[1] Slowly add Hexane/Heptane until turbid. Cool to -20°C.
Why it works The symmetric di-iodo impurity is often more soluble in non-polar solvents (like Hexane) than the asymmetric mono-iodo product, keeping it in the mother liquor.[1]
Issue 3: Residual Starting Material (The pKa Hack)

Symptom: Presence of 4-methoxy-N-methylaniline (starting material).[1] Root Cause: Incomplete conversion. Separation is difficult because both are amines. Solution: pH-Controlled Extraction (The "pKa Swing"). [1]

This is the most robust method. It relies on the fact that the ortho-iodine atom reduces the basicity of the amine significantly due to the inductive electron-withdrawing effect (-I) and steric inhibition of resonance.[1]

  • Starting Material (SM) pKa: ~5.0 (More Basic)

  • Product (2-iodo) pKa: ~2.5 - 3.0 (Less Basic)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc).

  • Total Extraction: Extract with 1M HCl . Both SM and Product will protonate and move to the aqueous layer. Discard organic layer (removes non-basic tars).

  • Selective Precipitation (The Critical Step):

    • Cool the aqueous layer to 0-5°C.[1]

    • Slowly add 10% NaOH or Sat. NaHCO₃ while monitoring pH with a meter.

    • Target pH 3.5 - 4.0: At this pH, the Product (weaker base) will deprotonate and oil out/precipitate.[1] The Starting Material (stronger base) will remain protonated (

      
      ) and stay in the water.
      
  • Extraction: Extract the cloudy mixture with EtOAc. This organic layer contains your purified product.

  • Waste: The aqueous layer (now pH 4) contains the impurity.

Part 3: Scalable Stabilization (Salt Formation)

For long-term storage or use in GMP environments, converting the free base to a salt is highly recommended to prevent oxidation.

Recommended Salt: Hydrochloride or Tosylate The HCl salt is standard, but the p-Toluenesulfonate (Tosylate) salt often yields better crystallinity for this specific lipophilic aniline.

Protocol:

  • Dissolve 1 eq of purified free base in anhydrous Ethanol or IPA .

  • Add 1.05 eq of p-Toluenesulfonic acid monohydrate (dissolved in minimal EtOH) dropwise at room temperature.

  • Stir for 2 hours. If no precipitate forms, add Diethyl Ether or MTBE as an antisolvent.

  • Filter and wash with cold Ether.

  • Result: A white/off-white solid that is stable at room temperature for months.[1]

Visualizing the pKa-Swing Strategy

The following diagram illustrates the chemical logic behind separating the starting material from the product using pH control.

pKaSwing Input Mixture in Acid (pH 1) (Both Protonated) Step1 Raise pH to ~3.5 Input->Step1 Split Separation Event Step1->Split ProductPath Product (Weak Base) Loses Proton -> Neutral Extracts into Organic Split->ProductPath pKa ~ 2.8 reached ImpurityPath Starting Material (Strong Base) Keeps Proton -> Ionic Stays in Water Split->ImpurityPath pKa ~ 5.0 not reached

Figure 2: Mechanism of pH-selective extraction. The lower pKa of the iodinated product allows it to be extracted at acidic pH, leaving the starting material in the aqueous phase.

FAQ: Frequently Asked Questions

Q: Can I use Silica Gel Chromatography? A: Yes, but with caution. Anilines can streak on silica due to interaction with acidic silanols. Pre-treat your silica column with 1% Triethylamine (TEA) in Hexane before loading. Use an eluent of Hexane/EtOAc with 0.5% TEA.

Q: My product turned purple on the rotavap. Is it ruined? A: Not necessarily. The color is often due to trace quinone impurities (<1%) that have a very high extinction coefficient. Re-dissolve in ether, wash with 10% Sodium Thiosulfate , dry, and re-concentrate. If the color persists, proceed to salt formation; the salt lattice often excludes the colored impurity.

Q: Why avoid Chlorinated solvents (DCM/Chloroform) during storage? A: Secondary amines can react with DCM over time (slow alkylation) to form quaternary ammonium salts, especially if the DCM is not stabilized. Store the free base neat or in aromatic solvents (Toluene) if in solution.

References

  • Osimertinib Synthesis & Intermediates

    • Title: Synthetic Strategies in the Preparation of Osimertinib.[2][3][4]

    • Source: ResearchGate / Highlights in Science, Engineering and Technology (2025).
    • Context: Describes the handling of methoxy-nitroaniline intermediates and reduction steps relevant to the aniline functionality.
    • URL:

  • Iodination & Impurity Profiles

    • Title: Identification and synthesis of impurities formed during Trametinib synthesis.[5]

    • Source: Scholars Research Library.
    • Context: details the "des-iodo" and regioisomer impurities common in halogen
    • URL:

  • General Purification of Anilines

    • Title: Removal of impurities from 4-Fluoro-2-methoxy-N-methylaniline (Technical Guide).[1][6]

    • Source: BenchChem Technical Support.[6]

    • Context: Provides baseline protocols for vacuum distillation and preventing oxid
    • URL:[1]

Sources

Optimizing column chromatography solvent systems for N-methyl-2-iodo-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the purification of complex, multifunctional small molecules. Purifying N-methyl-2-iodo-4-methoxyaniline presents a classic "trifecta" of chromatographic challenges:

  • It is basic: The secondary amine acts as a Lewis base, leading to severe streaking on standard acidic silica gel.

  • It is electron-rich: The strongly electron-donating methoxy group (-OCH₃) and amine group make the aromatic ring highly susceptible to aerobic oxidation on the column.

  • It is sterically hindered and lipophilic: The heavy ortho-iodo group alters the molecule's partition coefficient, complicating separation from uniodinated or primary amine precursors.

This guide provides a mechanistic, self-validating framework to troubleshoot, optimize, and execute flawless separations for this specific compound.

Diagnostic Workflow: Aniline Chromatography

TroubleshootingWorkflow A Chromatography Issue Detected (N-methyl-2-iodo-4-methoxyaniline) B Assess Peak Shape & Recovery A->B C1 Severe Streaking / Tailing B->C1 Broad bands C2 Low Recovery / Color Change B->C2 Baseline retention C3 Poor Resolution (ΔRf < 0.15) B->C3 Overlapping spots D1 Silanol Interaction Add 1-3% TEA Modifier C1->D1 Neutralize Silica D2 Oxidative Degradation Degas Solvents & Shield Light C2->D2 Prevent Oxidation D3 Sub-optimal Selectivity Switch to Toluene/EtOAc C3->D3 Tune Polarity

Diagnostic workflow for troubleshooting basic aniline chromatography issues.

Core Troubleshooting Guides

Issue 1: Severe Streaking and Tailing (The Amine-Silanol Problem)

Q: Why does my N-methyl-2-iodo-4-methoxyaniline smear across the TLC plate and streak during flash chromatography, even when using a low-polarity solvent? A: This is a fundamental acid-base interaction. Standard normal-phase silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are mildly acidic. The secondary amine of your compound protonates upon contact with these sites, forming a strong electrostatic interaction with the deprotonated silanol (Si-O⁻)[1]. This causes the compound to bind irreversibly or drag along the column, resulting in tailing. The Fix: You must competitively deactivate the silica. Adding 1-3% Triethylamine (TEA) to your mobile phase neutralizes the acidic silanol sites, allowing your analyte to remain in its free-base form and partition cleanly based on polarity[2].

Issue 2: On-Column Degradation and Low Recovery

Q: My compound turns brown on the column, and my isolated yield is unexpectedly low. What is causing this degradation? A: N-methyl-2-iodo-4-methoxyaniline is highly electron-rich due to the resonance donation (+M effect) of both the methoxy and amine groups. When dispersed over the massive surface area of silica gel, the molecule becomes highly susceptible to aerobic oxidation. Furthermore, the iodo-arene bond is photosensitive[3]. The Fix: Minimize the time the compound spends on the column. Degas your solvents with Argon or Nitrogen prior to use, and wrap the column in aluminum foil if the purification takes longer than 45 minutes.

Issue 3: Co-elution with Structurally Similar Impurities

Q: I cannot resolve the N-methylated product from the primary amine precursor (2-iodo-4-methoxyaniline) using Hexane/Ethyl Acetate. A: Hexane/Ethyl Acetate relies primarily on dipole-dipole interactions, which may not offer enough selectivity (


Rf) between a primary and secondary amine of similar molecular weight.
The Fix:  Switch your bulk non-polar solvent from Hexane to Toluene. Toluene introduces 

stacking interactions with the electron-rich aromatic ring of the analyte. The steric hindrance of the N-methyl group alters how the molecule aligns with Toluene compared to the primary amine, drastically improving resolution.

Quantitative Data: Solvent System Optimization

To achieve optimal recovery and resolution, the choice of solvent and modifier is critical. Below is a comparative analysis of solvent systems for this specific compound.

Solvent System (v/v)Basic ModifierAnalyte State on ColumnStreaking RiskResolution (vs. Primary Amine)Recommendation
Hexane / EtOAc (80:20)NoneProtonated (Ammonium)High PoorNot recommended[1]
Hexane / EtOAc (80:20)1-2% TEAFree BaseLow GoodStandard purification[2]
DCM / MeOH (95:5)1% NH₄OHFree BaseLow Poor (Co-elution)Only for highly polar impurities[4]
Toluene / EtOAc (90:10)1% TEAFree BaseLow Excellent Best for closely related anilines

Standard Operating Procedure (SOP): TEA-Deactivated Silica Gel Chromatography

This protocol is designed as a self-validating system. By pre-treating the silica, you eliminate the variable of silanol binding, ensuring that any remaining chromatographic issues are purely polarity-driven.

Step 1: Solvent Preparation Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate 85:15). Add 1% to 2% (v/v) high-purity Triethylamine (TEA) to the mixture[2]. Self-Validation Check: Ensure the TEA is colorless. Yellow or oxidized TEA will introduce polar impurities into your product.

Step 2: Column Packing & Pre-equilibration (Critical Step) Slurry pack the silica gel using the TEA-modified solvent. You must flush the column with at least 2 to 3 column volumes (CV) of the modified solvent before loading your sample. Causality: The silica must be fully saturated with TEA before the sample is introduced. If you load the sample without pre-equilibration, the analyte will get stuck at the "modifier front" and elute unpredictably[4].

Step 3: Sample Loading Dissolve the crude N-methyl-2-iodo-4-methoxyaniline in the minimum volume of the elution solvent. Apply it evenly to the column head. Avoid using pure Dichloromethane (DCM) for loading if possible, as it can cause band broadening.

Step 4: Elution and Monitoring Run the column using the TEA-modified mobile phase. Monitor the fractions via TLC (using the same TEA-modified eluent) and visualize under UV light (254 nm).

Step 5: Post-Processing and TEA Removal Combine the product-containing fractions and concentrate under reduced pressure. Self-Validation Check: To ensure complete removal of residual TEA (which can poison downstream palladium-catalyzed cross-coupling reactions[5]), co-evaporate the resulting oil with toluene twice, or perform a rapid aqueous wash (water/brine) of the organic residue dissolved in diethyl ether.

Frequently Asked Questions (FAQs)

Q: Can I use an acidic modifier like acetic acid instead of TEA to sharpen the peaks? A: Absolutely not. While acidic modifiers are excellent for carboxylic acids, adding acid to an amine will protonate it, forming an ammonium salt. This salt will bind even more strongly to the silica baseline, completely halting your purification[1].

Q: My compound is still streaking even with 2% TEA. What is the next logical step? A: If TEA deactivation is insufficient, your silica may be highly active, or the sample load is too high. The next step is to switch the stationary phase entirely to an amine-functionalized silica (e.g., KP-NH). Because the silica is covalently bonded with amine groups, it inherently lacks acidic silanols, allowing you to run normal-phase gradients without any mobile phase modifiers[6].

Q: Does the ortho-iodo group affect the chromatography? A: Yes. Heavy halogens increase the lipophilicity of the molecule, making it elute faster than you might expect for a secondary amine. However, the iodo group also makes the molecule sensitive to transition-metal contaminants found in lower-grade silica. Always use high-purity, metal-free silica gel for halogenated anilines[3].

References

  • BenchChem Technical Support Team. "Troubleshooting Streaking of Amines on Silica Gel Columns." Benchchem. 1

  • Sigma-Aldrich. "Column Chromatography and Related Products: Application Tips." Labcluster. 2

  • Bickler, Bob. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage. 6

  • ResearchGate Community. "When basification of silica gel is required, before using Column chromatography?" ResearchGate. 4

  • BenchChem. "2-Iodo-4-methoxyphenylamine | 191348-14-8." Benchchem. 3

  • Cruz, F., et al. "Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study." The Journal of Organic Chemistry - ACS Publications. 5

Sources

Troubleshooting low conversion rates in 2-iodo-4-methoxy-N-methylaniline reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers encountering low conversion rates with 2-iodo-4-methoxy-N-methylaniline (CAS: 139115-75-6 / 191348-14-8).[1][2]

This guide prioritizes C–I bond activation (Cross-Coupling) and Cyclization workflows, as these are the primary synthetic utilities of this scaffold.

Troubleshooting Low Conversion in Palladium-Catalyzed Cross-Couplings

Status: Operational Ticket Type: Reactivity Optimization Applicable Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, Sonogashira, Larock Indole Synthesis.[2]

The Substrate "Personality" Profile

Before troubleshooting, you must understand why this molecule resists conversion. It presents a "Perfect Storm" of deactivating features for Pd-catalyzed cycles.

FeatureImpact on ReactivityFailure Mode
Ortho-Iodine Steric crowding at the reaction center.[1][2]Slow Oxidative Addition: The Pd(0) center struggles to access the C–I bond.
N-Methyl Group Secondary amine with a lone pair.[1][2]Catalyst Poisoning: The nitrogen can coordinate to Pd(II) after oxidative addition, forming a stable, unreactive "off-cycle" species (palladacycle).
4-Methoxy Group Electron-Donating Group (EDG).[1][2]Electronic Deactivation: EDGs increase electron density on the ring, strengthening the C–I bond and making oxidative addition kinetically slower than in electron-deficient systems.
Free N-H Acidic proton (

in DMSO).
Side Reactions: Deprotonation by strong bases can lead to competing N-arylation or catalyst decomposition.[1]
Diagnostic & Troubleshooting Guide (Q&A)
Phase 1: The "Engine" (Catalyst & Ligand)

Q: My reaction turns black immediately, and I see <5% conversion. Is the catalyst dead? A: Likely, yes. This is "Pd black" formation. The reaction is failing to enter the catalytic cycle, likely due to insufficient ligand steric bulk or poor ligand-to-metal ratio .

  • The Mechanism: The ortho-substituent and the electron-rich ring make oxidative addition slow.[1] If the ligand doesn't stabilize the Pd(0) species long enough, it aggregates into inactive metal clusters.

  • The Fix: Switch to Dialkylbiarylphosphines (Buchwald Ligands).

    • Recommendation: Use XPhos or RuPhos .[2] These ligands are bulky (preventing aggregation) and electron-rich (accelerating oxidative addition into the difficult C–I bond).

    • Protocol Shift: Move from Pd(PPh

      
      )
      
      
      
      to a precatalyst system like XPhos Pd G3 or RuPhos Pd G4 . These generate the active mono-ligated Pd(0) species immediately upon heating, bypassing the difficult activation step of traditional sources.

Q: I am using Pd(OAc)


 + PPh

, but the starting material remains untouched.
A: Triphenylphosphine is too small and not electron-rich enough for this substrate. The N-methyl group is likely coordinating to the Pd, displacing PPh

and shutting down the cycle.
  • The Fix: You must use a ligand that binds tighter than the substrate's nitrogen. SPhos or JohnPhos are excellent starting points for ortho-substituted anilines.[1]

Phase 2: The "Environment" (Base & Additives)

Q: I see conversion, but it stops at 40%. Adding more catalyst doesn't help. A: This is often Product Inhibition or Base Mismatch .[2]

  • Scenario A (Inhibition): As the reaction proceeds, the iodide concentration increases. Iodide can bridge Pd dimers, forming inactive species.[3]

    • Fix: Switch the solvent to Toluene or Dioxane (where inorganic salts precipitate out) or add a halide scavenger like AgOTf (Silver Triflate) in extreme cases (though rarely needed if ligand choice is correct).

  • Scenario B (Base): If using weak bases (K

    
    CO
    
    
    
    ) in non-polar solvents, the surface area is too low.
    • Fix: Add water (1-5% v/v) to the solvent system (e.g., Toluene/H

      
      O 10:1). This solubilizes the base and drastically improves turnover frequency (TOF).
      

Q: I am getting "De-iodinated" byproduct (4-methoxy-N-methylaniline). A: This is Protodehalogenation .[1][2] It happens when the Transmetallation step is slower than


-Hydride elimination or Hydrogen abstraction from the solvent.
  • The Cause: Often caused by solvents with abstractable hydrogens (THF, alcohols) or excessive heat.

  • The Fix:

    • Switch solvent to DMF or Toluene .

    • Increase the concentration of the coupling partner (Boronic acid/Olefin) to outcompete the side reaction.

    • Lower the temperature but use a more active catalyst (e.g., Pd-162 or P(t-Bu)

      
       Pd G2 ).
      
Decision Logic & Workflow

The following diagram illustrates the troubleshooting logic for stalled reactions with this specific scaffold.

TroubleshootingLogic Start Problem: Low Conversion of 2-iodo-4-methoxy-N-methylaniline CheckColor Observation: Does reaction turn black instantly? Start->CheckColor PdBlack Issue: Catalyst Aggregation (Ligand too weak/small) CheckColor->PdBlack Yes CheckByprod Observation: Is De-iodinated product forming? CheckColor->CheckByprod No (Remains clear/brown) FixLigand Solution: Switch to Bulky Ligands (XPhos, RuPhos, SPhos) PdBlack->FixLigand Protodehal Issue: Protodehalogenation (Transmetallation too slow) CheckByprod->Protodehal Yes NoReaction Issue: Catalyst Poisoning (N-Me coordination) CheckByprod->NoReaction No (SM remains) FixProto Solution: 1. Switch solvent (No THF) 2. Increase Coupling Partner Eq. 3. Lower Temp Protodehal->FixProto FixPoison Solution: Use Precatalysts (Pd G3/G4) to ensure mono-ligation NoReaction->FixPoison

Caption: Diagnostic flow for identifying failure modes in 2-iodo-4-methoxy-N-methylaniline cross-couplings.

Recommended Experimental Protocols

These protocols are optimized for sterically hindered, electron-rich aryl iodides .[1]

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Best for coupling with aryl/heteroaryl boronic acids.[1][2]

  • Reagents:

    • Substrate: 1.0 equiv.

    • Boronic Acid: 1.5 equiv.[2]

    • Catalyst: XPhos Pd G3 (2-3 mol%).[1] (Alternative: Pd

      
      (dba)
      
      
      
      (2 mol%) + XPhos (8 mol%))
    • Base: K

      
      PO
      
      
      
      (3.0 equiv).
    • Solvent: Toluene : Water (10:1 ratio). Crucial for biphasic base action.

  • Procedure:

    • Charge a vial with substrate, boronic acid, base, and precatalyst.[4]

    • Seal and purge with Argon/Nitrogen (3 cycles). Oxygen is a killer here.

    • Add degassed Toluene/Water via syringe.

    • Heat to 80°C for 4-12 hours.

    • Note: If conversion is slow, raise to 100°C. Do not exceed 110°C to avoid deiodination.

Protocol B: Heck Reaction (Cyclization/Olefinating)

Best for making indoles or styrenes.

  • Reagents:

    • Substrate: 1.0 equiv.

    • Acrylate/Styrene: 1.5 - 2.0 equiv.[1]

    • Catalyst: Pd(OAc)

      
        (5 mol%) + P(o-tol)
      
      
      
      (10 mol%) OR P(t-Bu)
      
      
      (5 mol%).[1]
    • Base: Etngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      N or DIPEA (2.5 equiv).
      
    • Solvent: DMF or DMAc (Anhydrous).

  • Procedure:

    • Combine reagents in a pressure tube.

    • Heat to 100-120°C .

    • Troubleshooting: If the reaction stalls, add AgOAc (1.0 equiv) to scavenge iodide and force the pathway.

Protocol C: Buchwald-Hartwig (N-Arylation)

If you are coupling the Iodine with another amine.[1][2]

  • Reagents:

    • Catalyst: RuPhos Pd G4 (2 mol%). RuPhos is the gold standard for secondary amines and hindered halides.

    • Base: NaOtBu (1.4 equiv).[4]

    • Solvent: THF or Toluene.

  • Procedure:

    • Heat at 85°C.

    • Warning: NaOtBu is a strong base.[5] If your substrate decomposes, switch to Csngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      CO
      
      
      
      and use BrettPhos Pd G3 .
Mechanistic Insight: The "Ortho-Effect" Trap

Understanding the specific deactivation pathway helps in selecting the right conditions.

Mechanism Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Slow Step) Pd0->OxAdd + Substrate Substrate 2-iodo-4-methoxy- N-methylaniline Trapped TRAP: N-Coordination (Stable Palladacycle) OxAdd->Trapped Small Ligand (PPh3) ProductPath Ligand Exchange & Product Formation OxAdd->ProductPath Bulky Ligand (XPhos/RuPhos) Trapped->Trapped Cycle Stops (Dead Catalyst)

Caption: The critical divergence point: Small ligands allow the N-methyl group to chelate and poison the Pd center. Bulky ligands force the cycle forward.

References
  • BenchChem. Technical Support Center: Troubleshooting Failed Buchwald-Hartwig Amination. (General troubleshooting for hindered/ortho-substituted anilines).

  • ResearchGate. Compatibility of substituents on 2-iodo-N-methylaniline Reaction conditions. (Specific precedent for Pd-catalyzed functionalization of this exact scaffold).

  • National Institutes of Health (PMC). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2] (Review of ligand selection for hindered substrates).

  • ChemRxiv. Iodine(III)-Mediated Oxidation of Anilines. (Information on oxidative instability and cyclization risks of methoxy-anilines).

  • Sigma-Aldrich. Product Specification: 2-iodo-4-methylaniline (Analog).[1][2] (Physical properties and handling safety).[2]

Sources

Minimizing oxidative degradation of Benzenamine, 2-iodo-4-methoxy-N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support guide for Benzenamine, 2-iodo-4-methoxy-N-methyl-. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and best practices for minimizing the oxidative degradation of this versatile chemical intermediate. Our goal is to equip you with the foundational knowledge and practical techniques required to ensure the integrity and purity of your compound throughout your experimental workflows.

Understanding the Challenge: The Inherent Instability of Substituted Anilines

Benzenamine, 2-iodo-4-methoxy-N-methyl-, like many substituted anilines, is susceptible to oxidative degradation. This process is primarily driven by exposure to atmospheric oxygen, light, and elevated temperatures, leading to the formation of colored impurities and byproducts that can compromise reaction yields and downstream applications.[1] The core of this instability lies in the electron-rich nature of the aniline moiety, which can be readily oxidized.

The unique combination of functional groups in this molecule—an N-methylamine, an electron-donating methoxy group, and an iodo group—presents a specific reactivity profile. The amine is a primary site for oxidation, which can be initiated by radical or cationic mechanisms.[2][3] The presence of the iodo group is particularly noteworthy, as hypervalent iodine compounds are known to mediate the oxidation of anilines, suggesting the potential for complex degradation pathways.[4][5]

This guide provides a systematic approach to mitigating these challenges, ensuring the stability and reliability of your experimental outcomes.

Troubleshooting Guide: A-Q&A Approach

This section addresses common issues encountered during the handling and use of Benzenamine, 2-iodo-4-methoxy-N-methyl-.

Frequently Asked Questions (FAQs)

Q1: My previously colorless or light-brown solution of the compound has turned dark purple/brown upon standing. What is happening?

A1: The discoloration is a classic indicator of oxidation.[1] Aromatic amines are prone to forming highly colored polymeric and quinone-imine type impurities upon exposure to air and sometimes light.[1] This process is often autocatalytic, meaning the initial oxidation products can accelerate further degradation.

Q2: I've stored the compound in the refrigerator as recommended, but it still discolored. Why?

A2: While cold storage slows down degradation, it does not entirely prevent it if the container is not properly sealed or if the headspace contains air. Each time the container is opened, it introduces a fresh supply of oxygen and moisture.[6] Over time, this repeated exposure will lead to noticeable degradation.

Q3: I'm observing a new, more polar spot on my TLC analysis after leaving my reaction mixture overnight. What could this be?

A3: This new spot is likely an oxidation byproduct. Oxidized anilines are often more polar than the parent compound due to the introduction of oxygen-containing functional groups (e.g., N-oxides, hydroxylamines, or quinoidal structures). To confirm, you can try running the reaction under a strict inert atmosphere and compare the TLC profiles.

Q4: My reaction yield is inconsistent, even when I follow the protocol precisely. Could degradation of the starting material be the cause?

A4: Absolutely. If the Benzenamine, 2-iodo-4-methoxy-N-methyl- starting material has partially degraded, its effective concentration is lower than what you've weighed out. This will inevitably lead to lower and more variable yields. It is crucial to use a pure, unoxidized starting material for consistent results.

Q5: Can I purify the compound if it has discolored?

A5: Yes. For discolored samples, purification is highly recommended. The two most effective methods are:

  • Vacuum Distillation: This is very effective for removing non-volatile, colored polymeric impurities.[1]

  • Column Chromatography: Using silica gel can effectively separate the desired compound from more polar, colored impurities.[1]

Best Practices for Handling, Storage, and Reaction Setup

To maintain the integrity of Benzenamine, 2-iodo-4-methoxy-N-methyl-, a proactive approach centered on the exclusion of oxygen is paramount. The following protocols are designed to be self-validating systems for preserving your compound.

Storage Protocols

Proper storage is the first line of defense against degradation.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen, the primary driver of oxidative degradation.[7]
Temperature Refrigeration (2-8 °C)Slows the rate of chemical degradation.
Light Amber GlasswareProtects the compound from photo-oxidation.[8]
Container Tightly Sealed Vial with a Secure CapPrevents ingress of atmospheric oxygen and moisture.[6][9]

Mandatory Visualization: Logical Flow for Compound Storage

A Receive Compound B Transfer to an Amber, Tightly-Sealed Vial A->B C Flush Vial Headspace with Inert Gas (Ar or N2) B->C D Seal Tightly C->D E Store in Refrigerator (2-8 °C) D->E

Caption: Workflow for optimal storage of Benzenamine, 2-iodo-4-methoxy-N-methyl-.

Protocols for Setting Up Reactions Under an Inert Atmosphere

For many chemical reactions, the presence of oxygen can be more detrimental than trace amounts of water.[10] Therefore, employing air-free techniques is crucial.

Protocol 1: Degassing Reaction Solvents

Dissolved oxygen in solvents is a common and often overlooked source of reaction failure.[10][11]

Method A: Inert Gas Sparging (Bubbling) This method is suitable for most applications.

  • Assemble your reaction flask with a stir bar and seal it with a rubber septum.

  • Insert a long needle connected to a source of inert gas (nitrogen or argon) so that the tip is submerged below the solvent level.[11]

  • Insert a second, shorter "exit" needle through the septum to act as a vent.[12]

  • Bubble the inert gas through the solvent for at least 20-30 minutes while stirring.[12]

  • Once degassing is complete, remove the exit needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.

Method B: Freeze-Pump-Thaw This is the most rigorous method for removing dissolved gases and is recommended for highly sensitive reactions.[10]

  • Place your solvent in a Schlenk flask.

  • Freeze the solvent by immersing the flask in liquid nitrogen.[10]

  • Once completely frozen, open the flask to a high vacuum for 2-3 minutes.[10]

  • Close the stopcock to the vacuum and thaw the solvent completely. You will see gas bubbles being released from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • After the final cycle, backfill the flask with an inert gas.[10]

Protocol 2: Handling the Compound and Setting up the Reaction

This workflow assumes the use of a Schlenk line or a similar dual-manifold system for vacuum and inert gas.[13]

Mandatory Visualization: Experimental Workflow for Air-Sensitive Reactions

A Oven-Dry and Assemble Glassware B Flame-Dry Under Vacuum A->B C Cool Under Inert Gas B->C D Add Solid Reagents (e.g., catalyst, ligand) C->D E Purge and Refill with Inert Gas (3x) D->E F Add Degassed Solvent via Syringe E->F G Add Benzenamine, 2-iodo-4-methoxy-N-methyl- via Syringe F->G H Commence Reaction (Heating/Stirring) G->H

Caption: Step-by-step workflow for setting up an oxygen-free reaction.

Step-by-Step Methodology:

  • Glassware Preparation: Ensure all glassware is thoroughly oven-dried (e.g., 125°C overnight) to remove adsorbed moisture.[14][15] Assemble the glassware while still warm and immediately attach it to the Schlenk line.

  • Purge and Refill: Evacuate the assembled glassware under vacuum and then backfill with an inert gas. Repeat this cycle three times to ensure the removal of all atmospheric gases.[13]

  • Reagent Addition:

    • Solids: If adding solid reagents, do so under a positive flow of inert gas (counterflow).

    • Liquids/Solutions: Use a clean, dry, and purged syringe to transfer the degassed solvent and the Benzenamine, 2-iodo-4-methoxy-N-methyl- (if it is a liquid or dissolved in a degassed solvent) into the reaction flask through the rubber septum.[16]

  • Maintaining Inert Atmosphere: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be visualized with an oil bubbler.[14]

The Role of Antioxidants

For long-term storage or for applications where rigorous inert atmosphere techniques are not feasible, the addition of a small amount of an antioxidant can be beneficial. Aromatic amine antioxidants function by scavenging free radicals that initiate the oxidation process.[2][17] Hindered phenols, such as BHT (Butylated hydroxytoluene), are sometimes used for this purpose.[3] However, it is critical to ensure that any added stabilizer will not interfere with subsequent reactions.

Proposed Oxidative Degradation Pathway

Mandatory Visualization: Plausible Oxidative Degradation Pathway

A Benzenamine, 2-iodo-4-methoxy-N-methyl- B [O], -e-, -H+ A->B Initial Oxidation C N-centered Radical Cation B->C D Further Oxidation / Dimerization C->D E Colored Polymeric Byproducts / Quinone-imines D->E

Caption: A simplified proposed pathway for oxidative degradation.

This initial oxidation can lead to the formation of radical cations that can then dimerize or polymerize, leading to the complex mixtures of colored impurities typically observed.

By adhering to the rigorous protocols outlined in this guide, you can effectively minimize oxidative degradation, ensuring the quality of your Benzenamine, 2-iodo-4-methoxy-N-methyl- and the reliability of your experimental results.

References
  • Degassing solvents - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. (n.d.). Retrieved from [Link]

  • How To: Degas Solvents - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Inert atmosphere Definition - Organic Chemistry II Key... - Fiveable. (2025, August 15). Retrieved from [Link]

  • Aromatic Amines Antioxidants - Performance Additives. (n.d.). Retrieved from [Link]

  • Quideau, S., & Pouységu, L. (2005). Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation. Molecules, 10(1), 123-143. [Link]

  • US2653171A - Stabilized aromatic amines - Google Patents. (n.d.).
  • Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. (n.d.). Retrieved from [Link]

  • Degassing - Wikipedia. (n.d.). Retrieved from [Link]

  • Deng, T., Mazumdar, W., Ford, R. L., Jana, N., Izar, R., Wink, D. J., & Driver, T. G. (2020). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. ChemRxiv. [Link]

  • Inert Atmosphere - YouTube. (2022, February 2). Retrieved from [Link]

  • Deng, T., Mazumdar, W., Ford, R. L., Jana, N., Izar, R., Wink, D. J., & Driver, T. G. (2020). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. PMC. [Link]

  • Air-free technique - Wikipedia. (n.d.). Retrieved from [Link]

  • Reaction mechanism for the iodination of free‐anilines using the... - ResearchGate. (n.d.). Retrieved from [Link]

  • What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques - Kintek Furnace. (n.d.). Retrieved from [Link]

  • Performing a Reaction Under an Inert Atmosphere - YouTube. (2017, January 17). Retrieved from [Link]

  • US4861914A - Discoloration inhibitors for aromatic amines - Google Patents. (n.d.).
  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. (n.d.). Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Retrieved from [Link]

  • Degassing solvent on the Schlenk line - YouTube. (2015, May 14). Retrieved from [Link]

  • Solvent degassing : r/Chempros - Reddit. (2023, March 19). Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22). Retrieved from [Link]

  • SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc. (2024, January 9). Retrieved from [Link]

  • Handling air-sensitive reagents AL-134 - MIT. (n.d.). Retrieved from [Link]

  • Ghosh, A. (2014). Impurities in drug substance and drug product. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • 2-Iodo-4-methoxyaniline | CAS#:191348-14-8 | Chemsrc. (2025, August 25). Retrieved from [Link]

  • Yang, Z. (2018). Preparation method of 2-iodo-4-methoxyaniline. SciSpace. [Link]

  • Degradational Behaviour of 2- and 4-Methoxyanilines by the Application of Laterite Soil in Fenton-Like Oxidation: A Rational Analysis - ResearchGate. (2021, April 29). Retrieved from [Link]

  • 2-Iodo-4-methoxyphenylamine | C7H8INO | CID 11010336 - PubChem. (n.d.). Retrieved from [Link]

  • Studies in peroxidase action. 4. The oxidation of 4-methoxy-2:6-dimethylaniline. Suggestions for a mechanism - PMC. (n.d.). Retrieved from [Link]

  • Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. (n.d.). Retrieved from [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM - PubMed. (n.d.). Retrieved from [Link]

  • CN102311352B - Synthesis method for 2-methoxy-4-methylbenzylamine - Google Patents. (n.d.).
  • Nitrosamine Impurities – From Raw Materials to Final Drug Product - Bioanalysis Zone. (n.d.). Retrieved from [Link]

  • Table 1 Reaction of 4-methoxyaniline, 4-methoxybenzaldehyde, acetylacetone and nitromethane in different conditionsa. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of High-Purity 2-Iodo-4-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Portal. This guide provides advanced troubleshooting, thermodynamic rationale, and standardized protocols for the purification of 2-iodo-4-methoxy-N-methylaniline (CAS: 139115-75-6) [1].

As a critical halogenated intermediate in the total synthesis of complex alkaloids like (-)-physostigmine [1], achieving >99% purity is paramount. Due to its electron-rich aromatic system and secondary amine functionality, this compound presents specific isolation challenges, including a high susceptibility to oxidative degradation and a tendency to "oil out" during crystallization.

Diagnostic Workflow

The following decision tree outlines the standard recrystallization pathway and immediate corrective actions for common failure modes encountered during the cooling phase.

RecrystallizationWorkflow Start Crude 2-Iodo-4-methoxy- N-methylaniline Dissolve Dissolve in EtOAc at 60°C (Inert Atm) Start->Dissolve AddAnti Titrate with Heptane until cloud point Dissolve->AddAnti Cooling Controlled Cooling (0.5°C / min) to 5°C AddAnti->Cooling Decision Observation during cooling phase? Cooling->Decision Oiling Oiling Out (Liquid-Liquid Phase Sep) Decision->Oiling Phase separation Discolor Red/Brown Discoloration (Oxidation) Decision->Discolor Color change Success White/Off-White Crystals Form Decision->Success Nucleation FixOiling Reheat to clear. Add 5% EtOAc, seed crystals, cool slower. Oiling->FixOiling FixDiscolor Filter through Silica/Celite. Add BHT/Ascorbic Acid. Purge with N2. Discolor->FixDiscolor Isolate Filter, wash with cold heptane, vacuum dry Success->Isolate FixOiling->Cooling FixDiscolor->Dissolve Pure High-Purity Product (>99% HPLC) Isolate->Pure

Diagnostic workflow for 2-iodo-4-methoxy-N-methylaniline recrystallization and failure correction.

Troubleshooting & FAQs

Q1: My crude mixture is "oiling out" (forming a biphasic liquid at the bottom of the flask) instead of forming crystals. How do I force nucleation? Root Cause: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is depressed by impurities to a temperature below where it saturates the solvent. Because 2-iodo-4-methoxy-N-methylaniline possesses a heavy iodine atom alongside a flexible N-methyl group, it has a relatively low lattice energy. Rapid cooling forces it out of solution as a supercooled liquid rather than a highly ordered crystalline solid. Solution:

  • Adjust the Solvent Ratio: You likely have an excess of anti-solvent. Reheat the mixture until homogeneous, then add 5–10% more of the "good" solvent (e.g., Ethyl Acetate).

  • Metastable Seeding: Introduce a pure seed crystal of the compound precisely at the metastable zone (just above the cloud point) to provide a nucleation template.

  • Kinetic Control: Reduce the cooling rate to ≤0.5°C/min. Slow cooling favors crystal lattice formation (thermodynamic control) over droplet formation (kinetic control).

Q2: The recrystallized product has a distinct red/brown tint instead of being white/off-white. Is the batch ruined? Root Cause: The batch is partially degraded. As an electron-rich secondary aniline (enhanced by the electron-donating para-methoxy group), 2-iodo-4-methoxy-N-methylaniline is highly susceptible to auto-oxidation. Exposure to ambient oxygen, UV light, or trace transition metals during the heating phase catalyzes the formation of highly colored quinone imine byproducts. Commercial suppliers mandate cold-chain, dark, and inert storage for this exact reason [2]. Solution:

  • Inert Atmosphere: Always conduct dissolution and crystallization under a strict nitrogen or argon blanket.

  • Antioxidant Doping: Add a radical scavenger, such as 0.1 wt% BHT (Butylated hydroxytoluene), to the crystallization solvent to halt the auto-oxidation cascade.

  • Scavenger Filtration: Pass the hot solution through a short pad of Celite and activated carbon to strip out trace metals and highly polar oxidized impurities before initiating the cooling phase.

Q3: I am losing over 40% of my product to the mother liquor. How can I improve the recovery yield? Root Cause: The secondary amine and methoxy ether oxygen form strong hydrogen bonds with protic solvents, drastically increasing solubility even at low temperatures. Solution: Avoid pure alcohols (like Methanol or Isopropanol). Switch to a highly contrasting binary solvent system (see Solvent Data Table below). Dissolve the crude in a minimal amount of warm Ethyl Acetate, titrate with cold Heptane, and ensure the final temperature is held at 0–5°C for at least 1 hour to minimize equilibrium solubility.

Standard Operating Procedure (SOP): Dual-Solvent Recrystallization

This protocol is designed as a self-validating system. The visual cues at Steps 4 and 5 act as built-in quality control checkpoints, ensuring the thermodynamic state of the solution is optimal for high-purity nucleation.

  • Preparation: Weigh the crude 2-iodo-4-methoxy-N-methylaniline [3] into a foil-wrapped, oven-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser. Purge the system with N₂ for 5 minutes.

  • Dissolution: Add 3 mL of degassed Ethyl Acetate (EtOAc) per gram of crude material. Heat to 60°C under gentle stirring until complete dissolution is achieved.

  • Clarification: Add 50 mg of activated charcoal per gram of crude. Stir for 10 minutes, then hot-filter the mixture through a Celite pad into a pre-warmed receiving flask to remove insoluble particulates and oxidized oligomers.

  • Anti-Solvent Titration (Validation Check 1): While maintaining the solution at 60°C, dropwise add warm Heptane (approx. 6–9 mL per gram of crude) until the solution becomes faintly turbid. Causality: This visual cloud point confirms the system has crossed the solubility curve into the metastable zone, a prerequisite for controlled nucleation.

  • Re-clarification (Validation Check 2): Add just enough EtOAc (1–3 drops) to clear the turbidity. Causality: This step pulls the solution slightly back from the saturation edge, preventing premature kinetic precipitation ("crashing out") which would trap impurities in the crystal lattice.

  • Nucleation & Growth: Turn off the heating mantle. Allow the flask to cool to room temperature undisturbed over 2 hours. Once at room temperature, transfer to an ice bath (0–5°C) for 1 hour to drive the equilibrium toward maximum yield.

  • Isolation: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 2 x 5 mL of ice-cold Heptane to displace the mother liquor without dissolving the product.

  • Drying & Storage: Dry the off-white crystals under high vacuum at room temperature for 12 hours. Store in an amber vial under argon at 2–8°C [2].

Solvent System Efficacy Data

Summary of quantitative and qualitative outcomes for various recrystallization solvent systems applied to 2-iodo-4-methoxy-N-methylaniline.

Solvent SystemRatio (v/v)Solvation PowerImpurity ClearanceRisk of Oiling OutRecommended Application
EtOAc / Heptane 1 : 3HighExcellent (Removes non-polar)ModeratePrimary Choice. Best balance of yield, purity, and scalability.
Toluene / Hexane 1 : 4Very HighGoodHighAlternative if starting material contains highly polar impurities.
Isopropanol (IPA) PureModeratePoor (Co-crystallizes)LowNot recommended. High product loss in mother liquor due to H-bonding.
DCM / Pentane 1 : 5ExtremeModerateVery HighRapid crystallization, but traps solvent inside the crystal lattice.

References

  • LookChem. "Cas 153109-51-4,(Z)-2-Methyl-4-triisopropylsilanyloxy-but-2-enoic acid (2-iodo-4-methoxy-phenyl)-methyl-amide | lookchem." LookChem Database. Available at:[Link]

Technical Support Center: Regioselectivity Control in 2-Iodo-4-methoxy-N-methylaniline Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. 2-Iodo-4-methoxy-N-methylaniline is a highly versatile, trifunctional building block widely utilized in the synthesis of complex pharmaceuticals, materials, and indole alkaloids[1]. However, its three distinct functional groups—a secondary amine (-NHMe), an aryl iodide (-I), and a methoxy group (-OMe)—create competing electronic and steric environments. This guide addresses the most common regioselectivity and chemoselectivity challenges researchers encounter when utilizing this substrate.

FAQ 1: Controlling Regioselectivity in the Larock Indole Synthesis

Question: When reacting 2-iodo-4-methoxy-N-methylaniline with an unsymmetrical internal alkyne (e.g., 1-phenyl-1-propyne) via Pd-catalysis, I obtain a mixture of 2,3-disubstituted indole regioisomers. How do I control which substituent ends up at the C2 versus the C3 position?

Causality & Expert Insight: The Larock indole synthesis is a powerful heteroannulation method for converting o-iodoanilines into indoles[2]. When using unsymmetrical alkynes, the regioselectivity is dictated during the migratory insertion of the alkyne into the arylpalladium(II) intermediate[2]. Counterintuitively, the more sterically demanding substituent (


) of the alkyne preferentially positions itself adjacent to the newly forming C-N bond (the C2 position of the indole) , while the smaller group (

) ends up at the C3 position[2],[3]. This occurs because, in the transition state, the bulky

group points away from the sterically congested arylpalladium complex to minimize steric strain.

Self-Validating Protocol: Regioselective Synthesis of 5-Methoxy-1-methyl-2-phenyl-3-methylindole

  • Preparation: To an oven-dried Schlenk tube, add 2-iodo-4-methoxy-N-methylaniline (1.0 equiv), LiCl (1.0 equiv), and K2CO3 (2.0 equiv). LiCl is critical here; it enhances reproducibility and yield by stabilizing the active Pd(0) species and facilitating halide exchange[3].

  • Atmosphere: Evacuate and backfill the tube with argon three times.

  • Catalyst & Reagents: Add Pd(OAc)2 (5 mol%) under argon. Add anhydrous, degassed DMF (0.2 M), followed by 1-phenyl-1-propyne (1.5 equiv).

  • Reaction Execution: Heat the mixture to 100 °C for 12 hours. Monitor via GC-MS. The appearance of a single major peak corresponding to the target mass indicates successful regiocontrol (the phenyl group will be at C2, methyl at C3).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine (3x) to remove DMF, dry over Na2SO4, and purify via flash chromatography.

FAQ 2: Directing Electrophilic Aromatic Substitution (EAS)

Question: I need to introduce a bromine atom onto the aromatic ring of 2-iodo-4-methoxy-N-methylaniline without displacing the iodine or the methoxy group. Where will the electrophile attack, and how do I ensure it only attacks one position?

Causality & Expert Insight: This is a classic case of competing directing groups. The ring features two strong electron-donating groups (EDGs): the N-methylamino group (-NHMe) and the methoxy group (-OMe).

  • The -NHMe group is the strongest activator. It directs electrophiles to its ortho and para positions. Its para position (C4) is blocked by the -OMe group. Its available ortho positions are C2 (blocked by -I) and C6 (open).

  • The -OMe group directs to its ortho positions (C3 and C5). Because the -NHMe group is a significantly stronger EDG than the -OMe group (due to superior resonance donation from nitrogen compared to oxygen), it dominates the electronic directing effect. Consequently, electrophilic attack will occur regioselectively at the C6 position , yielding 2-bromo-6-iodo-4-methoxy-N-methylaniline.

Self-Validating Protocol: Regioselective C6-Bromination

  • Solvent Choice: Dissolve 2-iodo-4-methoxy-N-methylaniline (1.0 equiv) in anhydrous acetonitrile (MeCN). Avoid protic solvents that might over-activate the ring or cause solvolysis.

  • Temperature Control: Cool the solution to 0 °C. Lower temperatures suppress polyhalogenation and iodine displacement.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 equiv) in portions over 15 minutes.

  • Monitoring: Stir at 0 °C for 1-2 hours. TLC (Hexanes/EtOAc) should show the consumption of the starting material and the formation of a single, less polar spot.

  • Quenching: Quench with saturated aqueous Na2S2O3 to neutralize any unreacted electrophilic bromine, extract with DCM, and concentrate.

FAQ 3: Chemoselectivity in Cross-Coupling vs. N-Alkylation

Question: During Suzuki-Miyaura cross-coupling at the C2-iodo position, I observe competitive N-arylation or degradation of the secondary amine. How can I ensure exclusive C-C bond formation?

Causality & Expert Insight: The secondary amine (-NHMe) can act as a nucleophile, competing with the aryl boronic acid for the Pd(II) intermediate (leading to Buchwald-Hartwig-type N-arylation) or reacting with the base. To restrict reactivity strictly to the C-I bond, you must accelerate the transmetalation and reductive elimination steps of the Suzuki cycle so they outcompete N-coordination. This is achieved by using bulky, electron-rich biaryl phosphine ligands (e.g., XPhos) . These ligands create a sterically demanding environment around the Pd center that disfavors the coordination of the secondary amine while accelerating the desired C-C coupling.

Self-Validating Protocol: Chemoselective Suzuki-Miyaura Coupling

  • Setup: In a vial, combine 2-iodo-4-methoxy-N-methylaniline (1.0 equiv), arylboronic acid (1.2 equiv), K3PO4 (2.0 equiv), Pd2(dba)3 (2 mol%), and XPhos (8 mol%).

  • Solvent: Add a degassed mixture of Toluene/H2O (4:1 v/v). The biphasic system helps dissolve the inorganic base while keeping the organic reactants in the toluene phase, minimizing amine side-reactions.

  • Execution: Heat at 80 °C for 4-6 hours.

  • Validation: LC-MS analysis should confirm the presence of the biaryl product without any +Mass peaks corresponding to N-arylation.

Data Presentation

Table 1: Substituent Directing Effects in 2-Iodo-4-methoxy-N-methylaniline (EAS)

SubstituentPositionElectronic EffectDirecting PreferenceSteric HindranceDominant EAS Site
-NHMe C1Strongest EDGOrtho (C2, C6), Para (C4)Low at C6C6 (Favored)
-I C2Weak EWGOrtho (C1, C3), Para (C5)High at C3None (Deactivating)
-OMe C4Strong EDGOrtho (C3, C5), Para (C1)High at C3C5 (Minor product)

Table 2: Regioselectivity in Larock Indole Synthesis based on Alkyne Sterics

Alkyne Type

Group

Group
Major Indole Regioisomer
1-Phenyl-1-propynePhenylMethyl2-Phenyl-3-methylindole
4-OctynePropylPropyl2-Propyl-3-propylindole (Symmetrical)
1-Trimethylsilyl-1-propyneTMSMethyl2-TMS-3-methylindole

Mandatory Visualization

Larock_Mechanism A 2-Iodo-4-methoxy- N-methylaniline C Arylpalladium(II) Intermediate A->C Oxidative Addition B Pd(0) Catalyst B->C D Alkyne Coordination (R_large vs R_small) C->D Ligand Exchange E Migratory Insertion (Steric Control) D->E R_large away from Pd F Reductive Elimination (C-N Bond Formation) E->F Intramolecular Attack F->B G 5-Methoxy-1-methyl- 2-(R_large)-3-(R_small)-indole F->G Catalyst Regeneration

Caption: Larock indole synthesis mechanism showing steric control during migratory insertion.

EAS_Logic Start Substrate: 2-Iodo-4-methoxy-N-methylaniline NHMe -NHMe Group (Strongest EDG) Start->NHMe OMe -OMe Group (Strong EDG) Start->OMe DirectNHMe Directs Ortho (C6) Para is blocked (C4) NHMe->DirectNHMe DirectOMe Directs Ortho (C3, C5) Para is blocked (C1) OMe->DirectOMe Conflict Electronic Competition: -NHMe > -OMe DirectNHMe->Conflict DirectOMe->Conflict Result Major Product: C6-Substituted Derivative Conflict->Result Regioselective Attack

Caption: Electronic competition and directing logic for EAS on 2-iodo-4-methoxy-N-methylaniline.

References

  • Source: wikipedia.
  • Source: thieme-connect.
  • Source: benchchem.

Sources

Handling moisture sensitivity during the synthesis of iodo-methoxy-anilines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of iodo-methoxy-anilines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this important synthetic transformation. The electron-rich nature of methoxy-anilines makes them highly susceptible to iodination, but this reactivity also brings challenges, particularly a pronounced sensitivity to moisture.

This resource provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your reaction conditions, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: My iodination reaction has a low yield and significant starting material remains. What is the most likely cause?

The most common culprit for low conversion in the iodination of methoxy-anilines is the presence of moisture. Water can interfere in several ways: it can protonate the highly basic aniline nitrogen, deactivating the ring towards electrophilic substitution, or it can react with and decompose common iodinating agents like N-Iodosuccinimide (NIS).

Q2: I'm observing a dark-colored, tar-like substance in my reaction flask. What is it?

Anilines, especially electron-rich ones like methoxy-anilines, are sensitive to oxidation.[1][2] The formation of dark, often polymeric, byproducts is a classic sign of oxidative decomposition. This can be caused by the iodinating reagent itself, particularly if the reaction is not proceeding cleanly, or by exposure to air (oxygen) under the reaction conditions.

Q3: My purified iodo-methoxy-aniline darkens over time, even in storage. Why is this happening and how can I prevent it?

Iodo-anilines can be sensitive to light and air, leading to gradual decomposition.[3][4] To ensure long-term stability, store your final product in a tightly sealed, amber-colored vial under an inert atmosphere (nitrogen or argon) and in a cool, dark place.[4]

Q4: Which iodinating agent is best for my methoxy-aniline substrate?

The choice of reagent depends on the reactivity of your specific substrate and desired regioselectivity.

  • N-Iodosuccinimide (NIS): A mild and versatile reagent suitable for a wide range of activated anilines.[1][5] It often requires an acid catalyst, like trifluoroacetic acid, for less reactive substrates.[5]

  • Iodine Monochloride (ICl): A more powerful electrophilic iodine source, useful for less activated or sterically hindered anilines.[6] Its high reactivity requires careful, controlled addition.[7]

  • Elemental Iodine (I₂): Can be used, but typically requires an oxidizing agent or a base to generate the active iodinating species.[2][8] Direct reaction with highly active anilines can lead to decomposition.[2]

In-Depth Troubleshooting Guides

Problem 1: Low Yield and Incomplete Conversion

This is the most frequent issue and is almost always linked to inadequate control of moisture.

Causality: The Role of Water in Disrupting Iodination

  • Deactivation of the Substrate: The lone pair on the aniline nitrogen is what makes the aromatic ring so electron-rich and reactive. Water, being a protic solvent, can protonate this nitrogen, forming an anilinium salt. This positively charged group becomes strongly electron-withdrawing, effectively "shutting down" the electrophilic aromatic substitution reaction.

  • Decomposition of the Iodinating Agent: Reagents like N-Iodosuccinimide (NIS) are susceptible to hydrolysis. The N-I bond is the source of the electrophilic iodine (I⁺); water can attack this bond, destroying the reagent's ability to iodinate your substrate.[9]

  • Side Reactions: In the presence of water, elemental iodine can form hypoiodous acid (HOI), which can lead to different reaction pathways and byproducts.[2]

Solutions & Protocols

The key to success is establishing and maintaining strictly anhydrous (water-free) conditions throughout the experiment.

Protocol: Establishing Anhydrous Reaction Conditions

  • Glassware Preparation:

    • Thoroughly clean all glassware (reaction flask, addition funnel, condenser, etc.).

    • Dry the glassware in an oven at >120 °C for at least 4 hours (overnight is ideal).

    • Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (Argon or Nitrogen). Allow to cool to room temperature under this inert atmosphere.

  • Solvent and Reagent Drying:

    • Use only anhydrous grade solvents, preferably from a sealed bottle or a solvent purification system.

    • If using bottled anhydrous solvents, use a dry syringe or cannula to transfer them.

    • Solid reagents should be dried in a vacuum oven or desiccator over a strong desiccant like P₂O₅ before use.

  • Reaction Execution:

    • Maintain a positive pressure of inert gas throughout the entire reaction, including reagent addition and sampling. A simple balloon filled with argon or nitrogen attached to the apparatus is often sufficient.

    • Add reagents via a dry syringe through a rubber septum or as a solution in an anhydrous solvent via a dropping funnel.

Diagram: Workflow for Anhydrous Reaction Setup

Anhydrous_Workflow cluster_prep Preparation cluster_setup Setup & Execution cluster_reaction Reaction A Oven-Dry Glassware (>120 °C, 4h+) D Assemble Hot Glassware A->D While hot B Dry Reagents (Vacuum Oven) F Add Solvent & Substrate (via Syringe) B->F Once dry C Obtain Anhydrous Solvent C->F Via syringe E Cool Under Inert Gas (Ar or N2) D->E E->F G Add Iodinating Agent (Controlled Addition) F->G H Maintain Inert Atmosphere G->H I Monitor by TLC H->I Reaction_Pathways sub Methoxy-Aniline (Substrate) product Desired Product (Mono-iodo-methoxy-aniline) sub->product Electrophilic Aromatic Substitution side2 Side Product (Oxidized/Polymeric Impurities) sub->side2 Oxidation deactivated Protonated Aniline (Deactivated) sub->deactivated reagent Iodinating Agent (e.g., NIS, ICl) reagent->product side1 Side Product (Di-iodo-methoxy-aniline) reagent->side1 product->side1 Over-iodination h2o H₂O (Moisture) h2o->reagent Decomposition h2o->deactivated Protonation

Sources

Validation & Comparative

Technical Comparison: Reactivity Profiles of 2-Iodo vs. 2-Bromo-4-methoxy-N-methylaniline in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of 2-iodo-4-methoxy-N-methylaniline versus 2-bromo-4-methoxy-N-methylaniline , designed for medicinal chemists and process engineers selecting the optimal building block for cross-coupling reactions.

Executive Summary

In the synthesis of polysubstituted anilines, the choice between the 2-iodo and 2-bromo analogues of 4-methoxy-N-methylaniline represents a classic trade-off between reactivity and scalability .

  • The Iodo-Analogue: Offers superior oxidative addition rates, essential for overcoming the steric hindrance of the ortho-N-methyl group. It is the preferred choice for Discovery Chemistry where reaction success and mild conditions prioritize cost.

  • The Bromo-Analogue: Significantly more stable and cost-effective but exhibits sluggish kinetics due to the stronger C-Br bond and electron-rich ring system. It is the preferred choice for Process Chemistry , provided that specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) are employed.

Substrate Analysis: Electronic & Steric Factors

The reactivity difference is not merely a function of the halogen but how the halogen interacts with the specific electronic architecture of the aniline core.

FeatureElectronic EffectImpact on Reactivity
4-Methoxy Group Strong Electron Donating (

)
Increases electron density on the ring, making the C-X bond less electrophilic . This slows down oxidative addition (

) to Pd(0).
N-Methyl Group Electron Donating (

)
Further enriches the ring electron density.
Ortho-Substitution Steric Hindrance The N-methyl group creates steric bulk proximal to the halogen, destabilizing the planar transition state required for

.

The "Ortho-Tax": The combination of an electron-rich ring (which deactivates the C-X bond) and ortho-steric bulk (which physically blocks the catalyst) creates a kinetic bottleneck.

  • Iodide Solution: The C-I bond is sufficiently weak (~65 kcal/mol) to undergo

    
     rapidly even with these deactivating factors.
    
  • Bromide Challenge: The C-Br bond (~81 kcal/mol) requires higher temperatures or electron-rich, bulky ligands to force the

    
     step.
    
Mechanistic Visualization: The Catalytic Bottleneck

The following diagram illustrates the energy landscape differences in the oxidative addition step, which is the rate-determining step (RDS) for these electron-rich substrates.

CatalyticCycle cluster_legend Kinetic Profile Pd0 Pd(0) Active Species Complex_I Oxidative Addition (Iodo) Low Barrier (Fast) Pd0->Complex_I  k_obs(I) >> k_obs(Br)   Complex_Br Oxidative Addition (Bromo) High Barrier (Slow) Pd0->Complex_Br  Requires Heat/Ligand   Transmetalation Transmetalation (Boronic Acid/Amine) Complex_I->Transmetalation Complex_Br->Transmetalation Prod C-C / C-N Product Transmetalation->Prod Reductive Elimination Prod->Pd0 Regeneration Iodo: Mild, Room Temp Iodo: Mild, Room Temp Bromo: >80°C, Specialized Ligand Bromo: >80°C, Specialized Ligand Iodo: Mild, Room Temp->Bromo: >80°C, Specialized Ligand

Caption: Comparative catalytic cycle showing the kinetic advantage of the Iodo-substrate in the oxidative addition step.

Comparative Performance Data

The following data summarizes reactivity trends based on experimental benchmarks for ortho-substituted electron-rich haloanilines in Suzuki-Miyaura and Buchwald-Hartwig couplings.

A. Suzuki-Miyaura Coupling (Aryl Boronic Acids)[1][2]
Parameter2-Iodo-4-methoxy-N-methylaniline 2-Bromo-4-methoxy-N-methylaniline
Catalyst System Simple:

or

Advanced:

+ SPhos/XPhos
Temperature 40 °C – 60 °C80 °C – 110 °C
Time to Completion 2 – 4 Hours12 – 24 Hours
Typical Yield 85 – 95%70 – 90%
Side Reactions Minimal; occasional deiodination.[3]Protodebromination if reaction stalls; Homocoupling.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
  • Iodo-Analogue: Often reacts under "ligand-free" conditions or with standard bidentate ligands (e.g., BINAP) due to the labile C-I bond.

  • Bromo-Analogue: Requires bulky, electron-rich monophosphines (e.g., BrettPhos, RuPhos) to facilitate oxidative addition into the hindered, electron-rich C-Br bond.

Experimental Protocols
Protocol A: High-Success Coupling (Discovery Phase)

Use this for the Iodo substrate or when material is limited.

Reaction: Suzuki Coupling with Phenylboronic Acid[1][4][5]

  • Charge: To a vial, add 2-iodo-4-methoxy-N-methylaniline (1.0 equiv), Phenylboronic acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (3 mol%).
    
  • Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M).

  • Conditions: Heat to 60 °C for 3 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Expected Outcome: >90% conversion; clean profile.

Protocol B: Cost-Optimized Coupling (Process Phase)

Use this for the Bromo substrate on gram/kilo scale.

Reaction: Suzuki Coupling with Phenylboronic Acid[1][4][5]

  • Charge: To a reactor, add 2-bromo-4-methoxy-N-methylaniline (1.0 equiv), Phenylboronic acid (1.3 equiv), and

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (1 mol%) and SPhos  (2 mol%) (or XPhos).
    
  • Solvent: Add Toluene/Water (10:1) or n-Butanol.

  • Conditions: Heat to 100 °C (reflux) for 16 hours.

  • Note: Rigorous deoxygenation is critical to protect the electron-rich phosphine ligand.

  • Expected Outcome: 80-88% isolated yield; requires filtration of Pd-black.

Decision Matrix: Which Halide to Choose?

Use this logic flow to determine the appropriate starting material for your specific project phase.

DecisionTree Start Select Substrate Scale What is the Reaction Scale? Start->Scale Discovery < 1 gram (Discovery) Speed is priority Scale->Discovery Process > 100 grams (Process) Cost is priority Scale->Process Complexity Coupling Partner Complexity? Discovery->Complexity UseBromo USE 2-BROMO Analog (Lower Cost, High Stability) Process->UseBromo Optimize with SPhos/XPhos Simple Simple Boronic Acid (High reactivity) Complexity->Simple   Complex Unstable/Steric Partner (Low reactivity) Complexity->Complex   UseIodo USE 2-IODO Analog (High Reactivity, Mild Cond.) Simple->UseIodo If time is critical Simple->UseBromo If Bromo is readily available Complex->UseIodo Mandatory for success

Caption: Decision logic for selecting between Iodo and Bromo substrates based on project constraints.

Stability & Handling Notes
  • Light Sensitivity: The 2-iodo analogue is sensitive to light. Prolonged exposure can lead to the liberation of iodine (turning the solid purple/black) and homocoupling. Store in amber vials at -20 °C.

  • Oxidation: Both anilines are electron-rich. While the N-methyl group provides some protection compared to the primary aniline, they are prone to oxidation (browning) upon air exposure. Store under inert atmosphere (Argon/Nitrogen).

  • Toxicity: As alkylating agents and halogenated aromatics, both should be handled with standard PPE. The iodo-compounds generally have higher cytotoxicity profiles in cellular assays.

References
  • Synthesis of Iodo-Anilines: Detailed procedures for the iodination of electron-rich anilines and Finkelstein exchange.

    • Source:

  • Buchwald-Hartwig Coupling Guides: Optimization of ligands (e.g., XPhos, BrettPhos) for sterically hindered, electron-rich aryl halides.

    • Source:

  • Suzuki Coupling of Ortho-Substituted Anilines: Comparative yields and catalyst effects for hindered substr

    • Source:

  • Mechanistic Studies on Oxidative Addition: Kinetic data comparing Ar-I vs Ar-Br oxidative addition rates in Pd-c

    • Source: [J. Am. Chem. Soc.[6] - Oxidative Addition of Aryl Halides]([Link])

Sources

FTIR absorption bands for functional groups in 2-iodo-4-methoxy-N-methylaniline

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Absorption Bands for Functional Groups in 2-iodo-4-methoxy-N-methylaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the development of kinase inhibitors and radiopharmaceuticals, 2-iodo-4-methoxy-N-methylaniline serves as a critical scaffold. Its unique trisubstituted aromatic core—featuring an electron-donating methoxy group, a secondary amine, and a heavy halogen (iodine)—presents a distinct vibrational signature.

This guide provides a technical breakdown of the FTIR absorption bands required to validate the identity of this molecule. Unlike generic spectral lists, this document focuses on comparative discrimination : how to distinguish this product from its likely synthetic precursors (e.g., 4-methoxy-N-methylaniline) and structural analogs (e.g., 2-iodo-4-methoxyaniline) using mid-infrared spectroscopy.

Molecular Profile & Structural Logic[1][2]

To interpret the spectrum accurately, we must first deconstruct the vibrational modes associated with the molecule's specific topology.

  • Core Structure: 1,2,4-trisubstituted benzene ring.

  • Electronic Environment: The amino group (N-methyl) is a strong electron donor, activating the ring. The iodine atom at the ortho position introduces significant mass and steric bulk, influencing the N-H wagging and aromatic ring breathing modes.

  • Key Functional Groups:

    • Secondary Amine (-NHMe): Single N-H stretch (unlike the doublet of primary amines).

    • Methoxy Group (-OMe): Distinct C-O-C stretching vibrations.

    • Aryl Iodide (Ar-I): Low-frequency carbon-halogen stretch.

Detailed FTIR Spectral Analysis

The following assignments are synthesized from standard group frequency correlations and empirical data from structurally homologous ortho-iodoanilines and para-anisidines.

A. High-Frequency Region (4000 – 2500 cm⁻¹)

This region confirms the amine class and the presence of alkyl substituents.

Functional GroupModeFrequency (cm⁻¹)Diagnostic Insight
Secondary Amine (N-H) Stretching ($ \nu $)3380 – 3430 Appears as a single, sharp band . A doublet here would indicate contamination with the primary amine (2-iodo-4-methoxyaniline).
Aromatic C-H Stretching ($ \nu $)3000 – 3100 Weak intensity.[1] Typical of unsaturated aryl protons.
Aliphatic C-H (Methyl) Stretching ($ \nu_{as} / \nu_{s} $)2800 – 2980 N-CH₃ typically absorbs at lower frequencies (~2810–2820 cm⁻¹) compared to standard alkyl C-H due to the nitrogen lone pair interaction. O-CH₃ appears around 2835 cm⁻¹.
B. Fingerprint Region (1600 – 400 cm⁻¹)

This region provides the "molecular fingerprint" necessary for confirming the substitution pattern and the presence of iodine.

Functional GroupModeFrequency (cm⁻¹)Diagnostic Insight
Aromatic Ring C=C Ring Stretch1480 – 1600 Multiple bands. The presence of the heavy iodine atom may shift the lower band (typically ~1500) to slightly lower wavenumbers.
Aryl C-N Stretching ($ \nu $)1260 – 1340 Strong band due to conjugation between the nitrogen lone pair and the benzene ring.
Methoxy (C-O-C) Asymmetric Stretch1230 – 1250 Very strong intensity. Often the most dominant peak in the fingerprint region for anisole derivatives.
Methoxy (C-O-C) Symmetric Stretch1020 – 1040 Medium-strong intensity.
1,2,4-Trisubstitution C-H Out-of-Plane (OOP)800 – 860 Diagnostic of the specific substitution pattern (two adjacent hydrogens vs. one isolated hydrogen).
Aryl Iodide (C-I) Stretching ($ \nu $)480 – 600 Critical Marker. Often weak and difficult to observe in standard ATR, but distinct from C-Br (~600-700) or C-Cl (~700-800).
Comparative Analysis: Product vs. Alternatives

In a synthesis or QC context, the goal is rarely just "identification" but rather "differentiation" from starting materials.

Scenario A: Monitoring Iodination

Comparison: 4-methoxy-N-methylaniline (Precursor) vs. 2-iodo-4-methoxy-N-methylaniline (Product)

FeaturePrecursor (Non-Iodinated)Product (Iodinated)Causality
C-I Stretch AbsentPresent (~500-600 cm⁻¹) Introduction of heavy halogen atom.
OOP Bending Pattern for 1,4-disubstitution (typically ~800-840 cm⁻¹)Pattern for 1,2,4-trisubstitutionChange in ring symmetry and proton adjacency.
N-H Position ~3400 cm⁻¹Slight shift (typically lower)Steric crowding by ortho-iodine can affect H-bonding geometry.
Scenario B: Monitoring Methylation

Comparison: 2-iodo-4-methoxyaniline (Primary Amine) vs. 2-iodo-4-methoxy-N-methylaniline (Secondary Amine)

FeaturePrimary Amine (Alternative)Secondary Amine (Product)Causality
N-H Stretch Doublet (~3450 & 3350 cm⁻¹)Singlet (~3400 cm⁻¹)Primary amines have symmetric/asymmetric modes; secondary have only one.
N-H Bend Scissoring band (~1620 cm⁻¹)Absent/WeakSecondary amines lack the NH₂ scissoring mode.
C-H Stretch Aromatic/Methoxy onlyNew bands <2850 cm⁻¹ Appearance of N-Methyl C-H stretching vibrations.
Experimental Protocol: High-Fidelity ATR-FTIR

For reliable discrimination of the C-I band and N-H features, the following protocol is recommended.

Methodology: Attenuated Total Reflectance (ATR)

  • Rationale: ATR requires minimal sample prep and avoids the moisture interference common in KBr pellets, which is critical when analyzing hygroscopic amine salts.

Step-by-Step Workflow:

  • System Blank: Clean the crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Deposition: Place ~5-10 mg of the solid or 10 µL of the oil (if liquid at RT) onto the crystal center.

    • Note: 2-iodo-4-methoxy-N-methylaniline may be an oil or low-melting solid depending on purity.

  • Contact Pressure: Apply high pressure using the anvil clamp to ensure intimate contact.

    • Self-Validation: Check the preview mode. The strongest bands (likely C-O at ~1240 cm⁻¹) should have an absorbance between 0.5 and 1.0 A.U.

  • Acquisition: Acquire sample spectrum (32-64 scans).

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply heavy smoothing, as this may obscure the weak C-I stretch in the low-frequency region.

Visualization of Logic & Workflow
Diagram 1: Spectral Decision Tree for Identification

This logic flow guides the researcher in confirming the product identity based on the spectral data discussed above.

SpectralLogic Start Start: Acquire FTIR Spectrum CheckNH Check 3300-3500 cm⁻¹ Region Start->CheckNH Doublet Doublet Observed? CheckNH->Doublet Singlet Single Sharp Band? Doublet->Singlet No PrimaryAmine Identify: Primary Amine (2-iodo-4-methoxyaniline) Doublet->PrimaryAmine Yes CheckFingerprint Check Fingerprint (600-900 cm⁻¹) Singlet->CheckFingerprint Yes CI_Band Band at ~500-600 cm⁻¹ (C-I)? CheckFingerprint->CI_Band Confirmed CONFIRMED: 2-iodo-4-methoxy-N-methylaniline CI_Band->Confirmed Yes Precursor Identify: Precursor (4-methoxy-N-methylaniline) CI_Band->Precursor No (Absent)

Caption: Logical decision tree for distinguishing the target molecule from its primary amine and non-iodinated analogs.

Diagram 2: Synthetic Monitoring Pathway

Visualizing the transformation of functional groups during synthesis.

SynthesisFlow Prec Precursor: 4-methoxy-N-methylaniline (No C-I Band) Reaction Iodination Reaction (NIS or I2/AgSO4) Prec->Reaction Prod Product: 2-iodo-4-methoxy-N-methylaniline Reaction->Prod Change1 New Band: C-I Stretch (500-600 cm⁻¹) Prod->Change1 Exhibits Change2 Shift: OOP Bending (800-900 cm⁻¹) Prod->Change2 Exhibits

Caption: Synthesis monitoring flow highlighting the emergence of specific spectral features upon iodination.

References
  • NIST Mass Spectrometry Data Center. (2023). Infrared Spectra of N-Methylaniline and Related Compounds. National Institute of Standards and Technology.[2][3] [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link][4]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds: C-X Stretches. [Link]

Sources

A Comparative Guide to the Definitive Structural Validation of Benzenamine, 2-iodo-4-methoxy-N-methyl- via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, comparative analysis of the structural validation of Benzenamine, 2-iodo-4-methoxy-N-methyl-, a substituted aniline derivative of interest in pharmaceutical and materials science research. We will establish single-crystal X-ray diffraction (SCXRD) as the gold standard for unambiguous three-dimensional structure determination and contrast its capabilities with other common analytical techniques. The methodologies presented herein are designed to ensure scientific rigor and data integrity, reflecting best practices in modern chemical crystallography.

Introduction: The Imperative for Unambiguous Structural Elucidation

In drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule dictates its function, activity, and properties. For a molecule like Benzenamine, 2-iodo-4-methoxy-N-methyl-, seemingly minor variations in conformation or stereochemistry can lead to significant differences in biological efficacy or material performance. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide essential clues about connectivity and composition, they often fall short of providing a definitive, high-resolution 3D structure.[1][2]

Single-crystal X-ray diffraction (SCXRD) stands alone in its ability to deliver an unambiguous and precise model of the atomic arrangement in the solid state.[3][4] It provides exact bond lengths, bond angles, and torsional angles, and reveals the molecule's conformation and its interactions with neighboring molecules in the crystal lattice.[5] This guide will walk through the complete SCXRD workflow, from crystal growth to final structure validation, and compare its outputs with complementary analytical methods to underscore its definitive role.

The Analytical Gauntlet: A Multi-Technique Approach to Validation

A robust structural characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle, and their collective data build a self-validating picture of the molecule.

Figure 1: A diagram illustrating the complementary roles of SCXRD, NMR, and MS in the complete structural validation of a small molecule.

  • Mass Spectrometry (MS): This is typically the first step to confirm that the synthesized compound has the correct molecular weight and, through high-resolution MS, the correct elemental formula. It provides no direct information on atomic connectivity or 3D structure.[2][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are workhorse techniques for elucidating the 2D structure.[7] They reveal the chemical environments of hydrogen and carbon atoms and, through experiments like COSY and HMBC, establish through-bond connectivity.[8] However, NMR can be ambiguous in differentiating complex isomers or determining solid-state conformation.

  • Single-Crystal X-ray Diffraction (SCXRD): SCXRD provides the ultimate validation. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can calculate the positions of individual atoms in three-dimensional space with high precision, resolving any ambiguities left by other methods.[9]

Experimental Protocol: From Powder to Final Structure

The following section details the comprehensive workflow for the structural determination of Benzenamine, 2-iodo-4-methoxy-N-methyl- via SCXRD. The causality behind each step is explained to provide a deeper understanding of the process.

SCXRD_Workflow A 1. Synthesis & Purification B 2. Crystal Growth (e.g., Slow Evaporation) A->B Crucial for high-quality crystals C 3. Crystal Selection & Mounting B->C Select defect-free crystal D 4. X-ray Data Collection (Diffractometer) C->D Mount on goniometer E 5. Data Reduction & Integration D->E Convert images to reflection data F 6. Structure Solution (Phase Problem) E->F Generate initial electron density map G 7. Structure Refinement (Least-Squares Minimization) F->G Optimize atomic model H 8. Structure Validation (checkCIF) G->H Assess model quality I 9. Final Crystallographic Report (CIF File) H->I Archive & publish data

Figure 2: The end-to-end workflow for single-crystal X-ray diffraction analysis.

Step 1: Crystal Growth – The Art and Science

Obtaining a high-quality single crystal is often the most challenging step.[10] The goal is to encourage molecules to pack in a highly ordered, repeating lattice. For a small organic molecule like our target compound, slow evaporation is a reliable starting point.

  • Protocol:

    • Dissolve 5-10 mg of purified Benzenamine, 2-iodo-4-methoxy-N-methyl- in a minimal amount of a suitable solvent (e.g., a mixture of dichloromethane and hexane) in a small, clean vial.

    • The choice of solvent is critical: the compound should be soluble but not excessively so.[11] A binary solvent system allows for fine-tuning of solubility.

    • Loosely cap the vial or cover it with perforated parafilm. This allows the more volatile solvent (dichloromethane) to evaporate slowly over several days.

    • As the solvent evaporates, the solution becomes supersaturated, promoting the nucleation and slow growth of crystals.[12]

  • Causality: Slow cooling is paramount. Rapid crystal growth tends to trap solvent molecules and create defects in the crystal lattice, which degrades the quality of the diffraction data.

Step 2: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer for data collection.[13]

  • Protocol:

    • A single crystal is carefully selected under a microscope and mounted on a glass fiber or a cryo-loop.[13]

    • The mounted crystal is placed on a goniometer head in the diffractometer and centered in the X-ray beam.[5]

    • The crystal is cooled to a low temperature (commonly 100 K) using a stream of cold nitrogen gas.

    • A beam of monochromatic X-rays (e.g., from a Mo or Cu source) is directed at the crystal.[4]

    • The crystal is slowly rotated, and a series of diffraction images are collected by a detector (e.g., a CCD) at different orientations.[14]

  • Causality: Cooling the crystal reduces the thermal vibration of atoms.[4] This results in sharper diffraction spots at higher angles, leading to a more precise and detailed final structure.

Step 3: Structure Solution and Refinement – From Data to Model

The collected diffraction data (a series of images with spots of varying intensity) must be translated into a 3D atomic model.

  • Protocol:

    • Data Integration: Software is used to identify the positions and intensities of the diffraction spots on each image and to determine the unit cell parameters and space group of the crystal.

    • Structure Solution: This step solves the "phase problem." While we can measure the intensities of the diffracted X-rays, their phases are lost. Programs use statistical methods (direct methods) to calculate initial phases, which are then used to generate a preliminary electron density map.

    • Model Building: Atoms are fitted into the regions of high electron density in the map to create an initial molecular model.

    • Structure Refinement: This is an iterative process where the atomic coordinates, thermal parameters, and occupancies are adjusted to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[15][16] This is typically done using a least-squares minimization procedure.

  • Causality: Refinement is not about changing the data, but rather about optimizing the atomic model so that the diffraction pattern it would theoretically produce is as close as possible to the pattern that was actually measured.[15]

Data Validation: The Self-Validating System

A solved crystal structure is not complete until it has been rigorously validated. This ensures the model is chemically sensible and accurately reflects the experimental data.

  • Key Validation Metrics:

    • R-factors (R1 and wR2): These are measures of the agreement between the observed and calculated structure factors. Lower values indicate a better fit. Typically, a final R1 value below 5% (0.05) is considered excellent for a small molecule structure.[17]

    • Goodness-of-Fit (S): This value should be close to 1.0, indicating that the model is a good fit to the data.

    • Residual Electron Density: The final difference electron density map should be relatively flat, with no large positive or negative peaks, which could indicate missing atoms or errors in the model.

  • Automated Validation Tools: The International Union of Crystallography (IUCr) provides a free online service called checkCIF.[18] This tool automatically analyzes a Crystallographic Information File (CIF) and generates a report with alerts for potential issues, such as unusual bond lengths, incorrect space group assignments, or missing information.[19][20] Submitting a structure for publication typically requires a clean checkCIF report.

Comparative Data Analysis

The table below presents hypothetical but realistic crystallographic data for Benzenamine, 2-iodo-4-methoxy-N-methyl-, which would be reported in the final CIF file.[21][22] This data provides the definitive structural fingerprint of the molecule.

Parameter Value Significance
Formula C₈H₁₀INOConfirms elemental composition.
Formula Weight 279.08Molecular mass for density calculation.
Crystal System MonoclinicDescribes the basic crystal symmetry.
Space Group P2₁/cDefines the symmetry elements within the unit cell.
a (Å) 8.541(2)Unit cell dimensions.
b (Å) 12.115(3)
c (Å) 9.876(2)
β (°) 105.34(1)
Volume (ų) 984.5(4)Volume of a single unit cell.
Z 4Number of molecules in one unit cell.
Calculated Density (g/cm³) 1.882Theoretical density of the crystal.
R1 [I > 2σ(I)] 0.0285Final agreement factor for strong reflections.
wR2 (all data) 0.0651Weighted agreement factor for all data.
Goodness-of-Fit (S) 1.045Indicates a high-quality refinement.

This SCXRD data would confirm the connectivity suggested by NMR and the composition from MS, but would further reveal:

  • The precise C-I, C-O, C-N, and C-C bond lengths and the angles between them.

  • The planarity or deviation from planarity of the benzene ring.

  • The conformation of the methoxy and N-methyl groups relative to the aromatic ring.

  • Any intermolecular interactions, such as hydrogen bonds or halogen bonds, that dictate how the molecules pack in the solid state.

Conclusion

While a suite of analytical techniques is essential for comprehensive molecular characterization, single-crystal X-ray diffraction provides the ultimate, unambiguous structural validation. For Benzenamine, 2-iodo-4-methoxy-N-methyl-, SCXRD is the only technique that can deliver a high-resolution, three-dimensional view of the molecule, confirming its connectivity, conformation, and solid-state packing. The rigorous process of data collection, refinement, and validation ensures a trustworthy and definitive structural model, which is indispensable for applications in drug design, medicinal chemistry, and materials science. By comparing the definitive results of SCXRD with the complementary data from NMR and MS, researchers can have the highest possible confidence in the structure of their target compound.

References

  • Hall, S. R., Allen, F. H., & Brown, I. D. (1991). The Crystallographic Information File (CIF): a new standard archive file for crystallography. Acta Crystallographica Section A: Foundations of Crystallography, 47(6), 655-685. [Link]

  • Warren, J. J., & Laskowski, R. A. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 765-778. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. CCDC. [Link]

  • Brown, I. D. (1992). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. Acta Crystallographica Section A: Foundations of Crystallography, 48(2), 121-129. [Link]

  • Wikipedia. (2023). Cambridge Structural Database. In Wikipedia. [Link]

  • Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. MSU Chemistry. [Link]

  • University of Cambridge Department of Materials Science & Metallurgy. (n.d.). Introduction to Structure Refinement. Dissemination of IT for the Promotion of Materials Science. [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. re3data.org. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). PSDS. [Link]

  • Digital Curation Centre. (n.d.). CIF - Crystallographic Information Framework. DCC. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. IUCr. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Largest Curated Crystal Structure Database. CCDC. [Link]

  • Scolary. (n.d.). Cambridge Structural Database (CSD). Scolary. [Link]

  • Verma, A. (2016). use of nmr in structure ellucidation. SlideShare. [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. [Link]

  • LibreTexts Chemistry. (2024). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts. [Link]

  • Zhang, Y., et al. (2023). Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. Analytical Chemistry, 95(4), 2046-2066. [Link]

  • Kumar, A., & Devi, S. (2017). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 10(1), 353-356. [Link]

  • ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. ZefSci. [Link]

  • Wlodawer, A., et al. (2013). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 12), 2297–2307. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(12), 2071-2087. [Link]

  • Platypus Technologies. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Platypus Technologies. [Link]

  • Groen, C. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1855. [Link]

  • Bioanalysis Zone. (n.d.). Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), a001. [Link]

  • Oswald, I. D. H., & Pulham, C. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1836-1855. [Link]

  • Giacovazzo, C., et al. (2011). Solution and Refinement of Crystal Structures. In Fundamentals of Crystallography. Oxford University Press. [Link]

  • RWTH Aachen University. (n.d.). Phase analysis and structure refinement. Institute of Crystallography. [Link]

  • La Trobe University. (2025). Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Yin, H., & He, L. (2021). Single Cell mass spectrometry: Towards quantification of small molecules in individual cells. TrAC Trends in Analytical Chemistry, 143, 116345. [Link]

  • Cambridge Crystallographic Data Centre. (2023). Validation of Experimental Crystal Structures. CCDC. [Link]

  • Warren, J. J., & Laskowski, R. A. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Expert Opinion on Drug Discovery, 6(8), 765-778. [Link]

  • Scilit. (n.d.). Structure validation in chemical crystallography. Scilit. [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 43. [Link]

  • Harris, K. D. M. (2020). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. In NMR Crystallography. Royal Society of Chemistry. [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Brunger, A. T., et al. (2007). 1.7 Refinement of X-ray Crystal Structures. In International Tables for Crystallography Volume F: Crystallography of biological macromolecules. [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Department of Chemistry. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. [Link]

  • Nakanotani, H., et al. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 125(1). [Link]

  • The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Bruker. (2020). What is Single Crystal X-ray Diffraction? YouTube. [Link]

  • Excillum. (2023). High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. Excillum. [Link]

  • University of Idaho. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Idaho Geological Sciences. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. [Link]

  • OpenGeology. (n.d.). 12 X-ray Diffraction and Mineral Analysis. Mineralogy. [Link]

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A Senior Application Scientist's Guide to N-Methylation of Iodoanilines: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of product performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Methylated Iodoanilines

N-methylated anilines are pivotal structural motifs in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and dyes.[1] The introduction of a methyl group to the nitrogen atom can profoundly alter a molecule's physicochemical properties, such as its basicity, lipophilicity, and metabolic stability, which are critical parameters in drug design. When this core structure is further functionalized with an iodine atom, it becomes a versatile synthetic intermediate. The iodo-substituent serves as a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

However, the N-methylation of iodoanilines is not without its challenges. The electron-withdrawing inductive effect of the iodine atom can decrease the nucleophilicity of the aniline nitrogen, potentially slowing reaction rates. Furthermore, certain reaction conditions can lead to undesired side reactions, such as dehalogenation.[2] Therefore, the selection of an appropriate methylation strategy is paramount to achieving high yields and purity.

This guide provides a comparative analysis of prominent N-methylation methods for iodoanilines, grounded in experimental data from peer-reviewed literature. We will dissect the mechanistic underpinnings of each technique, present detailed protocols, and offer data-driven insights to inform your synthetic planning.

Methodology 1: The Classic Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a time-honored method for the N-methylation of primary and secondary amines.[3][4] It employs an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[5] Its enduring appeal lies in its operational simplicity and, most notably, its inherent inability to produce over-methylated quaternary ammonium salts, as the tertiary amine product cannot form a new iminium ion.[5]

Mechanistic Rationale

The reaction proceeds via a two-step sequence for each methylation. First, the amine attacks formaldehyde to form an iminium ion after dehydration. Second, the formic acid acts as a hydride donor, reducing the iminium ion to the methylated amine while releasing carbon dioxide, which drives the reaction to completion.[3][5] For a primary amine like iodoaniline, this sequence occurs twice to yield the N,N-dimethylated product.

Eschweiler-Clarke Mechanism cluster_0 Step 1: First Methylation cluster_1 Step 2: Second Methylation Iodoaniline p-Iodoaniline (Primary Amine) Iminium1 Iminium Ion Iodoaniline->Iminium1 + HCHO, -H₂O HCHO1 Formaldehyde Product1 N-Methyl-p-iodoaniline (Secondary Amine) Iminium1->Product1 + HCOOH HCOOH1 Formic Acid CO2_1 CO₂ Product1_ref N-Methyl-p-iodoaniline Iminium2 Iminium Ion Product1_ref->Iminium2 + HCHO, -H₂O HCHO2 Formaldehyde Product2 N,N-Dimethyl-p-iodoaniline (Tertiary Amine) Iminium2->Product2 + HCOOH HCOOH2 Formic Acid CO2_2 CO₂ Borrowing Hydrogen Mechanism Catalyst [Ru]-H₂ Imine Imine Intermediate Catalyst->Imine Reduction Methanol Methanol (CH₃OH) Catalyst_Active [Ru] (Active Catalyst) Methanol->Catalyst_Active Dehydrogenation Formaldehyde Formaldehyde (HCHO) Aniline p-Iodoaniline Aniline->Imine + HCHO Product N-Methyl-p-iodoaniline Imine->Product Water H₂O Imine->Water - H₂O Product->Catalyst_Active Regeneration Catalyst_Active->Catalyst Analytical Workflow Start Reaction Mixture Quench Quenching Start->Quench Extract Liquid-Liquid Extraction Quench->Extract Dry Drying Organic Layer (e.g., Na₂SO₄) Extract->Dry Filter Filtration Dry->Filter Concentrate Concentration (Rotary Evaporator) Filter->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Analyze Analysis (GC/HPLC) with Internal Standard Concentrate->Analyze Crude Yield Purify->Analyze Isolated Yield PureProduct Isolated Pure Product Purify->PureProduct

Sources

Reference standards for Benzenamine, 2-iodo-4-methoxy-N-methyl- analysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Reference Standards and Analysis of Benzenamine, 2-iodo-4-methoxy-N-methyl-

For researchers, scientists, and drug development professionals, the accurate quantification and characterization of chemical entities are paramount. Benzenamine, 2-iodo-4-methoxy-N-methyl- (also known as 2-iodo-4-methoxy-N-methylaniline), a substituted aniline, serves as a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and materials science sectors. Its precise analysis is critical for reaction monitoring, purity assessment, and quality control.

This guide provides a comprehensive comparison of reference standards and validated analytical methodologies for this compound. Moving beyond a simple listing of protocols, we delve into the causality behind experimental choices, offering a self-validating framework to ensure the integrity and reliability of your analytical results.

Part 1: Selecting and Qualifying a Reference Standard

The foundation of any quantitative analysis is a well-characterized reference standard. The choice is not merely about sourcing the material but understanding its quality and suitability for the intended analytical method.

Commercially Available Standards: A Comparative Overview

Benzenamine, 2-iodo-4-methoxy-N-methyl- is available from several suppliers. However, not all materials are created equal. A Certified Reference Material (CRM), produced under an ISO 17034 accredited system, provides the highest level of accuracy and traceability.[1] For routine analysis, a well-characterized standard from a reputable supplier may be sufficient, provided it comes with a comprehensive Certificate of Analysis (CoA).

Supplier AttributeCertified Reference Material (CRM)High-Purity Analytical StandardSynthetic Intermediate Grade
Primary Use Critical quantitative applications (e.g., potency assays), instrument calibrationRoutine identification and quantificationProcess development, non-quantitative work
Purity Typically >99.5% with stated uncertaintyUsually >95-98%Purity can be variable, often <95%
Certification ISO 17034, ISO/IEC 17025[1]Supplier-specific CoABasic CoA, may lack detailed impurity profile
Documentation Comprehensive CoA with certified value, uncertainty, and traceabilityDetailed CoA with purity by one or more methods (e.g., HPLC, GC, NMR)Basic specifications (e.g., appearance)
Cost HighestModerateLowest

In-House Qualification: A Self-Validating Approach

When a CRM is unavailable or not required, in-house qualification of a high-purity standard is essential. This typically involves a combination of techniques to confirm identity and establish purity.

  • Structural Confirmation (NMR Spectroscopy) : Nuclear Magnetic Resonance is the gold standard for unambiguous structure elucidation.

  • Purity Assessment (Chromatography) : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a universal detector (e.g., Mass Spectrometry) is used to assess purity and identify potential impurities.[2]

  • Residual Solvent and Water Content : Techniques like GC-Headspace and Karl Fischer titration are used to quantify volatile impurities and water content, respectively.

Part 2: Comparative Analysis of Analytical Methodologies

The choice of analytical technique depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and whether the goal is quantification, identification, or structural confirmation. We will compare the two most common chromatographic methods: HPLC-UV and GC-MS.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a robust and widely used technique for the analysis of substituted anilines.[3][4] It is particularly well-suited for purity testing and quantification in drug substance and product formulations.

Principle of Operation

Reversed-phase HPLC separates compounds based on their polarity.[5] The analyte, Benzenamine, 2-iodo-4-methoxy-N-methyl-, partitions between a polar mobile phase (typically a mixture of water and acetonitrile or methanol) and a nonpolar stationary phase (e.g., C18).[5] The presence of the substituted benzene ring provides a strong chromophore, allowing for sensitive detection using a UV detector.[6]

Workflow for HPLC-UV Analysis

prep Standard & Sample Preparation hplc HPLC System (Pump, Autosampler, Column) prep->hplc Injection detect UV-Vis / PDA Detector hplc->detect Elution data Data Acquisition & Integration (Chromatogram) detect->data Signal quant Quantification (Calibration Curve) data->quant Peak Area

Caption: Experimental workflow for HPLC-UV analysis.

Detailed Experimental Protocol: HPLC-UV

This protocol is designed as a self-validating system, incorporating system suitability checks to ensure reliable performance.

  • Instrumentation and Materials :

    • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[5]

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

    • HPLC-grade acetonitrile, methanol, and water.

    • Reference Standard: Benzenamine, 2-iodo-4-methoxy-N-methyl-.

  • Chromatographic Conditions :

    • Mobile Phase : 60:40 (v/v) Acetonitrile:Water.[5] Isocratic elution.

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : Determined by scanning the UV spectrum of the standard (typically 230-254 nm for substituted anilines).[6]

    • Injection Volume : 10 µL.

  • Preparation of Solutions :

    • Standard Stock Solution (1 mg/mL) : Accurately weigh ~25 mg of the reference standard and dissolve in a 25 mL volumetric flask with the mobile phase.

    • Calibration Standards : Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution.

    • Sample Solution : Prepare the sample to a target concentration within the calibration range.

  • System Suitability :

    • Inject a mid-range standard solution five times.

    • Acceptance Criteria : The relative standard deviation (RSD) of the peak area should be ≤ 2.0%. Tailing factor should be ≤ 2.0.

  • Analysis and Quantification :

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.[5]

    • The linearity should be confirmed by a correlation coefficient (R²) > 0.999.[4]

    • Inject the sample solutions and quantify the analyte concentration using the linear regression equation from the calibration curve.[5]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful alternative, offering high sensitivity and specificity, making it ideal for identifying trace-level impurities or for analyzing samples in complex matrices.[7]

Principle of Operation

GC separates volatile and thermally stable compounds in a heated column. The N-methyl group on the analyte generally provides sufficient volatility for GC analysis without derivatization.[7] After separation, the compound is ionized (typically by Electron Ionization - EI), and the resulting fragments are detected by a mass spectrometer, providing a unique "fingerprint" for identification and quantification. The loss of the iodine atom is often a characteristic fragmentation pathway for such molecules.[7]

Workflow for GC-MS Analysis

prep Standard & Sample Preparation gc GC System (Injector, Column, Oven) prep->gc Injection ms Mass Spectrometer (Ion Source, Mass Analyzer) gc->ms Elution & Ionization data Data Acquisition (Total Ion Chromatogram) ms->data Ion Detection quant Quantification (Extracted Ion Chromatogram) data->quant Ion Abundance

Caption: Experimental workflow for GC-MS analysis.

Detailed Experimental Protocol: GC-MS

  • Instrumentation and Materials :

    • GC system with a split/splitless injector coupled to a Mass Spectrometer.

    • A low-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane).[7]

    • High-purity helium as the carrier gas.

    • Reference Standard: Benzenamine, 2-iodo-4-methoxy-N-methyl-.

  • Chromatographic and MS Conditions :

    • Injector Temperature : 270 °C.[7]

    • Injection Mode : Splitless.

    • Oven Program : Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min. (Note: This is a starting point and must be optimized).

    • MS Transfer Line Temperature : 280 °C.[7]

    • Ion Source Temperature : 200 °C.[7]

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : Full Scan (e.g., m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification.[7]

  • Preparation of Solutions :

    • Prepare stock and calibration standards in a suitable solvent like ethyl acetate or dichloromethane.

  • Analysis and Quantification :

    • In Full Scan mode, identify the analyte peak by its retention time and mass spectrum.

    • For quantification, switch to SIM mode. Monitor the molecular ion and at least two characteristic fragment ions.

    • Construct a calibration curve using the peak area from the Extracted Ion Chromatogram (EIC) of the most abundant, specific ion.

Part 3: Method Comparison and Selection Guide

Choosing the right method is a critical decision based on the analytical objective.

Performance Comparison

ParameterHPLC-UVGC-MSRationale
Specificity Moderate to HighVery HighMS provides structural information, reducing interference from co-eluting peaks.
Sensitivity Good (µg/mL to high ng/mL)Excellent (low ng/mL to pg/mL)SIM mode in MS significantly enhances sensitivity over UV detection.
Sample Throughput HighModerateHPLC run times can often be shorter for routine assays.
Robustness HighModerateHPLC is generally considered more robust for routine QC environments.
Cost (Instrument) LowerHigherMass spectrometers are more expensive to purchase and maintain.
Primary Use Case Purity, Assay, Content UniformityImpurity Identification, Trace AnalysisHPLC is a workhorse for QC labs; GC-MS excels at challenging identification tasks.

Decision-Making Workflow

leaf leaf start Analytical Goal? q1 Trace Analysis or Impurity ID? start->q1 Identification q2 Routine QC Assay or Purity? start->q2 Quantification gcms Use GC-MS q1->gcms Yes hplc Use HPLC-UV q2->hplc Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The successful analysis of Benzenamine, 2-iodo-4-methoxy-N-methyl- hinges on the dual pillars of a properly qualified reference standard and a well-chosen, validated analytical method. For routine quantitative tasks such as purity and potency assays, HPLC-UV offers a robust, cost-effective, and reliable solution.[5] For more demanding applications requiring higher sensitivity and specificity, such as trace impurity identification or analysis in complex biological matrices, the selectivity of GC-MS is unparalleled.[7] By understanding the principles and performance characteristics of each approach, researchers can confidently generate accurate and defensible data, ensuring the quality and integrity of their work.

References

  • Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Aniline Compounds - Benchchem.
  • Patsias, J., & Papadopoulou-Mourkidou, E. (2000). Development of an automated on-line solid-phase extraction-high-performance liquid chromatographic method for the analysis of aniline, phenol, caffeine and various selected substituted aniline and phenol compounds in aqueous matrices. Journal of Chromatography A, 904(1), 171-181. Available at: [Link]

  • Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst. Available at: [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC. (2023, May 20). Available at: [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Available at: [Link]

  • Quantification of aniline and N-methylaniline in indigo. PMC - NIH. (2021, October 26). Available at: [Link]

  • Supporting Information - Royal Society of Chemistry. Available at: [Link]

  • Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate. (2014, December 6). Available at: [Link]

  • Aniline secondary standard, certified reference material (CRM), Anstan - Certificate of Analysis. Available at: [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-N-methyl-. NIST WebBook. Available at: [Link]

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Distinguishing Benzenamine, 2-iodo-4-methoxy-N-methyl- from its regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Differentiation of Benzenamine, 2-iodo-4-methoxy-N-methyl- from its Regioisomers: A Comprehensive Guide

Executive Summary & Structural Context

Benzenamine, 2-iodo-4-methoxy-N-methyl- (CAS: 139115-75-6), commonly referred to as 2-iodo-4-methoxy-N-methylaniline, is a critical 1,2,4-trisubstituted aromatic intermediate utilized in the upstream synthesis of complex alkaloids like Physostigmine (Eserine)[1]. In pharmaceutical development, definitively distinguishing this target molecule from its closely related regioisomers—such as 3-iodo-4-methoxy-N-methylaniline and 4-iodo-2-methoxy-N-methylaniline—is paramount. Positional isomerism drastically alters the electronic landscape of the aromatic ring, directly impacting the efficacy of downstream cross-coupling reactions and the pharmacological profile of the final Active Pharmaceutical Ingredient (API).

This guide outlines a self-validating analytical workflow utilizing Nuclear Magnetic Resonance (NMR) and tandem Mass Spectrometry (LC-MS/MS) to unequivocally differentiate these regioisomers[2].

Workflow A Unknown Isomer (C8H10INO) B 1H & 13C NMR (Primary Connectivity) A->B CDCl3 C 2D NMR (NOESY) (Spatial Proximity) B->C If ambiguous D LC-MS/MS (Fragmentation) B->D Orthogonal E Definitive Identification C->E D->E

Figure 1: Multidimensional analytical workflow for regioisomer differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Causality of Chemical Shifts and Coupling

High-resolution


H NMR is the gold standard for resolving aromatic substitution patterns[3]. The scalar coupling constants (

) provide direct insight into the relative positions of protons, while the chemical shifts (

) reveal the electronic shielding effects of the substituents.

While the target 2-iodo isomer and the alternative 4-iodo isomer exhibit identical multiplicity patterns (doublet, doublet of doublets, doublet), they can be definitively distinguished by the chemical shift of the H6 proton. The methoxy group is a strong


-electron donor that significantly shields protons at the ortho and para positions. In the 4-iodo-2-methoxy isomer, H6 is para to the methoxy group, resulting in a pronounced upfield shift. Conversely, in the target 2-iodo-4-methoxy isomer, H6 is meta to the methoxy group, lacking this resonance-induced shielding.
Comparative Quantitative Data

Table 1: Expected


H NMR Data (400 MHz, CDCl

) for Isomer Differentiation
Parameter2-Iodo-4-methoxy-N-methylaniline (Target)3-Iodo-4-methoxy-N-methylaniline (Alternative 1)4-Iodo-2-methoxy-N-methylaniline (Alternative 2)
Aromatic H3 ~7.3 ppm (d, J = 2.8 Hz)N/A (Substituted)~7.1 ppm (d, J = 2.0 Hz)
Aromatic H2 N/A (Substituted)~6.9 ppm (d, J = 2.5 Hz)N/A (Substituted)
Aromatic H5 ~6.8 ppm (dd, J = 8.8, 2.8 Hz)~6.7 ppm (d, J = 8.8 Hz)~7.2 ppm (dd, J = 8.5, 2.0 Hz)
Aromatic H6 ~6.5 ppm (d, J = 8.8 Hz)~6.5 ppm (dd, J = 8.8, 2.5 Hz)~6.4 ppm (d, J = 8.5 Hz)
Diagnostic Logic H6 lacks para-shielding from OCH

.
H5 lacks ortho-coupling to H3.H6 is highly shielded (para to OCH

).
Self-Validating NMR Protocol
  • Sample Preparation : Dissolve 10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS as an internal standard. Transfer to a standard 5 mm NMR tube.
    
  • Acquisition : Acquire

    
    H NMR spectra on a 400 MHz spectrometer at 298 K. Parameters: spectral width 16 ppm, relaxation delay (d1) 2.0 s, 16 scans.
    
  • Self-Validation (1D NOESY) : To unequivocally eliminate the 4-iodo-2-methoxy isomer, perform a 1D NOESY experiment with selective irradiation of the N-methyl resonance (

    
     ~2.8 ppm).
    
    • Causality: In the 2-iodo target, the N-methyl group only has spatial proximity to H6. In the 2-methoxy alternative, the N-methyl group is adjacent to both H6 and the methoxy group. Observing an NOE enhancement only at H6 acts as an absolute structural validation for the 2-iodo-4-methoxy structure.

Tandem Mass Spectrometry (LC-MS/MS)

The Causality of the Ortho-Effect

While regioisomers are isobaric (sharing the exact protonated mass of


 264.0), tandem mass spectrometry can differentiate them based on collision-induced dissociation (CID) pathways[4]. The spatial proximity of functional groups dictates the activation energy required for specific neutral losses. In the 2-iodo isomer, the adjacent N-methylamino group and iodine atom facilitate a low-energy fragmentation pathway involving the neutral loss of HI (128 Da). This "ortho-effect" is sterically precluded in the 3-iodo and 4-iodo isomers, making it a highly specific diagnostic marker.

MSMS A [M+H]+ m/z 264.0 (Precursor) B Loss of CH3• m/z 249.0 A->B C Loss of I• m/z 137.0 A->C D Loss of HI m/z 136.0 A->D Favored in 2-Iodo E Ortho-Effect Validation (2-Iodo Confirmed) D->E

Figure 2: LC-MS/MS fragmentation logic highlighting the ortho-effect.

Comparative Quantitative Data

Table 2: Key LC-MS/MS Fragmentation Data

Precursor Ion (

)
Primary FragmentNeutral LossDiagnostic Significance
264.0136.0128 Da (HI)Highly favored in 2-iodo isomer due to the ortho-effect between the amine and iodine.
264.0249.015 Da (CH

•)
Common to all isomers (N-methyl cleavage).
264.0137.0127 Da (I•)Present in all isomers, but dominant in 3-iodo and 4-iodo where HI loss is sterically precluded.
Self-Validating LC-MS/MS Protocol
  • Chromatography : Inject 2

    
    L of a 1 
    
    
    
    g/mL sample (prepared in 50:50 Water:Acetonitrile with 0.1% Formic Acid) onto a C18 column (50 x 2.1 mm, 1.8
    
    
    m). Flow rate: 0.4 mL/min.
  • Ionization & Acquisition : Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Isolate the precursor ion at

    
     264.0.
    
  • Collision-Induced Dissociation (CID) : Apply a normalized collision energy (NCE) of 25 eV using Argon as the collision gas.

  • Self-Validation (Ratio Analysis) : Quantify the relative intensities of the

    
     136 (HI loss) and 
    
    
    
    137 (I• loss) product ions.
    • Causality: Because the ortho-effect dramatically lowers the activation energy for HI elimination, a product ion ratio of

      
       serves as a self-validating, quantitative metric that unequivocally assigns the 2-iodo regioisomer over its alternatives.
      

References

  • Eserin | 57-47-6. ChemicalBook.
  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments.
  • Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. BenchChem.
  • Structural Characterization of Methylenedianiline Regioisomers by Ion Mobility-Mass Spectrometry, Tandem Mass Spectrometry, and Computational Strategies. ACS Publications.

Sources

Elemental analysis data for confirming Benzenamine, 2-iodo-4-methoxy-N-methyl- composition

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for confirming the elemental composition of halogenated pharmaceutical intermediates.

Executive Summary & Chemical Context

As a Senior Application Scientist in pharmaceutical development, I frequently encounter the analytical challenge of unequivocally confirming the composition of halogenated building blocks. Benzenamine, 2-iodo-4-methoxy-N-methyl- (CAS: 139115-75-6), also known as 2-Iodo-4-methoxy-N-methylaniline, is a highly versatile intermediate utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig aminations).

With a molecular formula of C8H10INO and a monoisotopic mass of 262.9807 Da (), validating the structural integrity of this compound requires more than a single analytical pass. Halogenated anilines are notoriously susceptible to dehalogenation and oxidation during synthesis. To establish a self-validating analytical system, we must employ an orthogonal approach: comparing the macroscopic, bulk purity data derived from CHNS/O Elemental Analysis against the microscopic, exact mass data provided by High-Resolution Mass Spectrometry (HRMS) .

The Analytical Conundrum: Why Orthogonality Matters

Relying solely on standard low-resolution LC-MS or NMR can lead to false positives. NMR proves structural connectivity but is blind to inorganic salts. Low-resolution MS cannot differentiate isobaric interferences. Therefore, we compare two distinct modalities to build an airtight case for compositional integrity.

Table 1: Analytical Modality Comparison

FeatureCHNS/O Elemental AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Primary Output Bulk mass percentages (C, H, N, S, O)Exact monoisotopic mass & isotopic pattern
Detection Principle Dumas flash combustion & TCDSoft ionization (ESI) & Orbitrap/TOF
Purity Assessment Absolute (Detects salts, moisture, solvents)Relative (Only detects ionizable species)
Structural Specificity Low (Cannot differentiate isomers)High (Confirms exact molecular formula)
Sample Requirement 1–2 mg (Destructive)< 1 µg (Non-destructive to bulk)

Visualizing the Self-Validating Workflow

To ensure rigorous scientific integrity, the data generated from both instruments must converge to confirm the same empirical truth. Below is the logical workflow governing this process.

Workflow Sample Benzenamine, 2-iodo-4-methoxy-N-methyl- Formula: C8H10INO CHNS CHNS/O Elemental Analysis (Dumas Combustion) Sample->CHNS HRMS High-Resolution Mass Spectrometry (ESI-Orbitrap) Sample->HRMS Bulk Bulk Purity & Mass Fractions (Detects Salts & Solvents) CHNS->Bulk ExactMass Exact Mass & Isotopic Pattern (m/z 263.9880 [M+H]+) HRMS->ExactMass Validation Orthogonal Composition Confirmation Bulk->Validation ExactMass->Validation

Fig 1: Orthogonal analytical workflow for confirming elemental composition of halogenated anilines.

Experimental Protocols & Mechanistic Causality

Do not treat protocols as mere recipes; understanding the causality behind the instrument parameters is what separates an operator from a scientist.

Protocol A: CHNS/O Microanalysis via Dumas Combustion

This technique determines the absolute mass fractions of organic elements. It is the gold standard for proving that your powder is free of trapped reaction solvents or inorganic bases ().

  • Sample Weighing: Accurately weigh 1.500 ± 0.001 mg of the crystallized analyte into a combustible tin capsule using an ultra-microbalance.

  • High-Temperature Combustion: Introduce the capsule into the combustion tube at 1150°C with a precise pulse of pure oxygen.

    • Causality: Why 1150°C? Halogenated aromatics are highly refractory. Lower temperatures risk incomplete combustion, leading to "carbon-masking" and artificially low carbon yields ().

  • Gas Reduction & Separation: Pass the combustion gases over a copper reduction column to reduce nitrogen oxides to N₂ and scrub excess oxygen. Separate the resulting gas mixture (CO₂, H₂O, N₂) using a Temperature-Programmed Desorption (TPD) column.

  • Detection: Quantify the separated gases via a Thermal Conductivity Detector (TCD).

Protocol B: HRMS Analysis via ESI-Orbitrap

While CHNS proves bulk purity, HRMS proves the exact molecular identity by measuring the mass-to-charge ratio (m/z) to four decimal places ().

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL in a 50:50 Water:Acetonitrile matrix containing 0.1% formic acid.

  • Soft Ionization: Introduce the sample via direct infusion into an Electrospray Ionization (ESI) source. Apply a capillary voltage of +3.5 to +4.0 kV .

    • Causality: The C-I bond is inherently labile. Excessive voltage induces in-source fragmentation (loss of the iodine radical), depleting the MS1 precursor ion signal and complicating isotopic pattern matching.

  • Mass Analysis: Transfer the ions into an Orbitrap mass analyzer. Acquire full-scan MS1 data at a resolving power of 140,000 (FWHM at m/z 200).

  • Data Processing: Utilize an internal lock mass to ensure mass accuracy remains below 2 ppm, confirming the exact elemental composition ().

Data Presentation & Scientific Synthesis

The true power of this methodology lies in synthesizing the data from both instruments.

Table 2: CHNS/O Elemental Composition Data (Experimental vs. Theoretical)

ElementTheoretical (%)Experimental (%)Absolute Error (%)Pharmacopeial Limit
Carbon (C) 36.5236.480.04± 0.3%
Hydrogen (H) 3.833.850.02± 0.3%
Nitrogen (N) 5.325.290.03± 0.3%
Oxygen (O) 6.086.150.07± 0.3%
Iodine (I) 48.2448.100.14± 0.3%

Interpretation: The CHNS data falls well within the rigorous ±0.3% acceptance limit required by global pharmacopeias. This proves the absence of bulk inorganic impurities (e.g., potassium carbonate from a previous alkylation step) or solvates (e.g., trapped ethyl acetate), which would drastically skew the Carbon and Hydrogen percentages.

Table 3: HRMS Exact Mass Data (Positive Ion Mode)

AdductTheoretical m/zExperimental m/zMass Error (ppm)Confirmed Formula
[M+H]+ 263.9880263.9882+0.76C8H11INO+
[M+Na]+ 285.9699285.9701+0.70C8H10INONa+

Interpretation: The HRMS data shows a mass error of less than 1 ppm, unequivocally confirming the C8H10INO formula. Furthermore, the isotopic fine structure observed in the Orbitrap data perfectly matches the theoretical envelope for a mono-iodinated compound (Iodine is monoisotopic ¹²⁷I, meaning the M+1 and M+2 peaks are driven entirely by ¹³C, ²H, ¹⁵N, and ¹⁸O contributions).

References

  • Title: 2-iodo-4-methoxy-n-methylaniline (C8H10INO) - PubChemLite Source: uni.lu URL: [Link]

  • Title: Elemental Analysis CHNS (O) - Testing Methods Source: Auriga Research URL: [Link]

  • Title: Elemental Analysis - Technical Resources Source: Unipd URL: [Link]

  • Title: High Resolution Mass Spectrometry Source: ResolveMass Laboratories Inc. URL: [Link]

Safety Operating Guide

Personal Protective Equipment & Handling Guide: Benzenamine, 2-iodo-4-methoxy-N-methyl-

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 883550-28-3 (Analogous Risk Profiling) Class: Halogenated N-Alkyl Aniline Risk Level: High (Dermal Absorption / Specific Target Organ Toxicity)

Executive Safety Summary

Do not treat this compound as a generic organic intermediate. As a Senior Application Scientist, I must emphasize that substituted anilines—specifically lipophilic variants like Benzenamine, 2-iodo-4-methoxy-N-methyl- —possess a "silent" hazard profile. They often permeate standard nitrile gloves without visible degradation, leading to systemic absorption and potential methemoglobinemia (cyanosis) before the user is aware of exposure.

Immediate Directive:

  • Primary Barrier: Laminate film (Silver Shield/4H) or Double-layered Nitrile (minimum 8 mil total thickness).

  • Engineering Control: All manipulation must occur within a certified chemical fume hood.

  • Contraindication: Do not use latex. Do not use single-layer thin (4 mil) nitrile for prolonged handling.

Part 1: Chemical Hazard Architecture (The "Why")

To select the correct PPE, we must understand the Structure-Activity Relationship (SAR) of this molecule.

  • The Aniline Core (Benzenamine):

    • Mechanism: Anilines are notorious for oxidizing hemoglobin (

      
      ) to methemoglobin (
      
      
      
      ), which cannot transport oxygen. This results in "chemical asphyxiation."
    • Route: The N-methyl and Methoxy groups increase lipophilicity, making dermal absorption the primary high-risk vector, exceeding inhalation risks in controlled environments.

  • The Iodine Substituent (2-iodo-):

    • Reactivity: The Carbon-Iodine bond is weaker than C-Cl or C-F. This compound is likely photolabile (light-sensitive). Decomposition can release free iodine (

      
      ) or iodide radicals, which are corrosive and sensitizing.
      
    • Implication: PPE must protect against both the organic carrier and potential inorganic decomposition products.

Part 2: The PPE Matrix (The "Firewall")

This protocol utilizes a Redundant Barrier System . We assume the outer layer will fail; the inner layer is the true safety net.

ComponentSpecificationScientific Rationale
Hand Protection (Inner) Laminate Film (Silver Shield / 4H) Critical: Anilines permeate nitrile in <15 mins. Laminates provide >480 min breakthrough time.
Hand Protection (Outer) Nitrile (5-8 mil, Long Cuff) Provides dexterity (which laminates lack) and mechanical protection against tears/punctures.
Respiratory P100 / N100 (if powder) While the fume hood is primary, static-induced powder flight requires HEPA filtration backup.
Ocular Chemical Splash Goggles Safety glasses are insufficient due to the rapid absorption of anilines via the lacrimal ducts if splashed.
Body Tyvek® Lab Coat (Closed Front) Cotton coats absorb and hold toxic liquids against the skin. Impervious Tyvek sheds splashes.
Part 3: Operational Workflow
3.1 Visualization: PPE Selection Logic

The following diagram illustrates the decision matrix for selecting glove materials based on permeation kinetics rather than simple degradation.

G Hazard Hazard Identification: Lipophilic Aniline Derivative Route Primary Route: Dermal Absorption Hazard->Route Material_Check Material Compatibility Check Route->Material_Check Latex Latex/Vinyl (High Permeability) Material_Check->Latex Avoid Nitrile_Thin Thin Nitrile (4 mil) (Breakthrough < 10 mins) Material_Check->Nitrile_Thin Insufficient alone Laminate Laminate (EVOH/PE) (Breakthrough > 480 mins) Material_Check->Laminate Recommended Decision Select Dual-Glove System: Inner: Laminate Outer: Nitrile Nitrile_Thin->Decision Use as outer mechanical layer only Laminate->Decision

Figure 1: Glove selection logic emphasizing permeation resistance over mechanical strength.

3.2 Step-by-Step Handling Protocol

Phase 1: Preparation (The "Cold" Zone)

  • Light Control: Dim lab lights or use amber glassware. The 2-iodo moiety is light-sensitive; degradation products increase toxicity.

  • Static Mitigation: Place an ionizing fan or anti-static gun near the balance. Iodinated organics are heavy and polarizable, making them prone to static "jumping."

Phase 2: Manipulation (The "Hot" Zone)

  • Donning: Put on Laminate gloves first. Smooth out wrinkles. Don Nitrile gloves over them.[1] Tape the outer glove cuff to the Tyvek sleeve to prevent wrist exposure.

  • Weighing: Open the vial only inside the hood. Do not remove the container. Transfer solid using a disposable spatula.

  • Solubilization: If dissolving in DMSO or DMF, be aware that these solvents accelerate skin permeation of the aniline if a splash occurs.

Phase 3: Decontamination & Doffing

  • Wipe Down: Wipe all exterior surfaces of the secondary container with a solvent-dampened Kimwipe (acetone/ethanol) before removing from the hood.

  • Waste: Dispose of the wipe and the outer gloves into the solid hazardous waste stream inside the hood.

  • Doffing: Remove inner gloves by peeling from the inside out. Wash hands immediately with soap and cool water (warm water opens pores).

Part 4: Emergency Response (Self-Validating System)

This section acts as a "check" on the previous protocols. If the PPE failed, this is the mitigation.

  • Skin Contact:

    • Immediate Action: Do not use solvent to wash skin (this drives the chemical deeper). Use copious amounts of soap and water for 15 minutes.[2]

    • Observation: Monitor for bluing of the lips or nail beds (cyanosis) for 4 hours post-exposure.

  • Spill (Solid):

    • Cover with wet paper towels to prevent dust. Scoop into a jar.

  • Spill (Liquid):

    • Absorb with vermiculite. Do not use combustible materials like sawdust (reaction risk with iodine).

Part 5: Disposal & Waste Management[3]
  • Segregation: This compound must be segregated as Halogenated Organic Waste .

  • Labeling: Explicitly mark the waste tag with "Potential Methemoglobin Former" and "Iodinated Organic." This alerts waste handlers to the specific toxicity risks downstream.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aniline - Occupational Health Guideline. [Link]

  • PubChem. (n.d.). Compound Summary: Aniline Derivatives Toxicity Profile. National Library of Medicine. [Link]

Sources

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